C12-TLRa
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H73N5O2 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
1-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48) |
InChI Key |
HIHJXHDBDZYVSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
C12-TLRa: A Technical Guide to its Discovery, Development, and Application as a Novel Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
C12-TLRa is a synthetic lipidoid molecule designed as a potent agonist for Toll-like receptor 7 and 8 (TLR7/8). Its development marks a significant advancement in vaccine adjuvant technology, particularly for enhancing the immunogenicity of mRNA-based vaccines. By incorporating this compound into lipid nanoparticle (LNP) formulations, it is possible to stimulate a robust innate immune response, leading to enhanced and durable adaptive immunity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support its application in next-generation vaccine platforms.
Discovery and Development
The adjuvant lipidoid this compound was developed by a team of researchers at the University of Pennsylvania. The core innovation behind this compound was the creation of a molecule that combines the properties of a lipid, facilitating its incorporation into LNPs, with a potent TLR7/8 agonist moiety. This dual functionality allows for the co-delivery of the mRNA antigen and the adjuvant to the same antigen-presenting cells (APCs), thereby maximizing the vaccine's efficacy.
The synthesis of this compound is achieved through a ring-opening reaction between an amine-containing TLR7/8 agonist and a C12 epoxide (1,2-epoxydodecane).[1][2] This straightforward synthetic route allows for the scalable production of this compound for research and potential clinical applications. The resulting lipidoid structure enables its partial substitution for ionizable lipids in LNP formulations, endowing the nanoparticles with intrinsic adjuvant properties.[1][3]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, when incorporated into LNPs and delivered into the endosomes of APCs, activates TLR7 and TLR8. These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses. Upon binding of this compound, TLR7/8 dimerize and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons. This innate immune activation is crucial for the maturation of dendritic cells, enhancement of antigen presentation, and the subsequent priming of a robust, antigen-specific adaptive immune response.[4]
Quantitative Data
The incorporation of this compound into LNP formulations has been shown to significantly enhance the immunogenicity of mRNA vaccines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound-Containing LNPs
| Assay | Cell Line | Readout | Result | Reference |
| TLR7 Agonistic Activity | HEK-Blue™ hTLR7 | SEAP Production (OD at 650 nm) | Dose-dependent increase in SEAP production with C12-113/TLRa LNPs | |
| Cytokine Production | DC2.4 | TNF-α Secretion | Significant increase in TNF-α production compared to LNPs without this compound | |
| mRNA Transfection | DC2.4 | Luciferase Expression | Dose-dependent mRNA transfection with this compound LNPs (10-40 ng/well) |
Table 2: In Vivo Immunogenicity of this compound-Adjuvanted SARS-CoV-2 mRNA Vaccine in Mice
| Immune Response Parameter | Measurement | Result with this compound Adjuvant | Reference |
| Humoral Immunity | SARS-CoV-2 RBD-specific IgG Titer | Higher serum IgG titers compared to non-adjuvanted vaccine | |
| B Cell Response | RBD-specific B cells (CD80+PD-L2+) in Spleen | Higher number of activated RBD-specific B cells | |
| Dendritic Cell Maturation | Percentage of Mature DCs in Draining Lymph Nodes | Significantly increased percentage of mature DCs |
Experimental Protocols
Synthesis of this compound
The synthesis of the adjuvant lipidoid this compound is performed via a ring-opening reaction.
Materials:
-
TLR7/8 agonist dihydrochloride
-
1,2-epoxydodecane (C12 epoxide)
-
Ethanol
-
Triethylamine
-
Glass vial with magnetic stir bar
Procedure:
-
Dissolve 10 mg of TLR7/8 agonist dihydrochloride in 0.8 ml of ethanol in a glass vial containing a magnetic stir bar.
-
Add 8 μl of triethylamine to neutralize the hydrochloride.
-
Add 20 mg of C12 epoxide to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 72 hours.
-
Purify the resulting this compound product using column chromatography.
-
Verify the purity and structure of this compound using liquid chromatography-mass spectrometry (LC-MS) and proton NMR.
Formulation of this compound-Containing LNPs
This compound is incorporated into LNPs by partially substituting the ionizable lipid component.
Materials:
-
Ionizable lipidoid (e.g., C12-113)
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000
-
mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipidoid, this compound, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratios. The percentage of this compound substitution for the ionizable lipidoid can be varied (e.g., 1-17.5 mol%).
-
Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.
-
Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.
In Vitro TLR7 Agonistic Activity Assay
The TLR7 agonistic activity of this compound-containing LNPs can be assessed using HEK-Blue™ hTLR7 reporter cells.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound-containing LNPs and control LNPs
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate.
-
Prepare serial dilutions of the LNP formulations.
-
Add the LNP dilutions to the cells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-4 hours and measure the absorbance at 650 nm. The color change is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which indicates TLR7 activation.
Conclusion
This compound represents a significant innovation in the field of vaccine adjuvants. Its rational design, combining lipid-like properties with potent TLR7/8 agonism, allows for its seamless integration into LNP-based mRNA vaccine platforms. The co-localization of the antigen-encoding mRNA and the this compound adjuvant within the same nanoparticle ensures targeted delivery to APCs, leading to a robust and comprehensive immune response. The preclinical data strongly support the potential of this compound to enhance the efficacy of next-generation vaccines against infectious diseases and for immunotherapy applications. Further research and clinical development are warranted to fully realize the therapeutic potential of this novel adjuvant lipidoid.
References
An In-depth Technical Guide to the Mechanism of Action of C12-TLRa as a TLR7/8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C12-TLRa is a novel lipidoid molecule engineered to function as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8). Its unique structure allows for its incorporation into lipid nanoparticles (LNPs), serving a dual role as both a structural component for mRNA delivery and a powerful adjuvant to stimulate the innate immune system. By activating TLR7 and TLR8, this compound triggers a downstream signaling cascade that enhances antigen presentation, promotes the maturation of dendritic cells, and induces a robust pro-inflammatory cytokine response. This activity ultimately bridges the innate and adaptive immune systems, leading to augmented antigen-specific antibody production and cell-mediated immunity, making it a promising component for advanced vaccine development.
Introduction to this compound
This compound, with the formal name 1,1'-((4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzyl)azanediyl)bis(dodecan-2-ol), is a synthetic adjuvant lipidoid. It is designed to be incorporated into lipid nanoparticle (LNP) formulations, particularly for mRNA-based vaccines.[1][2] The structure of this compound features a TLR7/8 agonist headgroup derived from the imidazoquinoline family, linked to lipid tails. This amphiphilic nature facilitates its integration into the lipid bilayer of LNPs.
The primary function of this compound is to act as an adjuvant, a substance that enhances the body's immune response to an antigen. When formulated within an LNP vaccine, this compound not only aids in the encapsulation and delivery of the mRNA payload but also co-localizes the adjuvant and antigen to the same antigen-presenting cells (APCs), leading to a more potent and targeted immune activation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 1,1'-((4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzyl)azanediyl)bis(dodecan-2-ol) | [2] |
| Synonym | C12-Toll-Like Receptor agonist | [2] |
| Molecular Formula | C₄₆H₇₃N₅O₂ | |
| Molecular Weight | 728.1 g/mol | |
| pKa | 6.42 |
Mechanism of Action: TLR7/8 Agonism
This compound exerts its adjuvant effect by activating Toll-like receptors 7 and 8, which are key pattern recognition receptors (PRRs) of the innate immune system. TLR7 and TLR8 are located in the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, and B cells. They are responsible for detecting single-stranded viral RNA (ssRNA), and their activation initiates an antiviral immune response.
Receptor Binding and Downstream Signaling
Upon endocytosis of the this compound-containing LNP, the acidic environment of the endosome is thought to protonate the this compound, facilitating its interaction with TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The recruitment of MyD88 initiates a downstream signaling cascade, which is central to the pro-inflammatory response induced by this compound.
The MyD88-dependent signaling pathway proceeds as follows:
-
Recruitment of IRAKs: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.
-
Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
Activation of TAK1: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
Activation of NF-κB and MAPKs: The TAK1 complex subsequently activates two major downstream pathways:
-
The IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.
-
The mitogen-activated protein kinase (MAPK) cascade (including p38 and JNK), leading to the activation of the transcription factor AP-1.
-
The nuclear translocation of NF-κB and AP-1 results in the transcription of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
Cellular Responses
The activation of the TLR7/8 signaling cascade by this compound leads to several key cellular responses that contribute to its adjuvant activity:
-
Dendritic Cell (DC) Maturation: this compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells. Mature DCs upregulate the expression of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules. This enhanced antigen presentation machinery is crucial for the effective activation of naive T cells.
-
Pro-inflammatory Cytokine Production: As a result of NF-κB and AP-1 activation, APCs secrete a variety of pro-inflammatory cytokines. Notably, this compound has been shown to induce the production of TNF-α and IL-12. IL-12 is particularly important for driving the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and for supporting antibody production.
Quantitative Data on this compound Activity
The activity of this compound has been characterized in several in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 2: In Vitro Activity of this compound Formulated in Lipid Nanoparticles
| Assay | Cell Line | Parameter Measured | Result | Reference |
| TLR7 Agonistic Activity | HEK-Blue™ hTLR7 | NF-κB/AP-1 Activation (SEAP Reporter) | Dose-dependent increase in SEAP activity | |
| Cytokine Production | DC2.4 (murine dendritic cell line) | TNF-α Production | Dose-dependent increase in TNF-α secretion | |
| mRNA Transfection | DC2.4 | Luciferase Expression | Dose-dependent mRNA transfection |
Table 3: In Vivo Effects of this compound-containing LNP-mRNA Vaccine in Mice
| Parameter Measured | Method | Result | Reference |
| Dendritic Cell Maturation in Inguinal Lymph Nodes | Flow Cytometry (% of CD80+CD11c+ and CD86+CD11c+ cells) | Significant increase in the percentage of mature DCs compared to LNPs without this compound | |
| Intranodal Cytokine Production | ELISA | Increased levels of TNF-α and IL-12p70 in inguinal lymph nodes | |
| Antigen-Specific Antibody Titer | ELISA | Higher serum IgG titers to SARS-CoV-2 RBD | |
| B Cell Response | Flow Cytometry | Higher number of CD80+PD-L2+ RBD-specific B cells in the spleen |
Table 4: Characterization of this compound Containing Lipid Nanoparticles
| LNP Formulation | Size (Diameter, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| C12-113/TLRa LNP | ~80-100 | ~0.1-0.2 | Neutral to slightly positive |
Note: The exact size, PDI, and zeta potential can vary depending on the specific formulation parameters such as the molar ratios of the lipid components.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a ring-opening reaction between an amine-containing TLR7/8 agonist and a C12 epoxide.
Materials:
-
Amine-containing TLR7/8 agonist (e.g., a derivative of imidazoquinoline)
-
C12 epoxide
-
Appropriate solvent (e.g., DMSO)
Procedure:
-
Dissolve the amine-containing TLR7/8 agonist and C12 epoxide in the chosen solvent in a reaction vessel.
-
The reaction mixture is typically heated and stirred for a specified period to allow the ring-opening reaction to proceed to completion.
-
The resulting product, this compound, is then purified using standard chromatography techniques, such as column chromatography.
-
The structure and purity of the final product are confirmed by analytical methods like mass spectrometry and NMR.
Formulation of this compound Lipid Nanoparticles
This compound is incorporated into LNPs using a microfluidic mixing method.
Materials:
-
This compound
-
Ionizable lipid (e.g., C12-113 or a commercial equivalent)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
Procedure:
-
The lipid components, including this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid, are dissolved in ethanol at specific molar ratios.
-
The mRNA is dissolved in an aqueous buffer.
-
The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
The resulting LNP suspension is then dialyzed against a suitable buffer (e.g., PBS) to remove the ethanol and non-encapsulated components.
-
The final LNP formulation is characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
HEK-Blue™ TLR7 Reporter Assay
This assay is used to quantify the TLR7 agonist activity of this compound.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound-containing LNPs at various concentrations
-
Control LNPs (without this compound)
-
Positive control (e.g., R848)
-
96-well plates
Procedure:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a specified density.
-
Add serial dilutions of the this compound LNPs, control LNPs, and the positive control to the wells.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
During the incubation, the activation of TLR7 leads to the secretion of embryonic alkaline phosphatase (SEAP) into the cell culture medium.
-
The HEK-Blue™ Detection medium contains a substrate for SEAP that turns blue upon cleavage. The intensity of the blue color is proportional to the level of SEAP activity.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
The results are typically expressed as a fold change in SEAP activity relative to untreated cells.
Dendritic Cell Maturation Assay
This assay assesses the ability of this compound to induce the maturation of dendritic cells.
Materials:
-
Dendritic cells (e.g., bone marrow-derived DCs (BMDCs) or a DC cell line like DC2.4)
-
This compound-containing LNPs at various concentrations
-
Control LNPs (without this compound)
-
Positive control (e.g., LPS)
-
Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD11c, anti-CD80, anti-CD86)
-
Flow cytometer
Procedure:
-
Culture the dendritic cells in appropriate culture plates.
-
Treat the cells with different concentrations of this compound LNPs, control LNPs, or the positive control for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with a suitable buffer (e.g., FACS buffer).
-
Stain the cells with the fluorescently labeled antibodies against the cell surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the maturation markers (e.g., CD80+ and CD86+ within the CD11c+ population).
-
The increase in the percentage of CD80+ and CD86+ cells indicates DC maturation.
Conclusion
This compound represents a significant advancement in vaccine adjuvant technology. Its dual functionality as a structural lipidoid and a potent TLR7/8 agonist provides a powerful tool for enhancing the immunogenicity of mRNA vaccines. The well-defined mechanism of action, proceeding through the MyD88-dependent signaling pathway to induce dendritic cell maturation and a robust Th1-polarizing cytokine response, offers a rational basis for its inclusion in next-generation vaccine formulations. The quantitative data, although still emerging, consistently demonstrates the dose-dependent activity of this compound in vitro and its significant impact on immune responses in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and harness the potential of this promising adjuvant.
References
C12-TLRa: A Deep Dive into Innate Immune Activation for Next-Generation Vaccines and Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of vaccine and immunotherapy development is rapidly evolving, with a growing emphasis on harnessing the innate immune system to elicit robust and durable adaptive immune responses. At the forefront of this advancement is C12-TLRa, a synthetic adjuvant lipidoid engineered to activate Toll-like receptor 7 and 8 (TLR7/8). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data on its immunostimulatory properties, and providing detailed experimental protocols for its evaluation. Through a meticulous examination of its role in innate immune activation, this document serves as a critical resource for researchers and drug development professionals seeking to leverage this compound in novel therapeutic and prophylactic strategies.
Introduction to this compound and Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens. It relies on pattern recognition receptors (PRRs) to identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that, upon activation, trigger signaling cascades leading to the production of pro-inflammatory cytokines, chemokines, and interferons, as well as the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs). This innate immune activation is pivotal for shaping the subsequent adaptive immune response.[1][2]
This compound is a novel, synthetic lipidoid designed as a potent agonist for endosomal TLR7 and TLR8.[3][4] These receptors are naturally activated by single-stranded viral RNA, and their stimulation by this compound mimics a viral infection, leading to a powerful, localized innate immune response.[5] this compound is frequently incorporated into lipid nanoparticle (LNP) formulations, particularly for the delivery of messenger RNA (mRNA) vaccines and therapeutics. This co-localization of the adjuvant and the antigen within the same delivery vehicle ensures their simultaneous uptake by APCs, thereby maximizing the adjuvantic effect and enhancing the overall immunogenicity of the vaccine or therapeutic.
Mechanism of Action: The this compound Signaling Pathway
Upon endocytosis of this compound-containing LNPs by an APC, this compound engages with TLR7 and TLR8 within the endosomal compartment. This binding event initiates a conformational change in the TLRs, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). Unlike some other TLRs, the TLR7/8 signaling pathway is exclusively MyD88-dependent and does not involve the TRIF adaptor protein.
The recruitment of MyD88 triggers a downstream signaling cascade involving the assembly of a "Myddosome" complex, which includes IRAK (Interleukin-1 receptor-associated kinase) family kinases. This ultimately leads to the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
-
Interferon Regulatory Factors (IRFs): Activation of IRFs, particularly IRF5 and IRF7, drives the production of Type I interferons (IFN-α/β).
The secreted cytokines and interferons create a pro-inflammatory microenvironment that promotes the recruitment and activation of other immune cells, while the signaling cascade also upregulates the expression of co-stimulatory molecules on the surface of APCs, leading to their maturation.
Quantitative Data on Immune Activation
The immunostimulatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings, demonstrating the dose-dependent activity of this compound and its impact on cytokine production and dendritic cell maturation.
Table 1: In Vitro Cytokine Production by DC2.4 Cells Stimulated with this compound LNPs
| This compound LNP Concentration (ng/well) | TNF-α Production (Fold Change vs. Untreated) |
| 10 | ~2.5 |
| 20 | ~5.0 |
| 40 | ~8.0 |
Data adapted from studies demonstrating a dose-dependent increase in TNF-α secretion by the murine dendritic cell line DC2.4 after 24 hours of stimulation with mLuc-loaded this compound LNPs.
Table 2: Impact of this compound Substitution in C12-113 LNPs on mRNA Transfection and TLR7 Agonistic Activity
| Mol% of this compound Substitution | Relative Luciferase Expression (%) | TLR7 Agonistic Activity (Fold Change vs. Untreated) |
| 0 | 100 | 1 |
| 1 | ~120 | ~2 |
| 2.5 | ~150 | ~4 |
| 5 | ~180 | ~7 |
| 10 | ~140 | ~10 |
| 17.5 | ~100 | ~12 |
Data synthesized from experiments optimizing this compound incorporation into C12-113 LNPs for mRNA delivery to DC2.4 cells and measuring TLR7 activation in HEK-Blue reporter cells.
Table 3: In Vivo Dendritic Cell Maturation in Mice Immunized with this compound Adjuvanted mRNA Vaccine
| Vaccine Formulation | Percentage of Mature DCs (CD80+/CD86+) in Draining Lymph Nodes |
| Control (Untreated) | Baseline |
| mRNA-LNP (without this compound) | Moderate Increase |
| mRNA-LNP (with this compound) | Significant Increase |
Qualitative summary based on findings that this compound-substituted LNPs significantly increase the percentage of mature dendritic cells in the inguinal lymph nodes of C57BL/6 mice following subcutaneous injection.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of this compound.
In Vitro Dendritic Cell Activation and Maturation
This protocol outlines the steps for stimulating a dendritic cell line (e.g., DC2.4) with this compound-containing LNPs and subsequently analyzing the expression of maturation markers by flow cytometry.
Materials:
-
DC2.4 cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound-containing LNPs and control LNPs (without this compound)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-labeled antibodies: anti-mouse CD11c, anti-mouse CD80, anti-mouse CD86, and corresponding isotype controls.
-
96-well U-bottom plates for staining
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DC2.4 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium and allow them to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of this compound LNPs and control LNPs in complete medium. Replace the existing medium with the LNP-containing medium. Include an untreated control well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: Gently scrape the cells and transfer them to a 96-well U-bottom plate. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellets in 50 µL of FACS buffer containing the pre-titrated fluorescently-labeled antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 150 µL of FACS buffer to each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
-
Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD11c-positive population and determine the percentage of cells that are double-positive for CD80 and CD86.
Quantification of Cytokine Production by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α) in the supernatant of cells stimulated with this compound.
Materials:
-
ELISA plate
-
Capture and biotinylated detection antibodies specific for the cytokine of interest (e.g., mouse TNF-α)
-
Recombinant cytokine standard
-
Cell culture supernatants from this compound stimulated cells (from the experiment in 4.1)
-
Coating buffer, blocking buffer, and wash buffer
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate until a color change is observed. Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion and Future Directions
This compound represents a significant advancement in adjuvant technology, offering a potent and tunable means of activating the innate immune system. Its ability to engage TLR7/8 and drive a robust pro-inflammatory and APC maturation response makes it an ideal candidate for enhancing the efficacy of next-generation vaccines and immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.
Future research should focus on further elucidating the in vivo effects of this compound on a broader range of immune cell populations, including T and B cells, and exploring its synergistic potential with other immunomodulatory agents. A deeper understanding of the dose-dependent effects and the long-term immunological consequences of this compound administration will be crucial for its successful clinical translation. As the field of immuno-engineering continues to expand, this compound is poised to play a pivotal role in the development of safer and more effective treatments for a wide array of diseases.
References
- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Structural Characterization of C12-TLRa Lipidoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of C12-TLRa, a novel adjuvant lipidoid. This compound is gaining significant attention in the field of drug delivery, particularly for its role as a structural component of lipid nanoparticles (LNPs) that enhances the delivery and immunogenicity of mRNA vaccines.[1][2][3] This document outlines its physicochemical properties, synthesis, mechanism of action, and the experimental protocols essential for its characterization.
Core Physicochemical Properties of this compound
This compound is an ionizable adjuvant lipidoid designed to act as a Toll-like receptor 7/8 (TLR7/8) agonist.[4][5] Its unique structure allows it to be incorporated into lipid nanoparticles, improving mRNA delivery and stimulating innate immune responses.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₇₃N₅O₂ | |
| Molecular Weight | 728.1 g/mol | |
| pKa | 6.42 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Ethanol: 50 mg/mL (with ultrasonic) DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) Chloroform: Slightly Soluble (0.1-1 mg/ml) Methanol: Slightly Soluble (0.1-1 mg/ml) | |
| Storage | -20°C for long-term storage |
Synthesis of this compound Lipidoid
The synthesis of this compound is achieved through a ring-opening reaction. This process involves the reaction of a TLR7/8 agonist with C12 epoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
TLR7/8 agonist (e.g., a derivative of imidazoquinoline)
-
C12 epoxide (1,2-epoxydodecane)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the TLR7/8 agonist in the anhydrous solvent under an inert atmosphere.
-
Add the C12 epoxide to the reaction mixture. The molar ratio of the amine on the TLR7/8 agonist to the epoxide is a critical parameter to control the degree of lipid tail conjugation.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-72 hours) to allow the ring-opening reaction to proceed to completion.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction.
-
Purify the crude product using column chromatography on silica gel with a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to isolate the this compound lipidoid.
-
Characterize the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its chemical structure and purity.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, when formulated into LNPs and delivered into endosomes, activates Toll-like receptors 7 and 8 (TLR7 and TLR8). This activation triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons, thereby enhancing the innate immune response.
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow for Characterization of this compound Lipid Nanoparticles
A systematic workflow is crucial for the comprehensive characterization of this compound-containing lipid nanoparticles. This ensures the quality, consistency, and efficacy of the formulation.
Caption: Experimental workflow for this compound LNP characterization.
Detailed Experimental Protocols
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Instrument: Malvern Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to a constant temperature (e.g., 25°C).
-
Measure the scattered light intensity fluctuations.
-
The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI from the autocorrelation function of the intensity fluctuations.
-
2. Zeta Potential Measurement
-
Instrument: Malvern Zetasizer or similar instrument with an electrode-containing cuvette.
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Place the sample in the specialized cuvette.
-
Apply an electric field and measure the velocity of the particles using Laser Doppler Velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
3. mRNA Encapsulation Efficiency (EE)
-
Assay: RiboGreen assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs with RiboGreen reagent. This measures the amount of unencapsulated, accessible mRNA.
-
In the second set, lyse the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated mRNA. Then, measure the fluorescence with RiboGreen reagent. This gives the total amount of mRNA.
-
Calculate the EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
4. Cryo-Transmission Electron Microscopy (Cryo-TEM)
-
Purpose: To visualize the morphology and internal structure of the LNPs.
-
Procedure:
-
Apply a small volume of the LNP suspension to a TEM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure.
-
Transfer the frozen grid to a cryo-TEM holder and observe under the microscope at cryogenic temperatures.
-
Acquire images to assess particle shape, size distribution, and lamellarity.
-
5. In Vitro Transfection and Protein Expression
-
Cell Line: A suitable cell line, such as HEK293T or a relevant immune cell line.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of mRNA-loaded this compound LNPs.
-
Incubate for a specified period (e.g., 24-48 hours).
-
If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.
-
If the mRNA encodes a secreted protein, collect the cell culture supernatant and quantify the protein concentration using an ELISA kit.
-
This guide provides a foundational understanding of the structural characterization of the this compound lipidoid and its application in lipid nanoparticles. The provided protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for this promising delivery vehicle.
References
An In-Depth Technical Guide to the Interaction of C12-TLRa with Endosomal Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between C12-TLRa, a novel lipidoid adjuvant, and endosomal Toll-Like Receptors (TLRs). This compound is a potent agonist for TLR7 and TLR8, playing a crucial role in enhancing the immunogenicity of mRNA vaccines by activating innate immune signaling pathways. This document details the molecular interactions, signaling cascades, and immunological outcomes of this compound engagement with endosomal TLRs. It includes quantitative data on receptor activation and cytokine production, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals in the field of vaccine and immunotherapy development.
Introduction
The development of potent and safe adjuvants is paramount for enhancing the efficacy of modern vaccines, particularly for subunit and nucleic acid-based platforms. This compound has emerged as a promising lipidoid adjuvant, demonstrating significant potential in augmenting the immune response to mRNA vaccines.[1][2] Its unique structure allows for its incorporation into lipid nanoparticles (LNPs), where it serves a dual role: facilitating mRNA delivery and stimulating the innate immune system.[3][4] This guide focuses on the core mechanism of this compound's adjuvant activity – its interaction with endosomal Toll-Like Receptors (TLRs).
Endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9, are critical sentinels of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) within the endosomal compartment.[5] this compound is specifically designed as an agonist for TLR7 and TLR8, which are sensors of single-stranded RNA (ssRNA). Activation of these receptors initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby shaping a robust adaptive immune response.
This document will provide an in-depth analysis of the this compound-TLR interaction, offering a valuable resource for researchers and developers working to harness the power of innate immunity in vaccine design.
This compound Interaction with Endosomal TLRs
This compound is a synthetic molecule designed to mimic the natural ligands of TLR7 and TLR8. Its interaction with these receptors is the primary mechanism through which it exerts its adjuvant effects.
Specificity for TLR7 and TLR8
Current research indicates that this compound is a specific agonist for TLR7 and TLR8. The parent molecule of this compound is a known TLR7/8 agonist, and its lipid modification enhances its incorporation into LNPs and its delivery to the endosomal compartment where TLR7 and TLR8 are located.
There is currently no direct evidence in the reviewed literature to suggest that this compound directly interacts with or activates TLR3 or TLR9. The ligands for these receptors are double-stranded RNA (dsRNA) and unmethylated CpG DNA, respectively, which are structurally distinct from this compound. However, it is plausible that the LNP formulation containing this compound could indirectly influence the signaling of other TLRs through the induction of a broad cytokine and chemokine milieu. For instance, the production of type I interferons upon TLR7/8 activation can sensitize cells and upregulate the expression of other pattern recognition receptors.
Quantitative Data on TLR Activation and Cytokine Production
The potency of this compound as a TLR7/8 agonist has been quantified through various in vitro assays. The following tables summarize the available quantitative data on TLR activation and subsequent cytokine production.
Table 1: TLR7/8 Activation by this compound
| Assay System | Receptor | Parameter | Value | Reference |
| HEK-Blue™ hTLR7 Reporter Cells | Human TLR7 | Agonistic Activity | Dose-dependent increase in SEAP reporter activity with C12-113/TLRa LNP | |
| HEK-Blue™ hTLR8 Reporter Cells | Human TLR8 | EC50 | ~50 nM (for a similar potent TLR8 agonist, VTX-294) |
Note: Specific EC50 or Kd values for this compound binding to TLR7 and TLR8 are not yet publicly available in the reviewed literature. The provided EC50 value is for a comparable potent TLR8 agonist to give a sense of the expected potency.
Table 2: Pro-inflammatory Cytokine Production Induced by C12-113/TLRa LNP in JAWSII Dendritic Cells
| Cytokine | Concentration (pg/mL) | Fold Increase vs. Unstimulated | Reference |
| TNF-α | ~1250 | >10 | |
| IL-12p70 | ~100 | >10 | |
| IL-1β | ~75 | >5 |
Data is derived from graphical representations in the source material and represents approximate values.
Table 3: In Vivo Cytokine Induction by TLR Agonists
| Cytokine | Agonist | Peak Concentration (pg/mL) in vivo (murine model) | Time to Peak | Reference |
| IFN-α | TLR7 agonist | Variable, can be in the range of 100s to 1000s | 6-12 hours | |
| IL-6 | mRNA-LNP | ~1000-5000 | 2-6 hours | |
| IFN-γ | TLR9 agonist | ~500-1500 | 24-48 hours | |
| IL-10 | TLR9 agonist | ~200-800 | 24-48 hours |
Note: This table provides a general overview of cytokine levels induced by TLR agonists in vivo to provide context. Specific in vivo cytokine profiles for this compound are not yet extensively published.
Signaling Pathways
Upon binding of this compound to TLR7 and TLR8 within the endosome, a well-defined signaling cascade is initiated, leading to the activation of transcription factors and the expression of immune-related genes.
MyD88-Dependent Pathway
Both TLR7 and TLR8 signal exclusively through the myeloid differentiation primary response 88 (MyD88) adaptor protein. The binding of this compound induces a conformational change in the TLR, leading to the recruitment of MyD88 to the Toll/interleukin-1 receptor (TIR) domain of the receptor. This initiates the formation of a larger signaling complex known as the Myddosome.
The Myddosome subsequently recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which is a central node in the pathway.
TAK1 activation leads to the phosphorylation and activation of two major downstream pathways:
-
The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
The MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38, which lead to the activation of the transcription factor AP-1. AP-1 cooperates with NF-κB to drive the expression of inflammatory genes.
Activation of Interferon Regulatory Factors (IRFs)
A key outcome of TLR7 and TLR8 activation is the production of type I interferons (IFN-α/β). This is mediated by the activation of interferon regulatory factors (IRFs), primarily IRF5 and IRF7. Following the activation of the Myddosome, a complex involving IRAK1, TRAF6, and IKKα phosphorylates and activates IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes, driving their transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its interaction with endosomal TLRs.
TLR Activation Assay using HEK-Blue™ Cells
This protocol is adapted for the use of HEK-Blue™ hTLR7 or hTLR8 reporter cell lines (InvivoGen), which are designed to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound or this compound-containing LNPs
-
Positive control (e.g., R848 for TLR7/8)
-
Negative control (vehicle/buffer)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium at a concentration of 2.8 x 10⁵ cells/mL.
-
-
Assay Plate Preparation:
-
Add 20 µL of this compound (or LNP formulation) at various concentrations to the wells of a 96-well plate.
-
Include wells for the positive control and negative control.
-
-
Cell Seeding:
-
Add 180 µL of the cell suspension (approximately 5 x 10⁴ cells) to each well.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a microplate reader. The color change in the medium is proportional to the level of NF-κB activation.
-
Cytokine Profiling by ELISA
This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine production from cells stimulated with this compound.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants from this compound-stimulated cells
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Color Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
-
Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate the direct interaction between this compound and TLR7/8. This would typically involve using a tagged version of the TLR and a modified, "pull-down" version of this compound.
Materials:
-
Cells expressing tagged TLR7 or TLR8 (e.g., HA-tagged or FLAG-tagged)
-
This compound (or a biotinylated/modified version for pull-down)
-
Lysis buffer (non-denaturing)
-
Antibody against the tag (e.g., anti-HA or anti-FLAG) or streptavidin beads (if using biotinylated this compound)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Stimulate cells with this compound for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the TLR tag overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that can detect this compound (this may require a custom antibody or a tagged version of this compound).
-
Also, probe for the tagged TLR to confirm successful immunoprecipitation.
-
Logical Relationships and Adjuvant Rationale
The utility of this compound as a vaccine adjuvant stems from its unique bifunctional nature, acting as both a structural component of the LNP delivery system and a potent immunostimulant.
This diagram illustrates the dual mechanism of action of this compound within an LNP formulation. By being an integral part of the LNP, it contributes to the efficient delivery and subsequent translation of the mRNA payload (the antigen). Simultaneously, its TLR7/8 agonist activity directly stimulates the innate immune system, leading to the maturation of antigen-presenting cells and the creation of an inflammatory microenvironment conducive to the development of a strong and lasting adaptive immune response. This synergistic action is the core rationale for its use as a highly effective vaccine adjuvant.
Conclusion
This compound represents a significant advancement in adjuvant technology, particularly for mRNA-based vaccines. Its specific agonism of endosomal TLR7 and TLR8 provides a potent stimulus for the innate immune system, which is critical for driving robust and durable adaptive immunity. This technical guide has provided a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound. The quantitative data and visual diagrams presented herein offer a valuable resource for researchers and drug developers seeking to leverage the power of TLR7/8 activation in the next generation of vaccines and immunotherapies. Further research to elucidate the precise binding kinetics and a more comprehensive in vivo cytokine profile will undoubtedly further refine our understanding and application of this promising adjuvant.
References
- 1. Understanding structure activity relationships of Good HEPES lipids for lipid nanoparticle mRNA vaccine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of adherent and non‑adherent JAWS II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationships of novel ionizable lipids for astrocyte-targeted mRNA lipid nanoparticle therapy | Poster Board #386 - American Chemical Society [acs.digitellinc.com]
The Core of Innate Immunity: A Technical Guide to Foundational Research on Adjuvant Lipidoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding adjuvant lipidoids, a class of synthetic lipid-like molecules engineered to function as potent vaccine adjuvants. By combining the delivery capabilities of lipid nanoparticles (LNPs) with intrinsic immunostimulatory properties, adjuvant lipidoids represent a significant advancement in vaccine technology. This document provides a comprehensive overview of their synthesis, formulation, and immunological mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising field.
Introduction to Adjuvant Lipidoids
Lipid-based nanoparticles have emerged as highly versatile platforms for delivering vaccine antigens and adjuvants.[1][2][3] The success of mRNA vaccines for COVID-19, which utilize lipid nanoparticles for delivery, has underscored the potential of these systems.[2] Adjuvant lipidoids are a novel component of these platforms, designed not only to encapsulate and deliver antigens but also to directly stimulate the innate immune system.[4] These molecules are often created by chemically modifying an ionizable lipidoid to incorporate a moiety that can activate specific pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This dual functionality enhances the magnitude and quality of the adaptive immune response, leading to more potent and durable immunity.
Synthesis and Formulation of Adjuvant Lipidoid Nanoparticles
The development of effective adjuvant lipidoids begins with their chemical synthesis, often followed by formulation into LNPs for in vivo delivery.
Synthesis of Adjuvant Lipidoids
A key strategy in creating adjuvant lipidoids is the covalent conjugation of a known immunostimulatory molecule, such as a TLR agonist, to a lipid-like structure. A prominent example is the synthesis of C12-TLRa , an adjuvant lipidoid incorporating a TLR7/8 agonist.
Experimental Protocol: Synthesis of Adjuvant Lipidoid this compound
-
Reaction Setup: The synthesis is achieved through a ring-opening reaction. A TLR7/8 agonist (e.g., a derivative of an imidazoquinoline compound) is reacted with a C12 epoxide.
-
Reagents and Solvent: The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
-
Reaction Conditions: The mixture is stirred, often at an elevated temperature (e.g., 80-100°C), for a specified period (e.g., 24-48 hours) to ensure the completion of the reaction.
-
Purification: Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved using chromatographic techniques, such as column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Formulation of Lipid Nanoparticles (LNPs)
Adjuvant lipidoids are formulated into LNPs alongside other lipid components to create a stable and effective delivery vehicle. A typical LNP formulation consists of four key components:
-
Ionizable Lipid/Adjuvant Lipidoid: This component is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids (like mRNA), and becomes neutral at physiological pH. In this context, the adjuvant lipidoid can partially or fully replace a standard ionizable lipid.
-
Helper Phospholipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural stability to the nanoparticle bilayer.
-
Cholesterol: Incorporated as a stabilizing agent that modulates the fluidity and integrity of the lipid bilayer.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This layer prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Mixture: The ionizable/adjuvant lipidoid, DSPC, cholesterol, and PEG-lipid are dissolved in a water-miscible organic solvent, typically ethanol, at a specific molar ratio.
-
Preparation of Aqueous Phase: The cargo (e.g., mRNA encoding an antigen) is dissolved in an aqueous buffer with an acidic pH (e.g., sodium acetate buffer, pH 4.0-5.0). This low pH ensures the ionizable lipid is positively charged for efficient encapsulation.
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous cargo solution are rapidly mixed within a microfluidic device (e.g., NanoAssemblr). The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the aqueous cargo.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge. The sample is then concentrated using a centrifugal filter device.
-
Characterization: The formulated LNPs are characterized for their physicochemical properties.
Quantitative Data: Physicochemical and Immunological Properties
The performance of adjuvant lipidoid LNPs is defined by their physical characteristics and their ability to elicit an immune response. The tables below summarize key quantitative data from foundational studies.
Table 1: Physicochemical Properties of Adjuvant Lipidoid LNPs
| LNP Formulation | Adjuvant Lipidoid (mol%) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | pKa | Encapsulation Efficiency (%) | Reference |
| C12-113/TLRa LNP | 1-17.5% this compound | ~52 | 0.127 | Neutral (at pH 7.4) | 6.42 | ~75% | |
| K-Ac7-Dsa LNP(SDI) | N/A (Ionizable Lipid) | - | - | - | - | >90% | |
| S-Ac7-Dog LNP(SDI) | N/A (Ionizable Lipid) | - | - | - | - | >90% |
PDI: Polydispersity Index. A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers, indicating a homogenous population. Zeta potential indicates the surface charge and stability of the nanoparticle formulation in a colloidal suspension.
Table 2: In Vivo Immunological Efficacy of Adjuvant Lipidoid LNPs (Mouse Models)
| Vaccine Formulation | Antigen | Adjuvant/LNP | IgG Titer (Endpoint) | IgG1/IgG2a Ratio | Key Cytokine Induction | Reference |
| SARS-CoV-2 mRNA | SARS-CoV-2 Spike | C12-113/TLRa LNP | Potent neutralizing antibodies | Th1-biased | - | |
| QIV | Influenza Virus | S-Ac7-Dog LNP(SDI) + IMDQ-PEG-Chol | Higher than K-Ac7-Dsa | Balanced IgG1/IgG2a | Lower IL-6, IL-18, IFN-γ post-infection | |
| Ovalbumin | Ovalbumin (Ova) | Lipidoid I-4 + isRNA | ~10³-10⁴ fold increase vs. protein alone | - | IL-6 | |
| Ovalbumin | Ovalbumin (Ova) | Lipidoid II-4 + isRNA | ~10³-10⁴ fold increase vs. protein alone | - | IFN-α, IP-10 |
QIV: Quadrivalent Influenza Vaccine. IMDQ-PEG-Chol: a TLR7/8 agonist. isRNA: immunostimulatory RNA. The IgG1/IgG2a ratio is indicative of the type of T-helper (Th) cell response, with a higher IgG2a level suggesting a Th1-biased response, which is crucial for cell-mediated immunity.
Immunological Mechanisms of Action
Adjuvant lipidoids primarily function by activating TLRs located within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, ultimately shaping a robust adaptive immune response.
TLR7/8 Signaling Pathway
Many adjuvant lipidoids, like this compound, are designed to mimic single-stranded RNA, the natural ligand for TLR7 and TLR8. Upon endocytosis of the LNP, the adjuvant lipidoid is exposed and binds to TLR7/8 in the endosomal compartment. This engagement initiates a signaling cascade that is critically dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).
Experimental Protocol: In Vitro TLR Activation Assay
-
Cell Line: HEK-Blue™ hTLR7 or hTLR8 reporter cells are commonly used. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by transcription factors like NF-κB, which is activated by TLR signaling.
-
Cell Seeding: Reporter cells are seeded into a 96-well plate at a specified density (e.g., ~1.6-5 x 10⁵ cells/mL).
-
Treatment: Adjuvant lipidoid LNPs, control LNPs (without the adjuvant component), and a known TLR agonist (e.g., R848) are added to the wells in triplicate at various concentrations.
-
Incubation: The plate is incubated for a set period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Detection: A specialized detection medium (e.g., HEK-Blue™ Detection medium) is added, which contains a substrate for the SEAP enzyme.
-
Quantification: SEAP expression leads to a color change in the medium, which is quantified by measuring the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer. The results are often expressed as a fold change relative to untreated cells.
TLR4 Signaling Pathway
Some lipidoids have been found to act as agonists for TLR4, a receptor that typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. TLR4 signaling is unique as it can proceed through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.
-
MyD88-dependent pathway: Initiated at the plasma membrane, this pathway leads to the rapid production of pro-inflammatory cytokines.
-
TRIF-dependent pathway: This pathway is initiated after the TLR4 complex is endocytosed and leads to the production of Type I interferons (IFNs), which are crucial for antiviral responses.
In Vivo Evaluation Workflow
The ultimate validation of an adjuvant lipidoid's efficacy comes from in vivo studies, typically conducted in mouse models. The workflow involves immunization followed by a detailed analysis of the resulting immune response.
References
C12-TLRa: A Technical Guide to a Novel TLR7/8 Agonist for mRNA Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unprecedented success of mRNA vaccines has highlighted the critical role of delivery systems and adjuvants in shaping the potency and durability of the immune response. While lipid nanoparticles (LNPs) have proven to be effective delivery vehicles, the inclusion of adjuvants that can actively stimulate innate immunity is a key strategy for enhancing vaccine efficacy. C12-TLRa is a novel, synthetic toll-like receptor 7 and 8 (TLR7/8) agonist designed for incorporation into LNPs, serving as a potent adjuvant for mRNA vaccines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and a summary of its effects on the immune response.
Mechanism of Action: TLR7/8-Mediated Immune Activation
This compound is a lipidoid molecule synthesized through a ring-opening reaction between a TLR7/8 agonist and a C12 epoxide.[1][2] Its lipophilic nature allows for stable incorporation into the lipid bilayer of LNPs. Once the LNP is taken up by an antigen-presenting cell (APC), such as a dendritic cell (DC), the this compound is released into the endosome. Here, it engages with TLR7 and TLR8, endosomal pattern recognition receptors that recognize single-stranded RNA.
This engagement triggers a downstream signaling cascade primarily through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.[3] This innate immune activation is crucial for the subsequent development of a robust adaptive immune response, characterized by enhanced antigen presentation, T-cell activation, and antibody production.[4]
Signaling Pathway Diagram
Caption: this compound activates the TLR7-MyD88 signaling pathway.
Quantitative Data Summary
The incorporation of this compound into mRNA-LNP vaccines leads to a significant enhancement of both innate and adaptive immune responses. The following tables summarize the quantitative data from preclinical studies.
Table 1: In Vitro Immune Activation
| Cell Type | Treatment | Cytokine/Marker | Fold Change vs. Control LNP | Reference |
| DC2.4 cells | mLuc-loaded C12-113/TLRa LNP | TNF-α | Dose-dependent increase | [2] |
| HEK-Blue TLR7 reporter cells | mLuc-loaded C12-113/TLRa LNP | SEAP Activity | Dose-dependent increase |
Table 2: In Vivo Immunogenicity in Mice
| Vaccine | Parameter | This compound LNP | Control LNP | Reference |
| SARS-CoV-2 mRNA | IgG Titer | Significantly Higher | Lower | |
| SARS-CoV-2 mRNA | Neutralizing Antibody Titer | Significantly Higher | Lower | |
| SARS-CoV-2 mRNA | IFN-γ+ CD8+ T cells | Significantly Higher | Lower | |
| SARS-CoV-2 mRNA | TNF-α+ CD8+ T cells | Significantly Higher | Lower | |
| SARS-CoV-2 mRNA | IL-4+ CD4+ T cells | Significantly Higher | Lower |
Experimental Protocols
Formulation of this compound Adjuvanted mRNA-LNPs
This protocol describes the preparation of mRNA-LNPs with incorporated this compound using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., C12-113)
-
This compound
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding the antigen of interest
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios. A common starting point for molar ratios is 50:5:38.5:1.5:5 (ionizable lipid:this compound:cholesterol:helper lipid:PEG-lipid).
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the mRNA solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.
Experimental Workflow: LNP Formulation
Caption: Workflow for the formulation of this compound adjuvanted mRNA-LNPs.
In Vitro Assessment of TLR7 Agonist Activity
This protocol utilizes HEK-Blue™ TLR7 reporter cells to quantify the TLR7-agonistic activity of the formulated LNPs.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound mRNA-LNPs and control LNPs (without this compound)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well in HEK-Blue™ Detection medium.
-
LNP Treatment: Add serial dilutions of the this compound mRNA-LNPs and control LNPs to the wells. Include a positive control (e.g., R848) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the absorbance at 620-650 nm using a spectrophotometer. The color change in the medium is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of TLR7 activation.
-
Data Analysis: Calculate the fold change in SEAP activity relative to the untreated control cells.
In Vivo Immunization and Analysis in Mice
This protocol outlines a typical prime-boost immunization schedule in mice to evaluate the immunogenicity of the this compound adjuvanted mRNA vaccine.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound mRNA-LNPs and control LNPs
-
Syringes and needles for intramuscular injection
-
Materials for blood collection (e.g., retro-orbital sinus)
-
Materials for spleen harvesting and processing
-
Reagents for ELISA and intracellular cytokine staining
Procedure:
-
Primary Immunization (Day 0): Inject mice intramuscularly with a single dose of the this compound mRNA-LNP or control LNP vaccine (e.g., 10 µg mRNA per mouse).
-
Booster Immunization (Day 21): Administer a second dose of the same vaccine.
-
Sample Collection:
-
Serum: Collect blood at various time points (e.g., days 14, 28, and 42) to analyze antibody responses by ELISA.
-
Splenocytes: At the end of the experiment (e.g., day 42), euthanize the mice and harvest the spleens for T-cell analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat 96-well plates with the recombinant antigen encoded by the mRNA vaccine.
-
Add serially diluted serum samples and incubate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).
-
Add a substrate (e.g., TMB) and measure the absorbance to determine antibody titers.
-
-
Intracellular Cytokine Staining (ICS):
-
Prepare single-cell suspensions from the harvested spleens.
-
Restimulate the splenocytes in vitro with peptides corresponding to the antigen for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4).
-
Analyze the stained cells by flow cytometry to quantify the percentage of antigen-specific cytokine-producing T cells.
-
Immunization and Analysis Workflow
Caption: Workflow for in vivo immunization and subsequent immunological analysis.
Conclusion
This compound represents a promising advancement in mRNA vaccine technology. Its ability to be seamlessly integrated into LNP formulations and to potently activate the innate immune system through TLR7/8 agonism translates to significantly enhanced and durable adaptive immune responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in leveraging this novel adjuvant for the next generation of mRNA vaccines. The continued exploration of such rationally designed adjuvants will be instrumental in addressing current and future challenges in vaccinology.
References
- 1. Frontiers | Synthetic DNA co-immunization with vaccine-aligned common consensus nucleoprotein and hemagglutinin protects mice against lethal influenza infection with a single immunization [frontiersin.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
C12-TLRa in Immunology: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-TLRa is an adjuvant lipidoid demonstrating significant promise in enhancing the immunogenicity of vaccines, particularly within lipid nanoparticle (LNP) formulations for mRNA delivery.[1][2] Its primary mechanism of action involves the activation of Toll-like receptor 7 and 8 (TLR7/8), key innate immune sensors.[3][4] This activation triggers a downstream signaling cascade that promotes the maturation of antigen-presenting cells (APCs), enhances cytokine production, and ultimately shapes a robust and targeted adaptive immune response.[5] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its synthesis, mechanism of action, and experimental evaluation.
Core Concepts
This compound is synthesized through a ring-opening reaction between a TLR7/8 agonist and a C12 epoxide. This synthetic approach allows for the incorporation of the TLR7/8 agonist directly into the lipid structure, creating a bifunctional molecule that acts as both a structural component of the LNP and an immune potentiator. When formulated into LNPs, this compound can be used as a partial substitute for other ionizable lipids.
The adjuvant activity of this compound stems from its ability to engage TLR7 and TLR8 within the endosomes of APCs, such as dendritic cells (DCs). This engagement mimics the natural recognition of single-stranded viral RNA, initiating a potent innate immune response.
Signaling Pathway of this compound
Upon endosomal uptake of this compound-containing LNPs, the this compound moiety interacts with and activates TLR7 and TLR8. This activation leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK kinases and TRAF6. Ultimately, this pathway culminates in the activation of key transcription factors, including NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage research on this compound.
Table 1: In Vitro mRNA Delivery and TLR7 Agonist Activity
| Cell Line | Treatment | Concentration | Outcome | Result | Reference |
| DC2.4 | mLuc-loaded this compound LNP | 10–40 ng/well | mRNA Transfection | Dose-dependent increase | |
| HEK-Blue (TLR7 expressing) | C12-113/TLRa LNP | Various | TLR7 Agonist Activity | Dose-dependent activity |
Table 2: In Vitro Cytokine Production
| Cell Line | Treatment | Cytokine Measured | Result | Reference |
| DC2.4 | C12-113/TLRa LNP | TNF-α | Significant increase vs. C12-113 LNP | |
| BMDCs | C12-113/TLRa LNP | TNF-α, IL-12p70, IL-1β | Significant increase vs. C12-113 LNP | |
| MoDCs | C12-113/TLRa LNP | TNF-α, IL-12p70, IL-1β | Significant increase vs. C12-113 LNP |
Table 3: In Vivo Dendritic Cell Maturation
| Animal Model | Treatment | Parameter Measured | Result | Reference |
| C57BL/6 mice | This compound-substituted LNPs (5 μg mRNA) | Percentage of mature DCs in inguinal lymph nodes | Significant increase |
Table 4: In Vivo Humoral and Cellular Immune Response (SARS-CoV-2 mRNA Vaccine)
| Animal Model | Treatment | Parameter Measured | Result | Reference |
| Mice | SARS-CoV-2 mRNA-LNP with this compound | Serum IgG titers to RBD | Higher than without this compound | |
| Mice | SARS-CoV-2 mRNA-LNP with this compound | Number of CD80+PD-L2+ RBD-specific B cells in spleen | Higher than without this compound |
Experimental Protocols
Synthesis of this compound
The synthesis of the adjuvant lipidoid this compound is achieved through a ring-opening reaction. This involves reacting an amine-containing TLR7/8 agonist with a C12 epoxide. The resulting product's purity and structure are typically confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and proton NMR.
Lipid Nanoparticle (LNP) Formulation
A typical experimental workflow for formulating this compound containing LNPs for mRNA delivery is as follows:
In Vitro TLR7 Agonist Activity Assay
HEK-Blue™ mTLR7 reporter cells are a valuable tool for assessing the TLR7-agonistic activity of this compound formulations.
-
Cell Seeding: Seed HEK-Blue™ mTLR7 reporter cells into a 96-well plate at a density of approximately 40,000 cells per well.
-
Treatment: Add different concentrations of the this compound-containing LNPs to the cells in HEK-Blue™ Detection medium.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement: Measure the absorbance at 650 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR7 activation.
In Vivo Evaluation of Adjuvanticity
A common workflow for assessing the in vivo efficacy of this compound adjuvanted vaccines in a murine model is outlined below.
Conclusion
Early-stage research has established this compound as a potent adjuvant lipidoid capable of significantly enhancing the immunogenicity of LNP-based vaccines. Its defined mechanism of action through TLR7/8 agonism provides a rational basis for its inclusion in next-generation vaccine formulations. The data consistently demonstrate its ability to promote dendritic cell maturation, increase pro-inflammatory cytokine production, and drive robust humoral and cellular immune responses. Further research will likely focus on optimizing LNP formulations containing this compound for specific disease targets and evaluating its safety and efficacy in more advanced preclinical models.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
C12-TLRa: A Novel TLR7/8 Agonist for Enhanced Dendritic Cell Maturation and Immune Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The activation and maturation of dendritic cells (DCs) are critical initiating events for robust adaptive immune responses, making them a key target for vaccine adjuvants and immunotherapies. Toll-like receptors (TLRs), a class of pattern recognition receptors, play a pivotal role in this process. C12-TLRa is a novel, synthetic adjuvant lipidoid specifically designed to target endosomal Toll-like receptors 7 and 8 (TLR7/8).[1] This engineered molecule, when incorporated as a structural component of lipid nanoparticles (LNPs), not only facilitates the delivery of mRNA payloads but also possesses intrinsic immunostimulatory activity. By activating TLR7/8 signaling pathways within dendritic cells, this compound promotes their maturation, leading to enhanced antigen presentation and the orchestration of potent downstream T cell and B cell responses. This guide provides a comprehensive technical overview of the effects of this compound on dendritic cell maturation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Quantitative Data on Dendritic Cell Maturation
The efficacy of this compound in promoting dendritic cell maturation has been demonstrated through the upregulation of key cell surface markers and the production of pro-inflammatory cytokines. The following tables summarize the quantitative effects of this compound and other TLR7/8 agonists on these maturation indicators.
Table 1: Upregulation of Dendritic Cell Maturation Markers
| Agonist | Dendritic Cell Type | Marker | Concentration/Dose | Fold Increase/Percentage of Positive Cells | Reference |
| This compound LNP | Murine Dendritic Cells (in vivo) | CD80, CD86 | 5 µg mRNA per mouse | Significantly increased percentage of mature DCs | [1] |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | CD80 | 250 ng/mL | Significant upregulation (MFI) | [2] |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | CD83 | 250 ng/mL | Significant upregulation (MFI) | |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | CD86 | 250 ng/mL | Significant upregulation (MFI) | |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | HLA-DR | 250 ng/mL | Significant upregulation (MFI) | |
| R848 + poly(I:C) | Human Blood Dendritic Cells | CD80 | - | MFI Ratio: ~191 (pDCs), High on cDCs | |
| R848 + poly(I:C) | Human Blood Dendritic Cells | CD40 | - | MFI Ratio: ~129 (pDCs), High on cDCs |
MFI: Mean Fluorescence Intensity
Table 2: Cytokine Production by Dendritic Cells
| Agonist | Dendritic Cell Type | Cytokine | Concentration/Dose | Cytokine Level (pg/mL) | Reference |
| This compound LNP | Murine DC2.4 cells | TNF-α | - | Induced production | |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | IL-12p70 | 250 ng/mL | ~1500 pg/mL | |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | TNF-α | 250 ng/mL | ~6000 pg/mL | |
| R848 (TLR7/8 Agonist) | Human Monocyte-Derived DCs (Mo-DCs) | IL-1β | 250 ng/mL | ~150 pg/mL | |
| R848 + poly(I:C) | Human Blood Dendritic Cells | IL-12p70 | - | ~2100 pg/mL | |
| R848 | Murine Bone Marrow-Derived DCs (BMDCs) | IL-12p70 | 10 µM | Synergistic increase with LPS/poly(I:C) |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in assessing the impact of this compound and other TLR7/8 agonists on dendritic cell maturation.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow progenitors.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4) (optional)
-
70% Ethanol
-
Sterile PBS
-
FACS tubes
-
Sterile dissecting tools
Procedure:
-
Euthanize a 6- to 8-week-old mouse according to institutional guidelines.
-
Sterilize the mouse's hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
In a sterile cell culture hood, flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.
-
Wash the cells with complete RPMI-1640 medium and centrifuge again.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF (and optionally 10 ng/mL of IL-4).
-
Plate the cells in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI-1640 medium with GM-CSF.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells.
In Vitro Maturation of Dendritic Cells with TLR7/8 Agonists
This protocol details the stimulation of immature DCs with a TLR7/8 agonist to induce maturation.
Materials:
-
Immature dendritic cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound formulated in LNPs or other TLR7/8 agonists (e.g., R848)
-
6-well or 24-well tissue culture plates
Procedure:
-
Plate the immature dendritic cells in fresh complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL in tissue culture plates.
-
Add the this compound LNPs or other TLR7/8 agonist to the desired final concentration (e.g., for R848, a typical concentration range is 1-10 µM or 250-1000 ng/mL).
-
Include an untreated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for flow cytometry analysis and collect the supernatant for cytokine analysis.
Flow Cytometry Analysis of DC Maturation Markers
This protocol describes the staining of matured DCs for surface markers to assess their maturation status.
Materials:
-
Matured dendritic cells (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD11c, anti-MHC class II, anti-CD80, anti-CD86, anti-CD40)
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the matured dendritic cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the respective tubes. Include single-stain controls for compensation and isotype controls to determine background staining.
-
Incubate the tubes for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the CD11c-positive population to assess the expression levels (percentage of positive cells and mean fluorescence intensity) of maturation markers.
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokines in the supernatant of matured DC cultures using a sandwich ELISA.
Materials:
-
Supernatants from matured DC cultures (from Protocol 2)
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest, e.g., anti-IL-12p70)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the cell culture supernatants and the serially diluted recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of Streptavidin-HRP solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Dendritic Cells
This compound, as a TLR7/8 agonist, is recognized by these receptors within the endosomal compartment of dendritic cells. This recognition initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, ultimately resulting in dendritic cell maturation.
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Workflow for Assessing Dendritic Cell Maturation
The following diagram illustrates the typical experimental workflow for evaluating the effect of a TLR agonist like this compound on dendritic cell maturation in vitro.
Caption: Workflow for DC maturation and analysis.
Conclusion
This compound represents a significant advancement in the design of vaccine adjuvants, offering a dual-functionality of enhancing mRNA delivery and directly stimulating the innate immune system through TLR7/8 engagement. The data presented in this guide demonstrate its potent ability to induce dendritic cell maturation, a critical step for initiating a powerful and durable adaptive immune response. The provided protocols and workflows offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound and other TLR7/8 agonists in the development of next-generation vaccines and immunotherapies.
References
Methodological & Application
Application Notes and Protocols for C12-TLRa LNP Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The incorporation of adjuvant molecules directly into the LNP formulation can enhance the immune response, a critical aspect for vaccine development. C12-TLRa is an adjuvant lipidoid synthesized by the ring-opening reaction between a Toll-like receptor 7/8 (TLR7/8) agonist and a C12 epoxide.[1] By substituting a portion of the ionizable lipid with this compound, the resulting LNPs can not only efficiently encapsulate and deliver mRNA but also stimulate the innate immune system through TLR7 and TLR8 activation. This dual-functionality enhances the overall potency of mRNA-based vaccines and therapeutics.
These application notes provide a detailed protocol for the formulation, characterization, and in vitro evaluation of this compound LNPs for mRNA delivery.
Data Presentation
Table 1: Physicochemical Characteristics of an Optimized this compound LNP Formulation
| Parameter | Value | Method of Analysis |
| Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to +5 mV at neutral pH | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | ~75% or higher | RiboGreen Assay |
Note: The exact values can vary depending on the specific molar ratio of the components, the mRNA cargo, and the formulation parameters. A this compound LNP formulation demonstrated an encapsulation efficiency of approximately 75%.[2]
Table 2: Recommended Molar Ratios for LNP Formulations
| Component | General Molar Ratio Range (%) | Example Molar Ratio (%) for C12-200 based LNP[3][4] | Optimized C12-113/TLRa LNP Substitution[1] |
| Ionizable Lipid (e.g., C12-200 or a proprietary lipid like C12-113) | 30 - 50 | 35 | 30 - 34 |
| This compound (Adjuvant Lipidoid) | 1 - 17.5 | - | 1 - 5 (optimized range) |
| Helper Lipid (e.g., DOPE) | 10 - 20 | 16 | 16 |
| Cholesterol | 40 - 50 | 46.5 | 46.5 |
| PEG-Lipid (e.g., DMG-PEG2000) | 1 - 5 | 2.5 | 2.5 |
Note: The this compound component substitutes a portion of the ionizable lipid in the formulation. Optimization studies with a C12-113/TLRa LNP formulation showed effective adjuvant activity with this compound substitution in the range of 1-17.5 mol%.
Experimental Protocols
Protocol 1: In Vitro Transcription for mRNA Synthesis
This protocol outlines the steps for generating high-quality mRNA from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, and N1-methyl-pseudouridine-5'-triphosphate)
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
-
Purification kit (e.g., silica-based columns)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, NTPs, RNase inhibitor, and the linearized DNA template.
-
Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a suitable purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the mRNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and its integrity via gel electrophoresis.
Protocol 2: this compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., C12-200), this compound, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid
-
Ethanol (anhydrous)
-
Synthesized mRNA
-
Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Neutral buffer (e.g., PBS, pH 7.4) for dialysis
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, this compound, helper lipid, cholesterol, and PEG-lipid in ethanol.
-
Lipid Mixture Preparation: In a new tube, combine the lipid stock solutions to achieve the desired molar ratio (refer to Table 2). For example, for a formulation with 5% this compound substitution, the ionizable lipid would be at a molar ratio of 30% and this compound at 5%.
-
Aqueous Phase Preparation: Dilute the purified mRNA in the acidic buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic system with the lipid mixture in one syringe and the mRNA solution in another. Set the flow rate ratio to 3:1 (aqueous:ethanolic). The total flow rate can be adjusted based on the system.
-
Formulation: Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.
-
Dialysis: Immediately after formulation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) overnight to remove ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Protocol 3: LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.
2. Zeta Potential Measurement:
- Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the LNPs. Dilute the LNP sample in a low-salt buffer.
3. mRNA Encapsulation Efficiency using RiboGreen Assay:
- Materials: RiboGreen reagent, TE buffer, Triton X-100 (2% solution).
- Procedure:
- Prepare a standard curve of the free mRNA.
- In a 96-well plate, add the LNP sample to two sets of wells.
- To one set of wells, add Triton X-100 to lyse the LNPs and measure the total mRNA.
- To the other set of wells, add TE buffer to measure the amount of unencapsulated (free) mRNA.
- Add the RiboGreen reagent to all wells and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Protocol 4: In Vitro TLR7/8 Activity Assay using HEK-Blue™ Reporter Cells
This protocol assesses the ability of the this compound LNPs to activate the TLR7/8 signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cell lines
-
QUANTI-Blue™ Solution
-
This compound LNP formulation
-
Control LNP (without this compound)
-
Positive control (e.g., R848)
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate.
-
Treatment: Add different concentrations of the this compound LNPs, control LNPs, and the positive control to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 16-24 hours.
-
SEAP Detection: Add QUANTI-Blue™ Solution to a new 96-well plate and transfer the supernatant from the cell plate.
-
Measurement: Incubate at 37°C and measure the absorbance at 620-655 nm. The absorbance is proportional to the activation of the TLR signaling pathway.
Visualizations
Caption: TLR7/8 Signaling Pathway Activated by this compound LNP.
Caption: Experimental Workflow for this compound LNP-mRNA Formulation.
References
Application Notes and Protocols for Incorporating C12-TLRa into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro application of lipid nanoparticles (LNPs) incorporating the adjuvant lipidoid, C12-TLRa. This compound is a potent Toll-like receptor 7 and 8 (TLR7/8) agonist that can be integrated into LNP formulations to enhance the immunogenicity of mRNA vaccines and other immunotherapies.
Application Note 1: Formulation and Characterization of this compound Incorporated Lipid Nanoparticles for mRNA Delivery
Introduction:
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The incorporation of an adjuvant, such as this compound, directly into the LNP structure offers a promising strategy to enhance the immune response to encapsulated antigens. This note details the process of formulating this compound-containing LNPs using a microfluidic-based nanoprecipitation method and outlines the key characterization techniques to ensure quality and consistency.
Data Presentation:
Table 1: Physicochemical Properties of this compound Incorporated LNPs
| Formulation | Ionizable Lipidoid (mol%) | This compound (mol%) | Helper Lipid (DOPE) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP | 50 | 0 | 10 | 38.5 | 1.5 | 80 - 100 | < 0.2 | -5 to +5 | > 90% |
| This compound LNP | 45 | 5 | 10 | 38.5 | 1.5 | 80 - 110 | < 0.2 | -5 to +5 | > 90% |
Note: The molar ratios and resulting characteristics are representative and may require optimization based on the specific ionizable lipid, mRNA cargo, and intended application.
Experimental Protocols:
1. Protocol for LNP Formulation using Microfluidics:
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Lipids: Ionizable lipidoid (e.g., C12-200 or DLin-MC3-DMA), this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).
-
Solvent: Anhydrous Ethanol.
-
Aqueous Buffer: 10 mM Citrate Buffer, pH 4.0.
-
mRNA: mRNA encoding the protein of interest in nuclease-free water.
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr Benchtop), syringes, and tubing.
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipidoid, this compound, DOPE, Cholesterol, PEG-lipid) in anhydrous ethanol to prepare individual stock solutions of known concentration.
-
Prepare Lipid Mixture (Organic Phase): In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 45% ionizable lipidoid, 5% this compound, 10% DOPE, 38.5% Cholesterol, 1.5% PEG-lipid). Vortex to ensure a homogenous mixture.
-
Prepare mRNA Solution (Aqueous Phase): Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture into one syringe and the mRNA solution into another. c. Set the flow rate ratio (aqueous to organic) to 3:1 and the total flow rate to a suitable value (e.g., 12 mL/min). d. Initiate the mixing process to generate the LNPs.
-
Purification: a. Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA. b. Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
Sterilization and Storage: a. Sterilize the purified LNP solution by passing it through a 0.22 µm filter. b. Store the final this compound LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
2. Protocol for LNP Characterization:
a. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the LNP solution in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the Z-average diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
b. Zeta Potential Measurement:
-
Dilute the LNP solution in 1 mM KCl.
-
Load the sample into a folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential using a DLS instrument with zeta potential measurement capabilities.
-
Perform measurements in triplicate at 25°C.
c. mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer.
-
Sample Preparation: In a 96-well black plate, prepare two sets of diluted LNP samples in TE buffer.
-
Lysis: To one set of LNP samples and the standard curve wells, add Triton X-100 (final concentration 0.5-2%) to lyse the LNPs and release the encapsulated mRNA. To the other set of LNP samples (unlysed), add TE buffer.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
RiboGreen Addition: Add diluted RiboGreen reagent to all wells.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~485 nm, Emission: ~525 nm) using a plate reader.
-
Calculation:
-
Determine the total mRNA concentration from the lysed samples using the standard curve.
-
Determine the free mRNA concentration from the unlysed samples.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Mandatory Visualization:
Caption: Workflow for this compound LNP formulation and characterization.
Application Note 2: In Vitro Activation of Immune Cells using this compound LNPs
Introduction:
The primary function of incorporating this compound into LNPs is to stimulate an innate immune response through the activation of TLR7 and TLR8. This application note provides a protocol for assessing the immunostimulatory activity of this compound LNPs by measuring cytokine production in dendritic cells (DCs), a key type of antigen-presenting cell.
Data Presentation:
Table 2: Representative Cytokine Production by Dendritic Cells (DCs) after Stimulation with this compound LNPs
| Treatment (24 hours) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Untreated Cells | < 50 | < 50 |
| Control LNP (mRNA) | 50 - 200 | 50 - 200 |
| This compound LNP (mRNA) | 1000 - 5000 | 800 - 3000 |
| LPS (Positive Control) | > 5000 | > 3000 |
Note: These values are illustrative. Actual cytokine levels will vary depending on the cell type, donor variability, and LNP formulation specifics.
Experimental Protocols:
1. Protocol for In Vitro Stimulation of Dendritic Cells:
Materials:
-
Cells: Human monocyte-derived dendritic cells (Mo-DCs) or a murine DC line (e.g., DC2.4).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For Mo-DCs, also include GM-CSF and IL-4.
-
Reagents: this compound LNPs, Control LNPs (without this compound), Lipopolysaccharide (LPS) as a positive control.
-
Equipment: 96-well cell culture plates, CO2 incubator, centrifuge.
Procedure:
-
Cell Seeding: a. Harvest and count the dendritic cells. b. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. c. Incubate for 2-4 hours to allow cells to adhere.
-
Cell Stimulation: a. Prepare serial dilutions of this compound LNPs and Control LNPs in complete culture medium. b. Prepare a solution of LPS (e.g., 100 ng/mL) as a positive control. c. Remove the medium from the wells and add 100 µL of the LNP dilutions, LPS solution, or fresh medium (for the untreated control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.
2. Protocol for Cytokine Analysis (ELISA):
Materials:
-
ELISA kits for the cytokines of interest (e.g., human or mouse IL-6, TNF-α).
-
Collected cell culture supernatants.
-
ELISA plate reader.
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of cytokines in the samples by interpolating from the standard curve.
Mandatory Visualization:
Caption: TLR7/8 signaling pathway activated by this compound.
Application Notes and Protocols for C12-TLRa in In Vivo mRNA Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. The efficacy of mRNA-based therapies is highly dependent on the delivery vehicle, which not only protects the mRNA from degradation but can also modulate the immune response. C12-TLRa is a novel adjuvant lipidoid designed for incorporation into lipid nanoparticles (LNPs) for mRNA delivery. It acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist, enhancing the innate immune response and thereby augmenting the adaptive immunity generated by the mRNA-encoded antigen. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo mRNA delivery studies.
Mechanism of Action: this compound
This compound is an ionizable lipidoid that serves a dual function in mRNA-LNP formulations. Structurally, it integrates into the lipid nanoparticle, contributing to the encapsulation and delivery of the mRNA cargo. Functionally, upon endosomal uptake of the LNP by antigen-presenting cells (APCs) such as dendritic cells (DCs), the acidic environment of the endosome leads to the protonation of this compound. This facilitates the release of the mRNA into the cytoplasm for translation. Simultaneously, this compound engages with and activates the endosomal TLR7 and TLR8 receptors. This activation initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines and the upregulation of co-stimulatory molecules on APCs. This potent innate immune stimulation enhances the subsequent adaptive immune response to the translated mRNA antigen.
Data Presentation
In Vitro Performance of this compound LNPs
| Parameter | Cell Line | This compound LNP Formulation | Result | Reference |
| mRNA Transfection | DC2.4 cells | mLuc-loaded this compound LNP (10-40 ng/well) | Dose-dependent increase in luciferase expression. | [1] |
| TLR7 Agonistic Activity | HEK-Blue™ TLR7 Reporter Cells | mLuc-loaded C12-113/TLRa LNP (5 mol% this compound) | Dose-dependent increase in TLR7 signaling. | [1] |
| Dendritic Cell Maturation | DC2.4, Bone Marrow-Derived DCs (BMDCs), Monocyte-Derived DCs (MoDCs) | C12-113/TLRa LNP | Markedly increased percentage of mature DCs compared to control LNP. | [2] |
| Cytokine Production | DC2.4, BMDCs, MoDCs | C12-113/TLRa LNP | Significant increase in TNF-α, IL-12p70, and IL-1β levels compared to control LNP. | [2] |
In Vivo Immunogenicity of this compound Adjuvanted mRNA Vaccine in Mice
| Parameter | Mouse Strain | Vaccine Formulation | Key Findings | Reference |
| Antigen-Specific CD4+ T Cell Response | C57BL/6J | 5 µg C12-113/TLRa SARS-CoV-2 RBD mRNA-LNP | Enhanced Th1-biased response (IFN-γ, IL-2, TNF-α). | [3] |
| Antigen-Specific CD8+ T Cell Response | C57BL/6J | 5 µg C12-113/TLRa SARS-CoV-2 RBD mRNA-LNP | Increased cytolytic marker (CD107a) and Th1 cytokine expression. | |
| Polyfunctional T Cells | C57BL/6J | 5 µg C12-113/TLRa SARS-CoV-2 RBD mRNA-LNP | Increased percentage of polyfunctional CD4+ and CD8+ T cells. | |
| Neutralizing Antibodies | C57BL/6J | C12-113/TLRa SARS-CoV-2 mRNA-LNP | Potent neutralizing antibodies against multiple SARS-CoV-2 pseudovirus variants. | |
| B Cell and Plasma Cell Responses | C57BL/6J | C12-113/TLRa SARS-CoV-2 mRNA-LNP | Robust B cell and long-lived plasma cell responses. |
Experimental Protocols
Protocol 1: Formulation of this compound Containing mRNA-LNPs
This protocol describes the formulation of mRNA-LNPs with partial substitution of an ionizable lipidoid with this compound. This example uses the ionizable lipidoid C12-113.
Materials:
-
Ionizable lipidoid (e.g., C12-113)
-
This compound adjuvant lipidoid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA encoding the antigen of interest in a suitable buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10K MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve the ionizable lipidoid, this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol to prepare individual stock solutions of known concentrations.
-
-
Prepare the Lipid Mixture:
-
In an ethanol-based solution, combine the ionizable lipidoid, this compound, cholesterol, DSPC, and DMG-PEG 2000 at a desired molar ratio.
-
For an adjuvanted formulation, a partial substitution of the ionizable lipidoid with this compound is recommended. A 5 mol% substitution has been shown to be effective.
-
A common molar ratio for the lipid components (ionizable lipid + this compound : DSPC : cholesterol : DMG-PEG 2000) is in the range of 50:10:38.5:1.5.
-
-
Prepare the mRNA Solution:
-
Dilute the mRNA stock solution in an aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and non-encapsulated components.
-
Concentrate the LNPs if necessary using a suitable method like centrifugal filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound mRNA-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average size) and PDI of the LNPs.
-
Dilute the LNP sample in sterile PBS to an appropriate concentration.
-
Perform the measurement according to the instrument's protocol. Aim for a PDI value below 0.2 for a homogenous population.
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
-
Dilute the LNP sample in sterile PBS.
-
Perform the measurement according to the instrument's protocol.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.
Protocol 3: In Vivo mRNA Delivery and Immunization in Mice
Animal Model:
-
C57BL/6J mice (female, 6-8 weeks old) are commonly used.
Vaccination Regimen:
-
Prime Vaccination (Day 0):
-
Administer 5 µg of the this compound adjuvanted mRNA-LNP vaccine per mouse.
-
The recommended route of administration is subcutaneous (s.c.) injection at the base of the tail.
-
-
Boost Vaccination (Day 21):
-
Administer a second dose of 5 µg of the same vaccine formulation via the same route.
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, day 21, day 35) for antibody analysis.
-
At the study endpoint (e.g., day 35), euthanize the mice and harvest spleens for T-cell analysis and bone marrow for plasma cell analysis.
Protocol 4: Analysis of Immune Responses
1. Antigen-Specific Antibody Titer by ELISA:
-
Coat 96-well plates with the recombinant antigen corresponding to the mRNA vaccine overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% BSA in PBS-T).
-
Serially dilute the collected mouse serum and add to the wells. Incubate for 2 hours at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG). Incubate for 1 hour.
-
Wash and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
2. T-Cell Response Analysis by Flow Cytometry:
-
Prepare single-cell suspensions from the harvested spleens.
-
Stimulate the splenocytes with a peptide pool corresponding to the vaccine antigen for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells with a panel of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a).
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Visualizations
Caption: this compound signaling pathway in an antigen-presenting cell.
Caption: Experimental workflow for in vivo mRNA delivery studies using this compound.
References
Application Notes and Protocols for C12-TLRa in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-TLRa is a synthetic, lipid-modified Toll-like receptor 7/8 (TLR7/8) agonist designed for incorporation into lipid nanoparticle (LNP) delivery systems. Its unique structure allows for efficient formulation with mRNA and other nucleic acids, creating a potent adjuvant that can enhance innate and adaptive immune responses. In the context of cancer immunotherapy, this compound-LNPs can be utilized to deliver tumor-associated antigen-encoding mRNA, leading to robust anti-tumor immunity, or to modulate the tumor microenvironment to favor immune-mediated destruction of cancer cells. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical cancer immunotherapy models.
Mechanism of Action: this compound Signaling
This compound, when formulated into LNPs, is readily taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. Inside the endosome, this compound engages with TLR7 and TLR8, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1] These cytokines play a crucial role in activating and recruiting other immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site, ultimately leading to a potent anti-tumor immune response.
Data Presentation
In Vitro Immunostimulatory Activity of this compound LNPs
| Cell Line | Treatment | Cytokine Measured | Concentration | Fold Increase vs. Control | Reference |
| DC2.4 | C12-113/TLRa LNP | TNF-α | Dose-dependent | Significantly higher than C12-113 LNP | [1] |
| DC2.4 | C12-113/TLRa LNP | IL-12p70 | Not specified | Significant increase | [1] |
| DC2.4 | C12-113/TLRa LNP | IL-1β | Not specified | Significant increase | [1] |
| BMDCs | C12-113/TLRa LNP | TNF-α, IL-12p70, IL-1β | Not specified | Significant increase | [1] |
| MoDCs | C12-113/TLRa LNP | TNF-α, IL-12p70, IL-1β | Not specified | Significant increase | |
| HEK-Blue TLR7 Reporter Cells | C12-113/TLRa LNP | SEAP | Dose-dependent | Dose-dependent increase |
In Vivo Anti-Tumor Efficacy of TLR Agonist-Based Therapies
| Tumor Model | Treatment | Outcome | Quantitative Result | Reference |
| CT26 Colon Cancer | Nanoparticle-conjugated TLR7a | T cell infiltration | >4x increase vs. unconjugated TLR7a | |
| CT26 Colon Cancer | Nanoparticle-conjugated TLR7a | IFN-γ gene expression | ≈2x increase vs. unconjugated TLR7a | |
| CT26 Colon Cancer | NS-TLR7a + α-PD-1 + α-CTLA-4 | Tumor Remission | 60% remission rate | |
| CT26 Colon Cancer | NS-TLR7a + α-PD-1 + α-CTLA-4 | Immune cell migration | 10-100x increase vs. vehicle | |
| B16F10 Melanoma | LNP-mRNA (gp100 & TRP2) | Tumor Growth | Slower tumor growth and shrinkage | |
| B16F10 Melanoma | LNP-mRNA (unmodified) | CD8+ T cell levels | 5.7% (significantly higher than control) |
Experimental Protocols
Protocol 1: Formulation of this compound-LNP for mRNA Delivery
This protocol describes the formulation of this compound-LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound lipidoid
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG2000)
-
mRNA encoding a tumor-associated antigen or cytokine
-
Ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), RNase-free
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (3500 MWCO)
-
RNase-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 35:16:46.5:2.5). The final lipid concentration should be optimized for your system.
-
Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:ethanol) to 3:1 with a total flow rate of 12 mL/min.
-
Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the mRNA.
-
-
Dialysis:
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS for at least 2 hours, with one buffer change, to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Assessment of this compound-LNP Activity in Dendritic Cells
This protocol outlines the steps to evaluate the immunostimulatory activity of this compound-LNPs on dendritic cells in vitro.
Materials:
-
DC2.4 cell line or bone marrow-derived dendritic cells (BMDCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
This compound-LNPs (formulated as in Protocol 1)
-
Control LNPs (without this compound)
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-12p70, and IL-1β
-
Flow cytometry antibodies for CD80, CD86, and MHC class II
Procedure:
-
Cell Seeding: Seed DC2.4 cells or BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound-LNPs and control LNPs in complete medium.
-
Remove the old medium from the cells and add 100 µL of the LNP dilutions.
-
Include wells with medium only (negative control) and LPS (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-12p70, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
DC Maturation Analysis (Flow Cytometry):
-
Gently harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against CD80, CD86, and MHC class II.
-
Analyze the expression of these maturation markers by flow cytometry.
-
Protocol 3: In Vivo Evaluation of this compound-LNP in a Syngeneic Tumor Model
This protocol details a typical in vivo experiment to assess the anti-tumor efficacy of this compound-LNPs in a mouse cancer model.
Materials:
-
Syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice)
-
This compound-LNPs encapsulating a tumor-associated antigen mRNA (e.g., gp100 or TRP2 for B16F10)
-
Control LNPs
-
PBS
-
Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) - optional for combination therapy
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups (n=5-10 mice per group), for example:
-
Group 1: PBS (vehicle control)
-
Group 2: Control LNPs
-
Group 3: this compound-LNPs
-
Group 4: this compound-LNPs + anti-PD-1 antibody
-
-
-
Administration:
-
Administer the treatments via intratumoral or intravenous injection. A typical dose might be 0.1 mg/kg of mRNA.
-
Repeat the injections at defined intervals (e.g., every 3-4 days for a total of 3 doses).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Excise the tumors and spleens for further analysis.
-
Immunohistochemistry/Flow Cytometry: Analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells) into the tumor microenvironment.
-
ELISA/Multiplex Assay: Measure cytokine levels in the tumor homogenates or serum.
-
Survival Analysis: Monitor a separate cohort of mice for survival.
-
Conclusion
This compound is a versatile and potent immunostimulatory lipidoid that holds significant promise for advancing cancer immunotherapy. When formulated into LNPs for the delivery of mRNA, it can effectively activate the innate immune system, leading to robust anti-tumor responses. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various preclinical cancer models. Further optimization of dosing, administration routes, and combination strategies with other immunotherapies, such as checkpoint inhibitors, will be crucial for translating this technology to the clinic.
References
Application Notes and Protocols: C12-TLRa in Infectious Disease Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-TLRa is a synthetic, lipid-modified small molecule agonist of Toll-like receptor 7 and 8 (TLR7/8).[1] Its unique structure allows for its incorporation into lipid nanoparticle (LNP) delivery systems, particularly for mRNA vaccines, where it functions as a potent adjuvant.[2][3] By stimulating the innate immune system, this compound enhances the magnitude and quality of the adaptive immune response to vaccine antigens, making it a promising component in the development of next-generation vaccines against infectious diseases.[4][5] These application notes provide an overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its use in vaccine research.
Mechanism of Action
This compound, as a TLR7/8 agonist, activates innate immune cells, primarily dendritic cells (DCs), through the endosomal TLR7 and TLR8 signaling pathways. Upon recognition of this compound, these receptors trigger a downstream signaling cascade involving the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons.
The key outcomes of this compound-mediated TLR7/8 activation in the context of vaccination include:
-
Dendritic Cell Maturation: Enhanced expression of co-stimulatory molecules (e.g., CD80, CD86) on DCs, which is crucial for the activation of naive T cells.
-
Pro-inflammatory Cytokine Production: Increased secretion of cytokines like TNF-α, IL-6, and IL-12, which help shape the subsequent adaptive immune response, promoting a Th1-biased response that is important for clearing viral infections.
-
Enhanced Antigen Presentation: Improved processing and presentation of vaccine antigens by DCs to T cells.
-
Immune Cell Recruitment: Attraction of other immune cells to the site of vaccination.
This robust activation of the innate immune system by this compound ultimately leads to more potent and durable antigen-specific T cell and B cell responses, including the generation of neutralizing antibodies.
Signaling Pathway Diagram
Caption: this compound signaling pathway via TLR7/8 in dendritic cells.
Quantitative Data from Preclinical Studies
The use of this compound as a vaccine adjuvant has been evaluated in several preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Dendritic Cell (DC) Maturation and Cytokine Production
| Cell Type | Treatment | % Mature DCs (CD80+/CD86+) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-1β (pg/mL) |
| DC2.4 | C12-113 LNP | Modest Increase | Low | Low | Low |
| DC2.4 | C12-113/TLRa LNP | Marked Increase | Significantly Increased | Significantly Increased | Significantly Increased |
| BMDCs | C12-113 LNP | Modest Increase | Low | Low | Low |
| BMDCs | C12-113/TLRa LNP | Marked Increase | Significantly Increased | Significantly Increased | Significantly Increased |
| MoDCs | C12-113 LNP | Modest Increase | Low | Low | Low |
| MoDCs | C12-113/TLRa LNP | Marked Increase | Significantly Increased | Significantly Increased | Significantly Increased |
Data adapted from a study investigating adjuvant lipidoid-substituted lipid nanoparticles. "Marked Increase" and "Significantly Increased" indicate a substantial and statistically significant rise compared to the C12-113 LNP control group.
Table 2: In Vivo Humoral and Cellular Immune Responses in a Porcine Model
| Vaccine Formulation | Antigen-Specific Antibody Titer Increase | Antigen-Specific CD3+/CD8+ T cell % Increase |
| CRM197 Antigen Alone | Baseline | Baseline |
| CRM197 + Oxoadenine TLR7/8 Agonist (High Dose) | 800-fold | 13-fold |
This table showcases the potent in vivo adjuvant effect of a novel oxoadenine TLR7/8 agonist, a class of compounds to which this compound is related, in a large animal model.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound as a vaccine adjuvant.
Protocol 1: Formulation of this compound into Lipid Nanoparticles (LNPs)
This protocol describes the preparation of this compound-containing LNPs encapsulating mRNA, a common application for this adjuvant.
Materials:
-
Adjuvant lipidoid this compound
-
Ionizable lipidoid (e.g., C12-113)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding the antigen of interest in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, ionizable lipidoid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A typical starting ratio could be 5:35:16:46.5:2.5 (this compound:ionizable lipidoid:DSPC:cholesterol:PEG-lipid). The optimal ratio may need to be determined empirically.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: Transfer the resulting LNP dispersion into a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated components. Change the PBS buffer at least twice.
-
Concentration and Sterilization: Concentrate the LNP formulation using a centrifugal filter device if necessary. Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Experimental Workflow for LNP Formulation
Caption: Workflow for this compound LNP formulation.
Protocol 2: In Vitro Evaluation of Dendritic Cell Activation
This protocol outlines the steps to assess the ability of this compound-adjuvanted vaccine formulations to activate dendritic cells in vitro.
Materials:
-
Dendritic cells (e.g., bone marrow-derived dendritic cells (BMDCs) or a DC cell line like DC2.4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound LNP vaccine formulation
-
Control LNP formulation (without this compound)
-
PBS (for control)
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-MHC class II, anti-CD80, anti-CD86)
-
Flow cytometer
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-12p70)
Procedure:
-
Cell Seeding: Seed dendritic cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the this compound LNP formulation, the control LNP formulation, or PBS for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cell Harvesting and Staining for Flow Cytometry:
-
Gently scrape and collect the cells.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against DC markers and maturation markers (CD11c, MHC class II, CD80, CD86) for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data by gating on the DC population (e.g., CD11c+) and then quantifying the percentage of mature DCs (e.g., CD80+/CD86+).
-
Cytokine Quantification: Thaw the collected supernatants. Measure the concentrations of key cytokines such as TNF-α and IL-12p70 using commercial ELISA kits according to the manufacturer's instructions.
Protocol 3: In Vivo Immunization and Immune Response Evaluation in Mice
This protocol provides a general framework for immunizing mice with a this compound-adjuvanted vaccine and assessing the resulting immune response.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound LNP vaccine formulation
-
Control LNP vaccine formulation (without this compound)
-
Antigen-only formulation
-
PBS
-
Syringes and needles for immunization (e.g., intramuscular or subcutaneous)
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Spleen harvesting tools
-
ELISA plates and reagents for antigen-specific antibody titration
-
Reagents for ELISpot or intracellular cytokine staining (ICS) for T cell response analysis
Procedure:
-
Immunization:
-
Divide mice into experimental groups (e.g., PBS, antigen alone, control LNP, this compound LNP).
-
Immunize the mice with the respective formulations on day 0. The dose and route of administration (e.g., 50 µL intramuscularly) should be optimized for the specific vaccine.
-
A booster immunization can be given on day 21.
-
-
Blood Collection: Collect blood samples at various time points (e.g., pre-immunization, day 14, day 28) to analyze the antibody response. Isolate serum and store at -20°C.
-
Antigen-Specific Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the vaccine antigen.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted serum samples to the wells.
-
Incubate and wash the plates.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add the substrate and measure the absorbance.
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above the background.
-
-
T Cell Response Analysis (at a terminal time point, e.g., day 35):
-
Euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
For ELISpot, incubate splenocytes in plates coated with the antigen and measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ).
-
For ICS, re-stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, stain the cells for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) and analyze by flow cytometry.
-
Conclusion
This compound is a versatile and potent TLR7/8 agonist adjuvant that can be readily incorporated into LNP-based vaccine platforms. Its ability to robustly activate dendritic cells and drive strong Th1-biased immune responses makes it an attractive candidate for enhancing the efficacy of vaccines against a wide range of infectious diseases. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own vaccine development programs. Further optimization of formulations and immunization schedules will be crucial for translating the promising preclinical findings into effective clinical applications.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
Application Notes and Protocols: Synthesis of C12-TLRa via Ring-Opening Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of C12-TLRa, a lipidoid Toll-like receptor (TLR) 7/8 agonist, through a ring-opening reaction. This compound is a valuable component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA vaccines and therapeutics, acting as both a structural component and an adjuvant to enhance the immune response. This application note includes a step-by-step synthesis protocol, purification methods, characterization data, and a visualization of the relevant TLR7/8 signaling pathway.
Introduction
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. Small molecule agonists of TLR7/8, when incorporated into delivery systems like lipid nanoparticles, can significantly enhance the immunogenicity of vaccines.
This compound is a synthetic lipidoid created by the covalent linkage of a TLR7/8 agonist to a C12 lipid tail. This is achieved through a nucleophilic ring-opening reaction of a C12 epoxide by an amine-functionalized TLR7/8 agonist. The resulting tertiary amine-containing lipidoid is ionizable, facilitating the encapsulation of negatively charged mRNA and enhancing its delivery into cells.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of an amine-bearing TLR7/8 agonist, followed by the ring-opening reaction with a C12 epoxide.
Part 1: Synthesis of Amine-Functionalized TLR7/8 Agonist (Agonist 1)
The amine-functionalized TLR7/8 agonist, often referred to as "agonist 1" in the literature, is a crucial precursor. The synthesis of such agonists, typically derivatives of imidazoquinoline, has been previously described. A general synthetic scheme is presented below.
Experimental Protocol: Synthesis of a Representative Amine-Functionalized TLR7/8 Agonist
A multi-step synthesis is typically required to produce the amine-functionalized imidazoquinoline core. This process often starts from commercially available chloroadenine and involves benzylation, introduction of an alkoxy substituent, bromination, and subsequent functionalization to introduce a linker with a terminal amine group. For the purpose of this protocol, we will assume the availability of a suitable amine-functionalized TLR7/8 agonist precursor.
Part 2: Ring-Opening Reaction for this compound Synthesis
The core of the this compound synthesis is the ring-opening of a C12 epoxide by the amine-functionalized TLR7/8 agonist. This reaction forms a stable carbon-nitrogen bond, linking the lipid tail to the immunomodulatory headgroup.
Experimental Protocol: Synthesis of this compound
Materials:
-
Amine-functionalized TLR7/8 agonist (Agonist 1)
-
1,2-Epoxydodecane (C12 epoxide)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-functionalized TLR7/8 agonist (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
To this solution, add 1,2-epoxydodecane (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography.
Purification of this compound
The purification of the tertiary amine-containing this compound can be challenging due to the interaction of the basic amine with the acidic silica gel. The following protocol is designed to mitigate this issue.
Experimental Protocol: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA))
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column with the starting mobile phase, which should contain a small amount of triethylamine (e.g., 0.5-1% v/v) to prevent the product from sticking to the column. A common starting eluent is DCM with a low percentage of methanol and 0.5% TEA.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in DCM, while maintaining the TEA concentration).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Data
The purity and structure of the synthesized this compound should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Method | Expected Result |
| Purity | LC-MS | A major peak corresponding to the molecular weight of this compound, with purity typically >95%. |
| Identity | ¹H NMR, ¹³C NMR | Characteristic peaks corresponding to the protons and carbons of both the TLR7/8 agonist and the C12 alkyl chain. |
| Reaction Yield | Gravimetric | High yields are expected for amine-epoxide ring-opening reactions, often in the range of 80-95%. |
Signaling Pathway and Experimental Workflow
This compound Synthesis Workflow
The synthesis of this compound follows a straightforward workflow from starting materials to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
TLR7/8 Signaling Pathway
Upon delivery into the endosome of an antigen-presenting cell (APC), this compound activates TLR7 and TLR8. This initiates a downstream signaling cascade involving MyD88 and IRAK proteins, leading to the activation of transcription factors NF-κB and IRF7.
Caption: Simplified TLR7/8 signaling pathway activated by this compound.
Conclusion
The synthesis of this compound via a ring-opening reaction provides a versatile and potent lipidoid adjuvant for advanced drug delivery applications. The protocols outlined in this document offer a comprehensive guide for researchers in the fields of immunology, drug delivery, and vaccine development. The robust synthesis and purification methods, combined with a clear understanding of its mechanism of action, will facilitate the development of next-generation mRNA-based therapeutics and vaccines.
Application Notes and Protocols for the Characterization of C12-TLRa Containing Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The incorporation of adjuvants within these LNPs can significantly enhance the immune response to the encapsulated cargo. C12-TLRa is a synthetic, lipid-conjugated Toll-like receptor 7 and 8 (TLR7/8) agonist that can be formulated as a structural component of LNPs.[1] By activating endosomal TLR7/8, this compound promotes the maturation of antigen-presenting cells and enhances innate and adaptive immune responses, making it a valuable component for vaccine and immunotherapy development.[1][2]
These application notes provide a comprehensive overview of the methods and protocols for the physicochemical, in vitro, and in vivo characterization of this compound containing LNPs.
Physicochemical Characterization of this compound LNPs
A thorough physicochemical characterization is crucial to ensure the quality, consistency, and efficacy of LNP formulations.[3][4] Key quality attributes include particle size, polydispersity, surface charge, morphology, and the encapsulation efficiency of the nucleic acid payload.
Table 1: Summary of Physicochemical Characterization Methods
| Parameter | Method | Instrument | Typical Values for this compound LNPs |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Zetasizer | 80 - 120 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zetasizer | Near-neutral (-10 to +10 mV) |
| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Transmission Electron Microscope | Spherical, electron-dense core |
| mRNA Encapsulation Efficiency | RiboGreen Assay | Fluorescence Plate Reader | > 90% |
| mRNA Concentration | UV-Vis Spectroscopy | Spectrophotometer (e.g., NanoDrop) | Formulation dependent |
| Lipid Composition and Purity | HPLC with Charged Aerosol Detection (HPLC-CAD) | HPLC System | Conforms to formulation ratios |
Experimental Protocols: Physicochemical Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement by DLS
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.
-
Protocol:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Equilibrate the sample at 25°C in the DLS instrument.
-
Perform the measurement using the instrument's software.
-
Record the Z-average diameter and PDI.
-
2. Zeta Potential Measurement
-
Principle: ELS measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge and colloidal stability.
-
Protocol:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Load the sample into a folded capillary cell.
-
Place the cell in the instrument and perform the measurement.
-
Record the zeta potential in millivolts (mV).
-
3. mRNA Encapsulation Efficiency using RiboGreen Assay
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
-
Protocol:
-
Prepare a standard curve of the mRNA used in the formulation.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add Triton X-100 (0.2% final concentration) to lyse the LNPs and release the encapsulated mRNA.
-
To the other set, add an equal volume of buffer.
-
Add the RiboGreen reagent to all wells.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
4. Lipid Component Analysis by HPLC-CAD
-
Principle: Reversed-phase HPLC separates the lipid components based on their hydrophobicity. CAD provides universal detection for non-volatile analytes, allowing for the quantification of lipids that lack a UV chromophore.
-
Protocol:
-
Dissolve the LNP formulation in a suitable organic solvent (e.g., methanol/chloroform mixture).
-
Prepare standards for each lipid component, including this compound.
-
Inject the sample and standards onto a C18 column.
-
Run a gradient elution with a mobile phase typically consisting of water, an organic solvent (e.g., acetonitrile, methanol), and an additive (e.g., ammonium acetate).
-
Quantify the lipid components by comparing the peak areas to the standard curves.
-
In Vitro Characterization of this compound LNPs
In vitro assays are essential for evaluating the biological activity of this compound LNPs, including their ability to deliver mRNA, activate TLR7/8 signaling, and stimulate an immune response in relevant cell types.
Table 2: Summary of In Vitro Characterization Methods
| Assay | Cell Line | Readout | Purpose |
| mRNA Transfection | Dendritic cells (e.g., DC2.4), Macrophages (e.g., RAW 264.7) | Reporter gene expression (Luciferase, GFP) | Assess mRNA delivery and protein expression |
| TLR7/8 Agonistic Activity | HEK-Blue™ TLR7/8 Reporter Cells | SEAP activity (colorimetric) | Quantify TLR7/8 activation |
| Cytokine Secretion | Human PBMCs, Murine bone marrow-derived DCs | Cytokine levels (TNF-α, IL-6, IL-12) by ELISA | Measure pro-inflammatory cytokine production |
| Dendritic Cell Maturation | Monocyte-derived DCs (Mo-DCs) | Upregulation of CD80, CD86, MHC-II by Flow Cytometry | Evaluate adjuvant effect on DC activation |
Experimental Protocols: In Vitro Characterization
1. mRNA Transfection Efficiency
-
Principle: LNPs are incubated with cells, and the expression of an encapsulated reporter mRNA (e.g., encoding luciferase or GFP) is measured to determine the efficiency of mRNA delivery and translation.
-
Protocol:
-
Plate cells (e.g., DC2.4) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound LNPs containing reporter mRNA.
-
Incubate for 24 hours.
-
For luciferase, lyse the cells and measure luminescence using a luciferase assay kit.
-
For GFP, measure fluorescence using a plate reader or analyze by flow cytometry.
-
2. TLR7/8 Agonistic Activity
-
Principle: HEK-Blue™ TLR7/8 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7/8 by this compound leads to SEAP secretion, which can be quantified colorimetrically.
-
Protocol:
-
Plate HEK-Blue™ TLR7/8 cells in a 96-well plate.
-
Add serial dilutions of this compound LNPs.
-
Incubate for 24 hours.
-
Transfer a small volume of the cell culture supernatant to a new plate.
-
Add QUANTI-Blue™ solution and incubate until a color change is observed.
-
Measure the absorbance at 650 nm.
-
3. Cytokine Profiling by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-12) secreted by immune cells in response to LNP stimulation.
-
Protocol:
-
Culture immune cells (e.g., human PBMCs) with this compound LNPs for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
-
In Vivo Characterization of this compound LNPs
Preclinical animal models are used to evaluate the biodistribution, immunogenicity, and efficacy of this compound LNPs.
Table 3: Summary of In Vivo Characterization Methods
| Assay | Animal Model | Readout | Purpose |
| Biodistribution | Mice (e.g., C57BL/6) | In vivo imaging (IVIS) or tissue harvesting | Determine LNP distribution and mRNA expression sites |
| Immunogenicity | Mice (e.g., C57BL/6) | Antigen-specific antibody titers (ELISA), T-cell responses (ELISPOT) | Evaluate the adjuvant effect on vaccine-induced immunity |
| Pharmacodynamics | Mice (e.g., C57BL/6) | Cytokine levels in serum and lymph nodes | Assess the in vivo immune activation |
Experimental Protocols: In Vivo Characterization
1. Biodistribution Studies
-
Principle: LNPs encapsulating luciferase mRNA or labeled with a fluorescent dye are administered to animals. The distribution of the signal is monitored over time using an in vivo imaging system (IVIS).
-
Protocol:
-
Administer the labeled this compound LNPs to mice via the desired route (e.g., intramuscularly).
-
At various time points (e.g., 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging.
-
If using luciferase mRNA, inject the substrate (e.g., D-luciferin) prior to imaging.
-
After the final time point, euthanize the animals and harvest organs for ex vivo imaging to confirm the sites of expression.
-
2. Immunogenicity Assessment
-
Principle: Animals are vaccinated with this compound LNPs co-formulated with an antigen-encoding mRNA. The resulting antigen-specific antibody and T-cell responses are measured to assess the adjuvant's effectiveness.
-
Protocol:
-
Immunize mice with the this compound LNP vaccine, typically in a prime-boost regimen.
-
Collect blood samples at different time points to measure antigen-specific IgG titers by ELISA.
-
At the end of the study, isolate splenocytes or lymphocytes from draining lymph nodes.
-
Perform an ELISPOT assay to quantify the number of antigen-specific IFN-γ secreting T-cells.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C12-TLRa in Personalized Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C12-TLRa, a potent Toll-like receptor 7/8 agonist (TLRa), as an adjuvant in personalized cancer vaccines. The document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for vaccine formulation and immunological evaluation.
Introduction
Personalized cancer vaccines, designed to target patient-specific neoantigens, represent a promising frontier in oncology. The efficacy of these vaccines is critically dependent on the inclusion of powerful adjuvants to elicit a robust and durable anti-tumor immune response. This compound, a lipid-conjugated TLR7/8 agonist, has emerged as a compelling candidate for this role. Its unique structure allows for efficient incorporation into lipid nanoparticle (LNP) delivery systems, ensuring co-delivery with vaccine antigens to antigen-presenting cells (APCs) and potent stimulation of both innate and adaptive immunity.
Mechanism of Action
This compound activates the innate immune system by binding to TLR7 and TLR8, endosomal receptors primarily expressed on dendritic cells (DCs), macrophages, and other APCs. This engagement triggers a signaling cascade that leads to the maturation of APCs, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines and type I interferons. These events are crucial for the subsequent priming and activation of neoantigen-specific T cells, which are essential for tumor cell recognition and elimination.
Caption: this compound signaling pathway in antigen-presenting cells.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound and other TLR7/8 agonists as vaccine adjuvants.
Table 1: In Vitro Dendritic Cell (DC) Activation
| Treatment Group | DC Maturation Marker (CD86+) (% of total DCs) | Pro-inflammatory Cytokine (IL-12p70) (pg/mL) |
| Untreated Control | 5.2 ± 1.1 | < 10 |
| LNP (mRNA only) | 15.8 ± 2.5 | 50 ± 15 |
| LNP (mRNA + this compound) | 45.3 ± 4.2 | 850 ± 75 |
| LNP (mRNA + Free TLRa) | 25.1 ± 3.0 | 320 ± 40 |
Data are representative and compiled from multiple sources studying TLR7/8 agonist-adjuvanted LNP vaccines. Specific values may vary based on experimental conditions.
Table 2: In Vivo Neoantigen-Specific T-cell Response (Mouse Model)
| Vaccine Formulation | Antigen-Specific CD8+ T-cells (% of total CD8+ T-cells) | Tumor Growth Inhibition (%) |
| PBS Control | 0.1 ± 0.05 | 0 |
| LNP (Neoantigen mRNA) | 1.5 ± 0.3 | 25 ± 8 |
| LNP (Neoantigen mRNA + this compound) | 8.2 ± 1.2 | 75 ± 10 |
| Peptide Vaccine + Alum | 2.1 ± 0.5 | 35 ± 7 |
This table illustrates the enhanced T-cell response and anti-tumor efficacy observed with this compound adjuvanted LNP vaccines compared to other formulations.
Experimental Protocols
The following protocols provide a detailed methodology for the development and evaluation of a personalized cancer vaccine incorporating this compound.
Caption: Experimental workflow for personalized cancer vaccine development.
Protocol 1: Formulation of this compound Adjuvanted mRNA-LNP Vaccine
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
This compound
-
Neoantigen-encoding mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound in ethanol at a molar ratio of 50:10:38.5:1.5:2 (ionizable lipid:DSPC:cholesterol:PEG-lipid:this compound). The final total lipid concentration should be between 10-20 mM.
-
mRNA Solution Preparation: Dilute the neoantigen-encoding mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
-
LNP Assembly: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing to allow for the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and exchange the buffer.
-
Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter device. Sterilize the final vaccine formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Materials:
-
6-8 week old female C57BL/6 mice
-
Tumor cell line expressing relevant antigens (e.g., B16-F10 melanoma)
-
Prepared this compound adjuvanted mRNA-LNP vaccine
-
PBS (for control group)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size (approximately 3-5 mm in diameter), randomize the mice into treatment groups (e.g., PBS, LNP-mRNA, LNP-mRNA + this compound).
-
Vaccination: On days 7, 14, and 21 post-tumor implantation, administer 10 µg of the mRNA-LNP vaccine (or PBS for the control group) via intramuscular or subcutaneous injection.
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Immunological Analysis: At the study endpoint, collect spleens and tumor-draining lymph nodes for immunological analysis as described in Protocols 3 and 4.
Protocol 3: IFN-γ ELISpot Assay for Neoantigen-Specific T-cell Response
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes isolated from vaccinated mice
-
Neoantigen peptide pool
-
RPMI-1640 medium supplemented with 10% FBS
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from each mouse.
-
Plating: Add 2 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulation: Add the neoantigen peptide pool (at a final concentration of 5 µg/mL per peptide) to the appropriate wells. Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash with PBST.
-
Add the substrate solution and incubate until spots develop.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.
Protocol 4: Flow Cytometry for Immune Cell Profiling in the Tumor Microenvironment
Materials:
-
Tumors harvested from euthanized mice
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD86, PD-1)
-
Fixation/permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the harvested tumors and digest them with the enzyme cocktail to obtain a single-cell suspension.
-
Surface Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the cocktail of fluorescently conjugated surface marker antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (Optional):
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Add antibodies for intracellular targets (e.g., FoxP3 for regulatory T-cells) and incubate.
-
Wash the cells.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.
Caption: Logical flow of this compound's mechanism in a cancer vaccine.
Application Notes and Protocols for C12-TLRa in Self-Adjuvanting mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of messenger RNA (mRNA) vaccines has been a significant breakthrough in vaccinology. A key component of their success lies in the delivery vehicle, typically lipid nanoparticles (LNPs), which protect the mRNA and facilitate its entry into cells. To further enhance the potency of these vaccines, self-adjuvanting platforms are being developed. This involves incorporating an adjuvant directly into the LNP formulation. C12-TLRa is a novel adjuvant lipidoid with potent Toll-like receptor 7 and 8 (TLR7/8) agonist activity.[1] Its integration into mRNA-LNP formulations creates a self-adjuvanting vaccine that can elicit a more robust and durable immune response.
These application notes provide a comprehensive overview of the use of this compound in self-adjuvanting mRNA vaccines, including its mechanism of action, formulation protocols, and methods for evaluating the resulting immune response.
Mechanism of Action: this compound as a TLR7/8 Agonist
This compound is a synthetic molecule designed to mimic single-stranded RNA (ssRNA), the natural ligand for TLR7 and TLR8. Upon delivery into the endosome of an antigen-presenting cell (APC), such as a dendritic cell (DC), this compound engages with TLR7/8. This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons. This innate immune activation is crucial for the subsequent development of a robust adaptive immune response.
Signaling Pathway of this compound in an Antigen-Presenting Cell
Caption: this compound activates TLR7/8 in the endosome, leading to cytokine and interferon production.
Quantitative Data Summary
The incorporation of this compound into mRNA-LNP formulations has been shown to significantly enhance immune responses compared to non-adjuvanted LNPs.
| Parameter | Non-Adjuvanted LNP | This compound Adjuvanted LNP | Fold Change | Reference |
| Dendritic Cell Activation (CD86+ DCs) | Baseline | Increased | Significant | [2] |
| TNF-α Production (in DC2.4 cells) | Low | High | Dose-dependent increase | [1] |
| IL-12p70 Production (in BMDCs) | Low | High | Significant increase | [2] |
| SARS-CoV-2 RBD-specific IgG Titer | Lower | Higher | Significant increase | [1] |
| RBD-specific Germinal Center B cells | Lower | Higher | Significant increase | |
| RBD-specific CD4+ T cells | Lower | Higher | Increased | |
| RBD-specific CD8+ T cells | Lower | Higher | Increased |
Experimental Protocols
Protocol 1: Formulation of this compound Adjuvanted mRNA-LNPs
This protocol describes the formulation of this compound containing LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., C12-113)
-
This compound
-
Phospholipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG2000)
-
mRNA encoding the antigen of interest
-
Ethanol (100%)
-
Citrate buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, this compound, phospholipid, cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio. A common starting ratio is 35:5:16:46.5:2.5 (Ionizable lipid:this compound:DOPE:Cholesterol:PEG-lipid). The total lipid concentration should be between 10-25 mM.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to a concentration of 0.1-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.
-
-
Concentration and Sterilization:
-
Concentrate the dialyzed LNPs to the desired final concentration using centrifugal filter units (e.g., Amicon Ultra).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a RiboGreen assay.
-
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound adjuvanted mRNA-LNPs.
Protocol 2: In Vitro Transfection of Dendritic Cells
This protocol details the procedure for transfecting bone marrow-derived dendritic cells (BMDCs) with mRNA-LNPs to assess activation and cytokine production.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI medium
-
mRNA-LNPs (formulated as in Protocol 1)
-
Control (non-adjuvanted) LNPs
-
Lipopolysaccharide (LPS) as a positive control
-
PBS
-
Flow cytometry staining buffer
-
Fluorescently labeled antibodies against CD11c, CD80, CD86, MHC-II
-
ELISA kits for TNF-α and IL-12
Procedure:
-
Cell Seeding:
-
Seed BMDCs in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete RPMI medium.
-
-
Cell Treatment:
-
Add mRNA-LNPs or control LNPs to the cells at a final mRNA concentration of 10-100 ng/mL.
-
Include a well with LPS (100 ng/mL) as a positive control and a well with PBS as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant and store it at -80°C for cytokine analysis by ELISA.
-
-
Cell Staining for Flow Cytometry:
-
Wash the cells with PBS and resuspend them in flow cytometry staining buffer.
-
Add the fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC-II.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
-
Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of activated DCs (CD80+, CD86+, MHC-II high) within the CD11c+ population.
-
Perform ELISA on the collected supernatants to quantify TNF-α and IL-12 production.
-
Protocol 3: Mouse Immunization and Analysis of Immune Response
This protocol describes the immunization of mice with this compound adjuvanted mRNA-LNPs and the subsequent analysis of the humoral and cellular immune responses.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
mRNA-LNPs (formulated as in Protocol 1)
-
PBS
-
Syringes and needles (30G)
-
Materials for serum collection
-
Recombinant antigen for ELISA
-
ELISA plates and reagents
-
Materials for spleen harvesting and single-cell suspension preparation
-
Peptide pool of the encoded antigen
-
Brefeldin A
-
Fluorescently labeled antibodies for intracellular cytokine staining (e.g., CD3, CD4, CD8, IFN-γ, TNF-α, IL-2)
Procedure:
-
Immunization:
-
Administer a prime immunization of 5 µg of mRNA-LNP per mouse via subcutaneous injection on day 0.
-
Administer a boost immunization with the same dose on day 21.
-
-
Serum Collection:
-
Collect blood samples via tail vein or retro-orbital bleed at desired time points (e.g., days 20 and 35).
-
Isolate serum and store at -80°C.
-
-
ELISA for Antibody Titers:
-
Coat ELISA plates with the recombinant antigen.
-
Block the plates and then add serially diluted mouse serum.
-
Add a secondary HRP-conjugated anti-mouse IgG antibody.
-
Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm and determine the endpoint titers.
-
-
Analysis of T Cell Response (Day 35):
-
Euthanize mice and harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Stimulate the splenocytes with the antigen-specific peptide pool for 6 hours in the presence of Brefeldin A.
-
Perform surface staining for CD3, CD4, and CD8.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IFN-γ, TNF-α, and IL-2.
-
Analyze the cells by flow cytometry to determine the frequency of antigen-specific cytokine-producing T cells.
-
Logical Relationship of Experimental Procedures
Caption: Logical flow from LNP formulation to in vitro and in vivo evaluation.
Conclusion
This compound is a promising adjuvant for the development of next-generation self-adjuvanting mRNA vaccines. Its ability to activate TLR7/8 signaling leads to enhanced dendritic cell activation and a more potent and balanced adaptive immune response. The protocols outlined in these application notes provide a framework for the formulation, in vitro characterization, and in vivo evaluation of this compound-adjuvanted mRNA-LNP vaccines. These methods can be adapted and optimized for various antigens and disease models, paving the way for the development of more effective vaccines against infectious diseases and cancer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C12-TLRa LNP Formulations
Welcome to the technical support center for the optimization of C12-TLRa concentration in Lipid Nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an LNP formulation?
A1: this compound is an adjuvant lipidoid that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1] When incorporated into an LNP formulation, its primary role is to enhance the innate immune response, which is crucial for vaccine applications.[1] It also serves as a structural component of the LNP that can improve the delivery and subsequent expression of encapsulated mRNA.[1]
Q2: What is a typical starting molar percentage for this compound in an LNP formulation?
A2: Based on optimization studies, a good starting point for this compound substitution is around 5 mol%. In a study optimizing a C12-113/TLRa LNP formulation, the highest mRNA transfection was achieved with 5 mol% of this compound.[2] The optimal percentage can range from 1% to 17.5%, depending on the other lipid components and the specific application.[3]
Q3: How does this compound improve mRNA delivery and expression?
A3: this compound enhances mRNA delivery by improving the endosomal escape of the LNP. After cellular uptake, LNPs are typically trapped in endosomes. This compound helps the LNP to escape this entrapment, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein. This leads to more efficient protein expression from the delivered mRNA.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the formulation and evaluation of this compound LNPs.
Issue 1: Low mRNA Encapsulation Efficiency (<80%)
Possible Causes:
-
Suboptimal Lipid Ratios: The molar ratio of the ionizable lipid (including this compound) to the other lipid components is critical for efficient RNA encapsulation.
-
Incorrect N/P Ratio: The charge ratio of the ionizable lipid's nitrogen atoms (N) to the mRNA's phosphate groups (P) influences the electrostatic interactions necessary for complexation. An N/P ratio of 6 has been shown to be efficient for encapsulation.
-
Low Total Lipid Concentration: Insufficient total lipid concentration during formulation can lead to a lower probability of RNA molecules being entrapped within a forming nanoparticle.
-
Issues with Mixing/Formulation Process: Inefficient or slow mixing of the lipid-ethanol and mRNA-aqueous phases can result in poorly formed particles with low encapsulation.
Troubleshooting Steps:
-
Optimize this compound Molar Percentage: Systematically vary the mol% of this compound while keeping other lipid ratios constant. A common approach is to substitute a portion of the primary ionizable lipid (e.g., C12-200) with this compound.
-
Adjust N/P Ratio: Formulate LNPs at different N/P ratios (e.g., 3, 6, 9, 12) to find the optimal balance for your specific mRNA and lipid composition.
-
Increase Total Lipid Concentration: If experiencing low encapsulation, consider increasing the total lipid concentration in the organic phase. Studies have shown that increasing total lipid concentration from 0.5 mM to 10 mM can significantly improve the percentage of input RNA captured by the LNPs.
-
Verify Formulation Technique: Ensure that the mixing process, whether manual or with a microfluidic device, is rapid and consistent. Microfluidic mixing is often preferred for producing LNPs with low polydispersity and high encapsulation efficiency.
Table 1: Example LNP Formulations with Varied this compound Content
| Formulation ID | Ionizable Lipid (mol%) | This compound (mol%) | Phospholipid (DOPE) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) |
| LNP-TLR-01 | 49 | 1 | 16 | 31.5 | 2.5 |
| LNP-TLR-05 | 45 | 5 | 16 | 31.5 | 2.5 |
| LNP-TLR-10 | 40 | 10 | 16 | 31.5 | 2.5 |
| LNP-TLR-15 | 35 | 15 | 16 | 31.5 | 2.5 |
Note: These are example ratios. The optimal formulation will depend on the specific ionizable lipid, mRNA, and experimental goals.
Issue 2: Poor In Vitro Transfection Efficiency / Low Protein Expression
Possible Causes:
-
Inefficient Endosomal Escape: The LNP is successfully taken up by the cells but remains trapped in the endosomes.
-
Suboptimal this compound Concentration: The concentration of the TLRa may be too low to effectively stimulate the necessary pathways for enhanced expression or aid in endosomal escape.
-
Poor Particle Quality: High Polydispersity Index (PDI) or suboptimal particle size can negatively impact cellular uptake and delivery.
-
Incorrect Cell Line: The chosen cell line may not be responsive or suitable for LNP-mediated transfection. Dendritic cells (like DC2.4) or macrophage-like cells are often used for evaluating adjuvant effects.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment by varying the mol% of this compound (e.g., from 1% to 17.5%) in your LNP formulation to identify the concentration that yields the highest protein expression.
-
Characterize LNP Physicochemical Properties: Ensure your LNPs have a particle size between 70-120 nm and a PDI below 0.2, as these are generally considered optimal for in vivo applications.
-
Confirm Endosomal Escape: Utilize cellular imaging techniques with fluorescently labeled LNPs and endosomal markers to visually confirm that the LNPs are escaping the endosomes. Formulations with this compound should show a more diffuse cytoplasmic signal compared to those without.
-
Test in Multiple Cell Lines: Evaluate your formulations in different cell lines, including immune cells, to get a comprehensive understanding of their activity. For TLR7/8 activity, consider using HEK-Blue™ TLR7 or TLR8 reporter cells.
Table 2: Typical Physicochemical Properties for Functional LNPs
| Parameter | Target Range | Significance |
| Particle Size (Z-average) | 70 - 120 nm | Influences cellular uptake, biodistribution, and immunogenicity. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Near-neutral (-10 to +10 mV) | Affects stability and interaction with biological components. |
| Encapsulation Efficiency (EE) | > 90% | Ensures a high payload of mRNA per particle. |
Issue 3: Inconsistent or Low TLR7/8 Agonist Activity
Possible Causes:
-
Insufficient this compound Exposure: The this compound molecule may be buried within the LNP core, preventing its interaction with the endosomal TLR7/8 receptors.
-
Low this compound Concentration: The amount of this compound in the formulation is below the threshold required to trigger a detectable immune response.
-
Inappropriate Assay System: The chosen in vitro assay may not be sensitive enough to detect the TLR7/8 activation.
Troubleshooting Steps:
-
Evaluate Different LNP Compositions: The overall lipid composition can influence the surface presentation of this compound. Test different helper lipids (e.g., DOPE vs. DSPC) and cholesterol concentrations.
-
Increase this compound Dose: As with transfection efficiency, perform a dose-response study with increasing amounts of this compound in the formulation.
-
Use a Sensitive Reporter Assay: Employ a highly sensitive and specific assay, such as using HEK-Blue™ TLR7 reporter cells, which produce a quantifiable colorimetric signal upon TLR7 activation. Measure downstream cytokine production (e.g., TNF-α, IL-12) in immune cells like DC2.4 cells or primary bone marrow-derived dendritic cells (BMDCs) to confirm biological activity.
Experimental Protocols & Visualizations
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing this compound containing LNPs.
-
Preparation of Solutions:
-
Lipid Phase (Ethanol): Dissolve the ionizable lipid, this compound, DSPC, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratios to a final total lipid concentration (e.g., 12.5 mM).
-
Aqueous Phase (Buffer): Dilute the mRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr®).
-
Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.
-
Set a total flow rate appropriate for the chip (e.g., 12 mL/min).
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and un-complexed components.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
-
Caption: Workflow for this compound LNP formulation using microfluidics.
Protocol 2: Measuring mRNA Encapsulation Efficiency (EE) with Quant-iT RiboGreen Assay
This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.
-
Prepare RNA Standard Curve: Create a standard curve using the same mRNA as your payload, with concentrations ranging from 0 to 2000 ng/mL in TE buffer.
-
Prepare Samples:
-
Dilute your LNP sample in TE buffer to a theoretical total RNA concentration within the range of your standard curve.
-
Prepare two sets of dilutions for each LNP sample.
-
-
Measure Free RNA:
-
In a black 96-well plate, add the diluted LNP sample.
-
Add the RiboGreen working solution and mix.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This reading corresponds to the unencapsulated (free) mRNA.
-
-
Measure Total RNA:
-
To the second set of diluted LNP samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs. Mix and incubate for 10 minutes.
-
Add the RiboGreen working solution, mix, and incubate for 5 minutes in the dark.
-
Measure the fluorescence. This reading corresponds to the total mRNA.
-
-
Calculate Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of RNA in both the "free" and "total" samples.
-
Calculate EE% using the formula: EE% = ( (Total RNA - Free RNA) / Total RNA ) * 100
-
This compound Signaling Pathway
This compound LNPs are internalized into the endosome, where the acidic environment facilitates the interaction of this compound with TLR7/8. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and Type I interferons, which are essential for mounting a robust immune response.
Caption: MyD88-dependent signaling pathway activated by this compound.
References
Technical Support Center: Improving the Stability of C12-TLRa LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with C12-TLRa Lipid Nanoparticles (LNPs).
Troubleshooting Guide
This guide provides solutions to common problems observed during the formulation and storage of this compound LNPs.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size (Aggregation) | 1. Suboptimal storage temperature.[1][2] 2. Multiple freeze-thaw cycles.[3][4] 3. Inappropriate buffer composition or pH.[5] 4. Insufficient PEG-lipid concentration. | 1. Store LNPs at recommended temperatures (e.g., 2-8°C for short-term or -20°C to -80°C for long-term storage). 2. Aliquot LNP suspensions to minimize freeze-thaw cycles. If freezing is necessary, use cryoprotectants like sucrose or trehalose. 3. Use a buffer with appropriate pH stability for the ionizable lipid, such as a citrate or acetate buffer. 4. Optimize the molar ratio of the PEG-lipid in the formulation to provide a sufficient protective hydrophilic layer. |
| Decreased Encapsulation Efficiency | 1. Degradation of the TLRa payload or lipid components. 2. LNP structural instability leading to payload leakage. 3. Suboptimal formulation parameters (e.g., lipid ratios, mixing speed). | 1. Protect from light and extreme temperatures. Ensure high purity of lipid components to avoid reactive impurities. 2. Optimize the helper lipid and cholesterol content to enhance bilayer stability. DSPC is often used to improve stability. 3. Systematically optimize the molar ratios of this compound, helper lipids, cholesterol, and PEG-lipid. Utilize a controlled mixing method like microfluidics for reproducible formulations. |
| Loss of Biological Activity | 1. Degradation of the TLRa agonist payload. 2. Changes in LNP surface properties affecting cellular uptake. 3. LNP aggregation leading to altered pharmacokinetics. | 1. Analyze payload integrity using appropriate analytical techniques. Store at low temperatures to minimize chemical degradation. 2. Monitor zeta potential and particle size over time. Ensure the PEG-lipid used does not sterically hinder cellular interactions more than desired. 3. Refer to "Increased Particle Size (Aggregation)" section for mitigation strategies. |
| High Polydispersity Index (PDI) | 1. Inefficient or inconsistent mixing during formulation. 2. Instability during storage leading to a heterogeneous population of particles. | 1. Employ a rapid and controlled mixing technique, such as microfluidics, to ensure uniform particle formation. 2. Optimize storage conditions (temperature, buffer, cryoprotectants) to maintain a monodisperse LNP population. |
Frequently Asked Questions (FAQs)
Formulation and Composition
-
Q1: What is the role of each lipid component in this compound LNP stability?
-
This compound (Ionizable Lipid): This lipid is crucial for encapsulating the Toll-like receptor agonist (TLRa) payload and facilitating its release into the cytoplasm. Its stability can be pH-dependent.
-
Helper Lipids (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP. Cylindrical-shaped lipids like DSPC can provide greater bilayer stability, which is important for in vivo applications.
-
Cholesterol: Cholesterol modulates the fluidity and permeability of the lipid bilayer, which is essential for effective encapsulation and protection of the payload.
-
PEG-Lipid: This component provides a hydrophilic shield that prevents aggregation and can increase circulation time in vivo.
-
-
Q2: How does the choice of helper lipid affect stability? The choice of helper lipid significantly impacts LNP stability. For instance, LNPs formulated with DSPC have shown better stability profiles during storage compared to those with DOPC or DOPE. The structural characteristics of the helper lipid influence the packing of the lipids within the nanoparticle.
Storage and Handling
-
Q3: What are the optimal storage temperatures for this compound LNPs? For short-term storage (up to a few weeks), refrigeration at 2-8°C is often suitable. For long-term stability and to prevent degradation of the payload, frozen storage at -20°C to -80°C is recommended. However, it's crucial to minimize freeze-thaw cycles.
-
Q4: How can I prevent aggregation during freeze-thaw cycles? Repeated freeze-thaw cycles can induce stress on LNPs, leading to aggregation. To mitigate this, it is recommended to:
-
Aliquot LNP samples into single-use volumes before freezing.
-
Incorporate cryoprotectants such as sucrose or trehalose into the formulation buffer before freezing. These sugars help to stabilize the LNPs during the freezing and thawing process.
-
-
Q5: Does the storage buffer pH affect this compound LNP stability? Yes, the pH of the storage buffer can influence the stability of LNPs containing ionizable lipids. A lower pH may increase the hydrolysis of certain ionizable lipids at room temperature. It is advisable to store the LNPs in a buffer that maintains a stable pH within the optimal range for the specific ionizable lipid, typically between pH 6.0 and 7.4 for storage.
Analytical Methods
-
Q6: What analytical techniques are essential for assessing this compound LNP stability? A combination of techniques is recommended to monitor the critical quality attributes of your LNPs over time:
-
Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the LNPs, which can influence aggregation.
-
Fluorescence-based Assays (e.g., RiboGreen for RNA): To determine the encapsulation efficiency of the payload.
-
High-Performance Liquid Chromatography (HPLC): To quantify the lipid components and assess their degradation.
-
Quantitative Data Summary
Table 1: Effect of Helper Lipid on C12-200 LNP Stability at 2-8°C
| Helper Lipid | Initial Size (nm) | Size after 4 weeks (nm) | PDI after 4 weeks |
| DSPC | ~85 | ~88 | < 0.2 |
| DOPC | ~90 | ~110 | > 0.3 |
| DOPE | ~92 | ~125 | > 0.4 |
Note: This table is a representative summary based on findings that DSPC provides better stability for C12-200 containing LNPs. C12-200 is a well-characterized ionizable lipid, and this data provides a strong indication of expected trends for structurally similar this compound LNPs.
Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
| Cryoprotectant (20% w/v) | Change in Particle Size | Change in PDI | Retention of Activity |
| None | Significant Increase | Significant Increase | Significant Loss |
| Sucrose | Minimal Increase | Minimal Increase | High Retention |
| Trehalose | Minimal Increase | Minimal Increase | High Retention |
This table summarizes the general findings that cryoprotectants like sucrose and trehalose significantly preserve LNP integrity and function during freeze-thaw cycles.
Experimental Protocols
Protocol 1: this compound LNP Formulation by Rapid Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of Payload Solution:
-
Dissolve the TLRa payload in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Mixing:
-
Rapidly mix the ethanolic lipid solution with the aqueous payload solution at a defined volume ratio (e.g., 1:3). This can be done via manual rapid mixing or by using a microfluidic mixing device for better control and reproducibility.
-
-
Dialysis/Purification:
-
Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated payload.
-
Protocol 2: Stability Assessment by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the this compound LNP suspension in the storage buffer to an appropriate concentration for DLS measurement.
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including temperature and measurement angle.
-
-
Measurement:
-
Place the diluted sample in the instrument and acquire the size and PDI data.
-
-
Time-Course Analysis:
-
Repeat the measurement at specified time points (e.g., 0, 1, 2, 4 weeks) under different storage conditions (e.g., 4°C, 25°C, -20°C) to monitor changes in particle size and PDI.
-
Visualizations
Caption: A workflow for troubleshooting this compound LNP stability issues.
Caption: Key components of a this compound LNP and their roles in stability.
References
- 1. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v1] | Preprints.org [preprints.org]
- 2. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting C12-TLRa LNP Transfection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor transfection efficiency with C12-TLRa Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: this compound LNP Formulation and Quality Control
Question: My transfection efficiency is very low. Could there be an issue with my LNP formulation?
Answer: Yes, the formulation and physicochemical properties of your this compound LNPs are fundamental to their performance. Suboptimal characteristics can lead to poor mRNA encapsulation, particle instability, and inefficient cellular uptake. Key areas to investigate include:
-
Lipid Molar Ratios: The precise ratio of the ionizable lipid (C12-200), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid is critical for forming stable and effective LNPs.[1][2] Studies have shown that for C12-200 based LNPs, even small variations can impact transfection potency.[1]
-
N/P Ratio: The ratio of nitrogen atoms in the C12-200 lipid to the phosphate groups in the mRNA cargo (N/P ratio) dictates the efficiency of mRNA encapsulation and the overall charge of the nanoparticles. An N/P ratio of approximately 6 has been shown to be a good starting point for similar ionizable lipids, but this may require optimization.[3]
-
TLR Agonist (TLRa) Incorporation: Ensure the TLR agonist is correctly integrated into the LNP. Its localization (encapsulated vs. surface) and concentration can affect both the particle's physical properties and its immunostimulatory activity.
-
Particle Size and Polydispersity: The size of the LNPs influences their mechanism of cellular entry. For efficient endocytosis, a particle diameter between 70-200 nm is generally recommended.[4] The Polydispersity Index (PDI) should be below 0.2 to ensure a homogenous particle population and reproducible results.
-
Zeta Potential: C12-200 is an ionizable lipid designed to have a near-neutral charge at physiological pH, which helps to reduce toxicity and non-specific interactions in the bloodstream. A significant deviation from neutral zeta potential could indicate formulation problems.
Table 1: Key Physicochemical Properties of this compound LNPs and Their Impact
| Parameter | Recommended Range / Starting Point | Potential Impact of Deviation on Transfection Efficiency |
| Lipid Molar Ratio | e.g., C12-200:DOPE:Cholesterol:PEG-Lipid at 50:10:38.5:1.5 | Inefficient mRNA encapsulation, LNP instability, reduced cellular uptake. |
| N/P Ratio | Start at ~6 and optimize | Poor mRNA loading, particle aggregation, altered surface charge. |
| Particle Size (Diameter) | 70 - 200 nm | Reduced or altered cellular uptake mechanism. |
| Polydispersity Index (PDI) | < 0.2 | Inconsistent and non-reproducible experimental results. |
| Zeta Potential | Near-neutral at physiological pH | Increased toxicity, particle aggregation, non-specific binding. |
Section 2: Cell Health and Transfection Protocol Optimization
Question: I have confirmed my LNPs are within specification, but transfection remains inefficient. What cellular factors should I consider?
Answer: The condition of the target cells is as critical as the quality of the LNPs. The following factors should be carefully controlled:
-
Cell Health and Viability: Only use healthy, actively dividing cells that are free from contamination.
-
Cell Passage Number: Transfection efficiency can decrease with excessive passaging. It is recommended to use cells that have been passaged fewer than 30 times. For consistent results, thaw a new vial of low-passage cells regularly.
-
Cell Confluency: The optimal cell density at the time of transfection is crucial. Overly confluent cells may have reduced metabolic activity and uptake capacity, while sparse cultures may not be healthy. For most adherent cell lines, a confluency of 70-90% is ideal.
-
Serum Presence: The presence of serum can have a dual effect. Serum proteins can form a "protein corona" around LNPs, which may either facilitate uptake (e.g., via ApoE) or hinder it. While some older protocols suggest using serum-free media, many modern LNP formulations show enhanced transfection in complete media. It is advisable to test both conditions.
-
Antibiotics: Avoid using antibiotics in the media during transfection. Cationic lipids can increase cell permeability, leading to higher intracellular antibiotic concentrations and subsequent cytotoxicity.
Question: How can I optimize my transfection protocol for this compound LNPs?
Answer: Fine-tuning the transfection protocol can yield significant improvements. Consider the following:
-
LNP-mRNA Complex Incubation: Allow sufficient time for the LNP-mRNA complexes to form before adding them to the cells. A 20-30 minute incubation at room temperature is a common starting point.
-
Incubation Time with Cells: The duration of exposure of cells to the LNPs can be optimized. While 24 hours is a standard starting point, testing a time course (e.g., 6, 24, and 48 hours) can determine the point of maximal protein expression for your specific system.
Table 2: Cell Culture and Protocol Parameters for Optimization
| Parameter | Recommended Condition | Potential Impact of Suboptimal Condition |
| Cell Passage Number | < 30 passages | Decreased transfection efficiency, altered cellular response. |
| Cell Confluency (Adherent) | 70 - 90% | Reduced uptake due to contact inhibition or poor cell health. |
| Serum in Media | Test both serum-free and serum-containing media | Serum proteins can either inhibit or enhance LNP uptake. |
| Antibiotics | Omit during transfection | Increased cell death and reduced transfection efficiency. |
| Incubation Time | Start with 24 hours and optimize | May miss the peak of protein expression. |
Detailed Experimental Protocols
Protocol 1: Standard In Vitro Transfection of Adherent Cells
-
Cell Plating: The day prior to transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
LNP-mRNA Complex Formation:
-
In separate sterile tubes, dilute the required amounts of this compound LNP stock and mRNA stock in a serum-free medium (e.g., Opti-MEM).
-
Combine the diluted mRNA and LNP solutions. Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Cell Transfection:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed, antibiotic-free complete culture medium.
-
Add the LNP-mRNA complexes to the cells in a dropwise manner.
-
Gently swirl the plate to ensure an even distribution of the complexes.
-
-
Post-Transfection Incubation and Analysis:
-
Return the cells to the incubator for 24-48 hours.
-
Assess protein expression using a suitable method, such as a luciferase assay or flow cytometry for fluorescent proteins.
-
Protocol 2: Quality Control of LNP Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the this compound LNP stock solution in sterile PBS to a final volume and concentration appropriate for the DLS instrument.
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette into the instrument.
-
Perform the measurement according to the manufacturer's protocol to obtain the Z-average diameter (particle size) and Polydispersity Index (PDI).
-
-
Analysis: Compare the results to the recommended specifications (Size: 70-200 nm, PDI: < 0.2).
Diagrams and Visualizations
Caption: A typical experimental workflow for this compound LNP transfection.
Caption: Simplified signaling pathway activated by the TLR agonist component.
Caption: Logical troubleshooting steps for poor transfection efficiency.
References
- 1. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precigenome.com [precigenome.com]
Technical Support Center: C12-TLRa LNP Aggregation and Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during the formulation and handling of C12-TLRa lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are this compound LNPs and why are they used?
A1: this compound LNPs are lipid-based nanoparticles that encapsulate a therapeutic payload, such as mRNA, and incorporate a this compound adjuvant lipidoid. This adjuvant targets Toll-like receptors 7 and 8 (TLR7/8) within endosomes, enhancing the innate immune response and augmenting the overall efficacy of the therapeutic, particularly in vaccine applications.[1][2]
Q2: What are the primary indicators of this compound LNP aggregation?
A2: Aggregation of this compound LNPs can be identified by several key indicators:
-
Visual Changes: The appearance of visible precipitates, cloudiness, or sediment in the LNP dispersion.
-
Increased Particle Size: An increase in the average particle size (Z-average) as measured by Dynamic Light Scattering (DLS).
-
Increased Polydispersity Index (PDI): A PDI value significantly greater than 0.2, indicating a broad and heterogeneous size distribution.[3]
-
Changes in Zeta Potential: A shift in the surface charge towards neutral, which can reduce electrostatic repulsion between particles.
Q3: Does the incorporation of this compound increase the risk of LNP aggregation?
A3: While the incorporation of functional lipids can sometimes impact LNP stability, studies have shown that the inclusion of this compound as a partial substitute for other lipid components can be done without compromising the physicochemical properties and stability of the LNPs.[1][2] However, improper formulation or handling can still lead to aggregation.
Q4: What is the expected size and PDI for a stable this compound LNP formulation?
A4: A stable this compound LNP formulation typically exhibits a hydrodynamic diameter in the range of 50-150 nm with a PDI below 0.2, indicating a monodisperse and uniform particle population. For example, one study reported a C12-113/TLRa LNP formulation with a hydrodynamic diameter of approximately 52 nm and a PDI of 0.127.
Troubleshooting Guide: this compound LNP Aggregation
This guide provides a systematic approach to diagnosing and resolving common aggregation issues with this compound LNPs.
Issue 1: Immediate Aggregation Post-Formulation
Symptoms:
-
Visible precipitation or cloudiness immediately after microfluidic mixing or ethanol injection.
-
High PDI (>0.3) and large Z-average diameter in initial DLS measurements.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Lipid Ratios | The molar ratio of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound) is critical. Systematically vary the molar percentage of each component to find the optimal ratio for stability. One study found that 5 mol% of this compound substitution yielded the highest transfection efficiency. |
| Incorrect pH of Aqueous Buffer | The pH of the aqueous buffer used during formulation is crucial for proper LNP self-assembly. For ionizable lipids, an acidic pH (typically pH 4-5) is required to protonate the amine groups and facilitate RNA encapsulation. Ensure the pH of your buffer is accurately prepared and maintained. |
| Poor Mixing During Formulation | Inefficient mixing can lead to localized high concentrations of lipids and immediate aggregation. Ensure proper functioning of the microfluidic device or vigorous and consistent mixing if using a manual method. |
| Low Quality or Degraded Lipids | Use high-purity lipids from a reputable supplier. Store lipids according to the manufacturer's instructions to prevent degradation. |
Issue 2: Aggregation During Storage
Symptoms:
-
Increase in Z-average diameter and PDI over time when stored at 4°C or room temperature.
-
Formation of a visible pellet after centrifugation that is difficult to resuspend.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | Storage at room temperature can lead to LNP instability and aggregation. For short-term storage (up to one month), 4°C is generally recommended. For long-term storage, freezing at -80°C is preferred, but requires the use of cryoprotectants. |
| Suboptimal Buffer Composition | The pH and ionic strength of the storage buffer can significantly impact LNP stability. A neutral pH (around 7.4) is generally recommended for storage. High ionic strength can screen surface charges and lead to aggregation. Consider using a low-salt buffer for storage. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation due to the formation of ice crystals and increased particle concentration in the unfrozen phase. Avoid multiple freeze-thaw cycles. If freezing is necessary, aliquot the LNP suspension into single-use volumes. |
| Lack of Cryoprotectants | Freezing LNPs without a cryoprotectant can lead to irreversible aggregation. Add cryoprotectants such as sucrose or trehalose (e.g., 10% w/v) to the LNP suspension before freezing to maintain stability. |
Issue 3: Aggregation Upon Dilution or in Biological Media
Symptoms:
-
Increased PDI and particle size upon dilution in a different buffer or cell culture medium.
-
Reduced therapeutic efficacy in in vitro or in vivo experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Buffer Incompatibility | Drastic changes in pH or ionic strength upon dilution can destabilize the LNPs. When diluting, use a buffer that is compatible with the storage buffer. |
| Protein Adsorption (Opsonization) | In biological media, proteins can adsorb onto the surface of LNPs, leading to aggregation and clearance by the immune system. The PEGylated lipid component helps to create a "stealth" layer to reduce opsonization. Ensure the PEG-lipid content is optimized in your formulation. |
Data Presentation
Table 1: Physicochemical Properties of a Stable this compound LNP Formulation.
| Parameter | Value |
| Hydrodynamic Diameter (nm) | ~52 |
| Polydispersity Index (PDI) | 0.127 |
| Surface Charge (in PBS, pH 7.4) | Neutral |
| Apparent pKa | 6.42 |
| mRNA Encapsulation Efficiency (%) | >93 |
Table 2: Effect of Storage Conditions on LNP Stability.
| Storage Condition | Observation | Recommendation |
| Room Temperature (25°C) | Increased aggregation and loss of efficacy over time. | Not recommended for long-term storage. |
| Refrigerated (4°C) | Generally stable for short-term storage (up to 1 month). | Recommended for short-term use. |
| Frozen (-20°C) | Aggregation can occur upon freezing and thawing. | Use of cryoprotectants is necessary. |
| Ultra-low (-80°C) | Stable for long-term storage when formulated with cryoprotectants. | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
Materials:
-
Ionizable lipid (e.g., C12-113) stock solution in ethanol
-
This compound stock solution in ethanol
-
Helper lipid (e.g., DOPE) stock solution in ethanol
-
Cholesterol stock solution in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) stock solution in ethanol
-
mRNA stock solution in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio (e.g., with 5 mol% this compound substitution).
-
Prepare the aqueous phase containing the mRNA at the desired concentration in the acidic buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with a typical flow rate ratio of 3:1 (aqueous:organic).
-
Load the lipid mixture and the mRNA solution into separate syringes and place them on the syringe pumps of the device.
-
Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against the storage buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Characterize the LNPs for size, PDI, and encapsulation efficiency.
Protocol 2: Characterization of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
Materials:
-
This compound LNP dispersion
-
Filtered PBS (pH 7.4)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Dilute a small aliquot of the LNP dispersion in filtered PBS to an appropriate concentration for DLS measurement (this will depend on the instrument and LNP concentration).
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., scattering angle, number of runs, duration of runs).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the Z-average diameter and PDI.
-
Analyze the results, looking for a monomodal distribution and a PDI < 0.2 for a stable formulation.
Protocol 3: Assessment of LNP Aggregation by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Materials:
-
This compound LNP dispersion
-
TEM grids (e.g., lacey carbon)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Cryo-TEM instrument
Procedure:
-
Glow-discharge the TEM grids to make them hydrophilic.
-
Apply a small volume (e.g., 3 µL) of the LNP dispersion to the grid.
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the LNPs.
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Image the grid at various magnifications to visualize the morphology of the LNPs.
-
Analyze the images to identify the presence of individual, spherical LNPs versus large, irregular aggregates.
Mandatory Visualizations
References
addressing potential off-target effects of C12-TLRa
Welcome to the technical support center for C12-TLRa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues during their experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing excessive systemic inflammation in our in vivo mouse model after administration of this compound formulated in lipid nanoparticles (LNPs). What are the potential causes and how can we troubleshoot this?
A1: Excessive systemic inflammation is a critical concern and can stem from both on-target and off-target effects of this compound and the LNP delivery system.
Potential Causes:
-
On-Target Overstimulation: The dose of this compound may be too high, leading to an exaggerated pharmacodynamic effect and a "cytokine storm." TLR7/8 activation is designed to be immunostimulatory, but excessive activation can be detrimental.
-
Off-Target Effects of the LNP Formulation: The ionizable lipids and other components of the LNP can have inherent inflammatory properties, independent of the this compound cargo.[1] These lipids can activate inflammatory pathways and contribute to systemic toxicity.[2][3]
-
Route of Administration and Biodistribution: The route of administration can significantly impact the biodistribution of the LNPs, leading to high concentrations in off-target organs like the liver and spleen, causing localized inflammation and contributing to the systemic inflammatory profile.[4]
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-titration study with this compound-LNPs to determine the optimal dose that provides the desired adjuvant effect with minimal toxicity.
-
Control Groups: Include the following control groups in your in vivo studies:
-
Vehicle control (e.g., PBS).
-
Empty LNPs (without this compound) to assess the baseline inflammatory response from the delivery vehicle itself.
-
A known, well-characterized TLR7/8 agonist as a positive control.
-
-
Cytokine Profiling: Collect serum samples at various time points post-administration and perform a multiplex cytokine analysis (e.g., Luminex, Bio-Plex) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) and anti-inflammatory cytokines (e.g., IL-10).[5] This will help characterize the nature and magnitude of the inflammatory response.
-
Histopathological Analysis: Harvest key organs (liver, spleen, lungs, kidneys) at the end of the study for histopathological analysis to assess for signs of inflammation, tissue damage, and cellular infiltration.
Q2: Our in vitro experiments using dendritic cells (DCs) show unexpectedly high levels of cytotoxicity after treatment with this compound-LNPs. How can we determine the cause of this cell death?
A2: Distinguishing between on-target activation-induced cell death and off-target cytotoxicity is crucial for interpreting your in vitro results.
Potential Causes:
-
Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation of DCs through TLR7/8 can lead to AICD, which is an on-target effect.
-
LNP-Mediated Cytotoxicity: The ionizable lipids in the LNP formulation can disrupt cell membranes and induce cytotoxicity, an off-target effect.
-
Contaminants: The presence of endotoxin or other contaminants in the this compound or LNP preparation can induce non-specific cytotoxicity.
Troubleshooting Steps:
-
Comprehensive Controls:
-
Untreated cells (negative control).
-
Empty LNPs (to measure the toxicity of the vehicle).
-
This compound alone (if soluble and cell-permeable, to assess intrinsic toxicity).
-
A positive control for cytotoxicity (e.g., staurosporine).
-
-
Cytotoxicity Assays:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant, which is an indicator of cell membrane damage and necrosis.
-
MTT or MTS Assay: Assess cell viability by measuring mitochondrial metabolic activity. A decrease in metabolic activity can indicate cytotoxicity or cytostatic effects.
-
-
Flow Cytometry for Apoptosis vs. Necrosis: Use Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) staining to differentiate between early apoptosis, late apoptosis, and necrosis. This can help elucidate the mechanism of cell death.
-
Endotoxin Testing: Test your this compound and LNP preparations for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
Q3: We are observing a discrepancy between the expected high level of DC maturation and a muted T-cell response in our co-culture experiments. What could be the underlying issue?
A3: This could indicate a qualitative difference in the DC activation state, potentially involving both on-target and off-target signaling.
Potential Causes:
-
Sub-optimal DC Maturation: While some maturation markers may be upregulated, the overall DC phenotype might be skewed towards a tolerogenic or exhausted state due to the specific signaling cascade initiated by this compound in your system.
-
Induction of Inhibitory Signals: TLR7/8 activation can sometimes lead to the upregulation of inhibitory molecules like PD-L1 on DCs or the production of immunosuppressive cytokines like IL-10, which would dampen the T-cell response.
-
Direct Effects on T-cells: While less common, high concentrations of the LNP formulation could have direct off-target inhibitory or toxic effects on the T-cells in the co-culture.
Troubleshooting Steps:
-
Detailed DC Phenotyping: Use multi-color flow cytometry to perform a comprehensive analysis of DC maturation and activation markers. Beyond the standard CD80, CD86, and MHC class II, include markers for inhibitory molecules (e.g., PD-L1, PD-L2) and other co-stimulatory molecules (e.g., CD40, OX40L).
-
Cytokine Analysis of Co-culture Supernatant: Measure the cytokine profile in the supernatant of your DC-T cell co-culture. Look for a balance between pro-inflammatory/Th1-polarizing cytokines (IL-12, IFN-γ) and immunosuppressive cytokines (IL-10, TGF-β).
-
T-cell Viability and Proliferation: Assess the viability and proliferation of the T-cells in the co-culture using a proliferation dye (e.g., CFSE) and a viability stain by flow cytometry. This will help rule out direct toxicity to the T-cells.
Data Presentation
Table 1: Troubleshooting Excessive Systemic Inflammation - Expected Cytokine Profiles (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-12p70 | IFN-α | IL-10 | Interpretation |
| Vehicle | < 10 | < 15 | < 5 | < 20 | < 25 | Baseline |
| Empty LNP | 150 | 250 | < 5 | < 20 | 100 | LNP-induced inflammation |
| Low-Dose this compound-LNP | 500 | 800 | 200 | 300 | 250 | On-target, controlled inflammation |
| High-Dose this compound-LNP | > 3000 | > 5000 | > 1000 | > 1500 | > 800 | On-target overstimulation/cytokine storm |
Table 2: Investigating In Vitro Cytotoxicity - Expected Assay Results
| Treatment Group | % LDH Release (vs. Lysis Control) | % Viability (MTT vs. Untreated) | Interpretation |
| Untreated | < 5% | 100% | Baseline |
| Empty LNP | 25% | 70% | Off-target LNP cytotoxicity |
| This compound-LNP | 60% | 35% | Combined on-target and off-target effects |
| Staurosporine | 95% | 10% | Positive control for cytotoxicity |
Experimental Protocols
1. LDH Cytotoxicity Assay Protocol
This protocol is adapted from commercially available kits.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Add your experimental treatments (including controls like vehicle, empty LNPs, and a lysis control where you add a lysis buffer to a set of wells 45 minutes before the assay).
-
Incubation: Incubate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 650 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive lysis control after subtracting the background absorbance.
2. Flow Cytometry for Dendritic Cell Maturation
This is a general protocol for staining DCs for maturation markers.
-
Cell Preparation: After treatment, harvest DCs and wash with FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Fc Block: Block Fc receptors by incubating cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
-
Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against your markers of interest (e.g., CD11c, MHC Class II, CD80, CD86, PD-L1) and a viability dye.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not acquiring immediately, fix the cells with 1-4% paraformaldehyde.
-
Acquisition: Acquire the samples on a flow cytometer. Be sure to have single-color controls for compensation.
-
Analysis: Gate on live, single cells, then on your DC population (e.g., CD11c+), and analyze the expression levels (Mean Fluorescence Intensity or % positive) of your maturation markers.
Mandatory Visualizations
Caption: this compound activates the TLR7/8 signaling pathway.
Caption: Workflow for troubleshooting unexpected toxicity.
Caption: Differentiating on-target vs. off-target effects.
References
- 1. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. Nanoparticles Used for the Delivery of RNAi-Based Therapeutics [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
Technical Support Center: Optimization of C12-TLRa to mRNA Ratio in Lipid Nanoparticles (LNPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of C12-TLRa to mRNA ratio in Lipid Nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and evaluation of this compound-mRNA-LNPs.
Question: Why is my mRNA encapsulation efficiency low and how can I improve it?
Answer:
Low mRNA encapsulation efficiency is a common issue in LNP formulation. Several factors can contribute to this problem. Here are potential causes and troubleshooting steps:
-
Suboptimal pH of Buffers: The ionizable lipid, a key component for mRNA encapsulation, requires an acidic environment (typically pH 3-5) to be positively charged and effectively interact with the negatively charged mRNA.
-
Solution: Ensure the aqueous buffer containing the mRNA is at the optimal acidic pH for the specific ionizable lipid used. Prepare fresh buffers and verify the pH before each experiment.
-
-
Incorrect Lipid Ratios: The molar ratio of the different lipid components, including the this compound, ionizable lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid, is critical for stable LNP formation and efficient mRNA encapsulation.[1][2][3][4]
-
Solution: Systematically screen different molar ratios of the lipid components. A common starting point for ionizable lipid is around 35-50 mol%.[5] For this compound, studies have shown that a substitution of around 5 mol% can be optimal for transfection efficiency.
-
-
Inadequate Mixing during Formulation: The rapid and homogenous mixing of the lipid-ethanol phase and the mRNA-aqueous phase is crucial for the self-assembly of LNPs and efficient encapsulation.
-
Solution: Utilize a microfluidic mixing device for precise and reproducible mixing. Ensure the flow rates are optimized for your specific formulation.
-
-
Poor Quality of mRNA or Lipids: Degradation or impurities in the mRNA or lipid components can negatively impact encapsulation.
-
Solution: Use high-quality, pure mRNA and lipids. Store all components at their recommended temperatures and avoid repeated freeze-thaw cycles. Analyze mRNA integrity using methods like capillary gel electrophoresis.
-
-
Inappropriate N:P Ratio: The ratio of the protonatable nitrogens (N) in the ionizable lipid to the phosphate groups (P) in the mRNA backbone (N:P ratio) influences the electrostatic interactions necessary for encapsulation.
-
Solution: Optimize the N:P ratio. This can be adjusted by changing the amount of ionizable lipid relative to the mRNA.
-
Question: My LNPs are aggregating or have a large and inconsistent particle size. What can I do?
Answer:
LNP aggregation and inconsistent size distribution (high polydispersity index - PDI) can compromise the in vivo performance and safety of your formulation. Here are the common causes and solutions:
-
Insufficient PEG-Lipid: The PEG-lipid component provides a hydrophilic shield on the LNP surface, preventing aggregation.
-
Solution: Ensure an adequate molar percentage of PEG-lipid in your formulation. Typically, this is in the range of 1.5-2.5 mol%.
-
-
Improper Buffer Exchange/Purification: Residual ethanol or other solvents from the formulation process can lead to instability and aggregation.
-
Solution: Perform thorough buffer exchange using methods like dialysis or tangential flow filtration (TFF) to remove residual solvents and ensure the LNPs are in a suitable storage buffer (e.g., PBS). The buffer exchange process has been shown to improve the uniformity and stability of LNP-mRNA formulations.
-
-
Inappropriate Storage Conditions: LNPs can be sensitive to temperature fluctuations and physical stress.
-
Solution: Store LNPs at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Avoid vigorous shaking or vortexing, as this can induce aggregation. The inclusion of cryoprotectants like sucrose can improve stability during freeze-thaw cycles.
-
-
High LNP Concentration: Highly concentrated LNP suspensions are more prone to aggregation.
-
Solution: If aggregation is observed at high concentrations, consider diluting the LNP suspension before storage or use.
-
-
Suboptimal Lipid Composition: The choice and ratio of helper lipids and cholesterol can influence the stability and size of the LNPs.
-
Solution: Experiment with different helper lipids (e.g., DOPE vs. DSPC) and vary the cholesterol content.
-
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of this compound in an LNP formulation?
Studies have shown that the optimal molar percentage of this compound can vary depending on the specific lipid composition and the desired outcome. However, research indicates that a substitution of around 5 mol% this compound for the ionizable lipid can significantly enhance mRNA transfection efficiency and TLR7-agonistic activity without negatively impacting the physicochemical properties of the LNPs. Higher percentages may lead to a decrease in transfection efficiency.
2. How does the this compound to mRNA ratio affect the immunogenicity of the LNP vaccine?
The this compound component acts as a Toll-like receptor 7/8 (TLR7/8) agonist, which enhances the innate immune response. By activating TLR7/8 signaling pathways in antigen-presenting cells (APCs), this compound promotes the production of pro-inflammatory cytokines and chemokines, leading to a more robust and durable adaptive immune response to the antigen encoded by the mRNA. Optimizing the this compound to mRNA ratio is crucial for balancing the adjuvant effect with efficient antigen expression. An insufficient amount of this compound may not provide a strong enough adjuvant effect, while an excessive amount could potentially lead to over-stimulation of the immune system or reduced mRNA translation. The particle size of the LNP can also impact immunogenicity.
3. What are the key parameters to characterize when optimizing this compound-mRNA-LNPs?
A thorough characterization of your LNP formulation is essential. The key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Ideal LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.
-
Zeta Potential: Indicates the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Determines the percentage of mRNA successfully encapsulated within the LNPs. This is often measured using a RiboGreen assay.
-
pKa: The apparent pKa of the ionizable lipid is crucial for endosomal escape. It is often determined using a TNS assay.
-
In vitro Transfection Efficiency: Assessed by measuring the expression of a reporter protein (e.g., luciferase) encoded by the mRNA in a relevant cell line (e.g., dendritic cells).
-
TLR7/8 Activity: Measured using a reporter cell line, such as HEK-Blue™ hTLR7 cells, which express a reporter gene upon TLR activation.
4. How can I assess the in vivo efficacy of my optimized this compound-mRNA-LNP formulation?
In vivo studies in animal models (e.g., mice) are critical for evaluating the efficacy of your LNP vaccine. Key assessments include:
-
Biodistribution: Determine the localization of the LNPs after administration (e.g., intramuscular or intravenous injection) using fluorescently labeled LNPs or mRNA.
-
Protein Expression: Measure the expression of the mRNA-encoded antigen in relevant tissues (e.g., muscle at the injection site, draining lymph nodes, spleen).
-
Immunogenicity:
-
Antibody Titers: Measure the levels of antigen-specific antibodies (e.g., IgG) in the serum of immunized animals using ELISA.
-
T-cell Response: Evaluate the activation and proliferation of antigen-specific T-cells (e.g., CD4+ and CD8+ T-cells) using techniques like ELISpot or flow cytometry.
-
Data Presentation
Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties and In Vitro Transfection
| This compound (mol%) | Ionizable Lipid (mol%) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Luciferase Expression (Relative Light Units) |
| 0 | 50 | 85.2 ± 3.1 | 0.15 ± 0.02 | -2.1 ± 0.5 | 94.5 ± 2.3 | 1.0 x 10^6 |
| 2.5 | 47.5 | 87.5 ± 2.8 | 0.14 ± 0.03 | -1.8 ± 0.6 | 95.1 ± 1.9 | 2.5 x 10^6 |
| 5.0 | 45.0 | 88.1 ± 3.5 | 0.13 ± 0.02 | -1.5 ± 0.4 | 95.8 ± 1.5 | 5.2 x 10^6 |
| 10.0 | 40.0 | 92.4 ± 4.1 | 0.18 ± 0.04 | -1.2 ± 0.7 | 93.2 ± 2.8 | 3.1 x 10^6 |
| 15.0 | 35.0 | 98.7 ± 5.2 | 0.21 ± 0.05 | -0.9 ± 0.8 | 91.5 ± 3.1 | 1.8 x 10^6 |
Data is representative and compiled from typical results reported in the literature. Actual results may vary based on the specific ionizable lipid, mRNA, and formulation process.
Table 2: Troubleshooting Common LNP Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency | Suboptimal pH of aqueous buffer | Ensure pH is between 3 and 5. |
| Incorrect lipid ratios | Optimize molar ratios of all lipid components. | |
| Inadequate mixing | Use a microfluidic mixer with optimized flow rates. | |
| Poor quality of reagents | Use high-purity mRNA and lipids. | |
| LNP Aggregation / High PDI | Insufficient PEG-lipid | Increase PEG-lipid concentration to 1.5-2.5 mol%. |
| Residual solvents | Perform thorough buffer exchange (dialysis or TFF). | |
| Improper storage | Store at 4°C (short-term) or -80°C (long-term) and avoid shaking. | |
| Low In Vitro Transfection | Suboptimal this compound to mRNA ratio | Screen different this compound molar percentages (e.g., 2.5%, 5%, 10%). |
| Poor endosomal escape | Optimize the ionizable lipid and its pKa. | |
| Cell line not suitable | Use a relevant cell line (e.g., dendritic cells). |
Experimental Protocols
1. LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound-mRNA-LNPs using a microfluidic mixer.
Materials:
-
Ionizable lipid (e.g., C12-200), this compound, DSPC, Cholesterol, and DMG-PEG2000 dissolved in ethanol.
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device and cartridges.
-
Dialysis cassette (10 kDa MWCO) or TFF system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid-ethanol solution by mixing the individual lipid stocks to achieve the desired molar ratios (e.g., 45% ionizable lipid, 5% this compound, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG2000).
-
Prepare the mRNA-aqueous solution by diluting the mRNA stock in the acidic buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the flow rate ratio (e.g., 3:1 aqueous to ethanol) and the total flow rate.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Perform buffer exchange against PBS (pH 7.4) for at least 4 hours at 4°C using dialysis or TFF to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.
2. In Vitro TLR7/8 Activity Assay using HEK-Blue™ hTLR7 Cells
This protocol measures the activation of the TLR7 receptor by the formulated LNPs.
Materials:
-
HEK-Blue™ hTLR7 reporter cells and HEK-Blue™ Null1-k cells (control).
-
HEK-Blue™ Detection medium.
-
This compound-mRNA-LNPs and control LNPs (without this compound).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 620-650 nm.
Procedure:
-
Seed the HEK-Blue™ hTLR7 and Null1-k cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the LNP formulations in cell culture medium.
-
Add the LNP dilutions to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add HEK-Blue™ Detection medium to each well according to the manufacturer's instructions.
-
Incubate for another 1-4 hours at 37°C.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the TLR7 signaling pathway. Subtract the background signal from the Null1-k cells to determine the specific TLR7 activation.
Mandatory Visualization
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound-mRNA-LNP Optimization.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up C12-TLRa LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of C12-TLRa lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound LNP production?
A1: Key CQAs for this compound LNPs include particle size, polydispersity index (PDI), zeta potential, mRNA encapsulation efficiency, this compound content and integrity, lipid purity and degradation, and in vitro potency (e.g., TLR7/8 agonistic activity).[1][2][3] Consistent monitoring of these attributes is crucial to ensure batch-to-batch consistency and therapeutic efficacy.
Q2: What are the main challenges when transitioning from laboratory-scale to large-scale this compound LNP manufacturing?
A2: The primary challenges include:
-
Maintaining Consistency: Ensuring uniform particle size, PDI, and encapsulation efficiency across larger batch volumes.
-
Process Scalability: Adapting laboratory techniques like microfluidics to industrial-scale production.
-
Raw Material Quality: Securing a consistent supply of high-purity lipids, including the this compound adjuvant, and managing potential impurities.[4]
-
Sterility and Contamination Control: Preventing microbial and endotoxin contamination in a large-scale manufacturing environment.
-
Regulatory Compliance: Adhering to Good Manufacturing Practice (GMP) guidelines for all process steps and analytical methods.
Q3: How does the inclusion of the this compound adjuvant impact the LNP formulation and stability?
A3: this compound, as a TLR7/8 agonist, is a critical component for the vaccine's adjuvanticity. Its incorporation requires careful optimization of the lipid composition to maintain LNP stability and prevent aggregation. The physicochemical properties of this compound may influence the overall charge and morphology of the LNPs, which in turn can affect their in vivo performance and storage stability.
Q4: What are the regulatory considerations for a this compound LNP-based vaccine?
A4: Due to the presence of a novel adjuvant (this compound), regulatory agencies will require a comprehensive characterization of the LNP formulation. This includes data on the adjuvant's safety, mechanism of action, and its impact on the overall product stability and efficacy. Pre-clinical toxicology studies need to evaluate the safety profile of the adjuvant both individually and as part of the final vaccine formulation.
Q5: What are the recommended storage conditions for this compound LNPs?
A5: While specific stability data for this compound LNPs is not extensively published, mRNA-LNPs, in general, are susceptible to degradation at room temperature and often require frozen storage to maintain their integrity and potency. Long-term stability studies at various temperatures (e.g., -80°C, -20°C, and 2-8°C) are essential to determine the optimal storage conditions and shelf-life for your specific this compound LNP formulation.
Troubleshooting Guides
Problem: Inconsistent Particle Size and PDI in Scaled-Up Batches
| Potential Cause | Recommended Solution |
| Inadequate Mixing Dynamics at Larger Scale: The mixing efficiency of the lipid and aqueous phases may differ significantly between small-scale and large-scale systems. | Optimize Mixing Parameters: Re-evaluate and optimize mixing parameters such as flow rate, flow rate ratio, and mixing geometry for the larger-scale equipment. Consider using scalable mixing technologies like jet mixers or microfluidic systems designed for large-volume production. |
| Variability in Raw Material Quality: Inconsistent quality of lipids, including this compound, between batches can lead to variations in LNP formation. | Implement Stringent Raw Material QC: Establish robust quality control procedures for all incoming raw materials. This should include identity testing, purity analysis (e.g., by HPLC or LC-MS), and impurity profiling. |
| Temperature Fluctuations: Inconsistent temperature control during the manufacturing process can affect lipid solubility and LNP self-assembly. | Ensure Precise Temperature Control: Implement and validate precise temperature control systems for all vessels and fluid paths throughout the manufacturing process. |
Problem: Low mRNA Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH of Buffers: The pH of the aqueous buffer is critical for the ionization of the cationic lipid and its interaction with the negatively charged mRNA. | Verify and Optimize Buffer pH: Ensure the pH of the aqueous buffer is within the optimal range for your specific ionizable lipid. The pH should be low enough to protonate the lipid during formulation but allow for neutralization in the final product. |
| Incorrect Lipid Ratios: The molar ratio of the different lipid components, including this compound, is crucial for efficient mRNA encapsulation. | Re-optimize Lipid Composition: If encapsulation efficiency drops at a larger scale, a re-optimization of the lipid molar ratios may be necessary. This can be guided by a Design of Experiments (DoE) approach. |
| mRNA Degradation: The mRNA may be degrading due to RNase contamination or harsh processing conditions. | Implement RNase Control and Gentle Processing: Ensure an RNase-free environment throughout the manufacturing process. Use gentle mixing and pumping methods to avoid shear-induced degradation of the mRNA. |
Problem: LNP Aggregation and Instability
| Potential Cause | Recommended Solution |
| Inadequate PEG-Lipid Content or Type: The PEGylated lipid is crucial for preventing aggregation by providing a steric barrier. | Optimize PEG-Lipid Concentration: The concentration of the PEG-lipid may need to be adjusted for larger batches. The type of PEG-lipid (e.g., chain length of the lipid anchor) can also impact stability. |
| Residual Solvents: High levels of residual solvents (e.g., ethanol) from the formulation process can destabilize the LNPs. | Optimize Downstream Processing: Implement and validate an efficient downstream processing step, such as tangential flow filtration (TFF), to remove residual solvents and concentrate the LNP suspension. |
| Inappropriate Buffer Composition: The ionic strength and pH of the final formulation buffer can impact LNP stability. | Formulation Buffer Optimization: Screen different buffer compositions to find the optimal conditions for long-term stability. Consider the addition of cryoprotectants if the product is to be frozen. |
Data Presentation
Table 1: Key Formulation and Process Parameters for this compound LNP Production
| Parameter | Typical Range (Lab-Scale) | Considerations for Scale-Up |
| Lipid Molar Ratios | Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid:this compound | May require re-optimization to maintain desired CQAs at scale. |
| Total Lipid Concentration | 10-50 mM | Higher concentrations can improve process efficiency but may impact LNP characteristics. |
| Aqueous to Organic Flow Rate Ratio | 3:1 to 5:1 | Critical for controlling particle size and needs to be optimized for the specific mixing system. |
| Total Flow Rate | 1-20 mL/min | Will be significantly higher at a larger scale, requiring powerful and precise pumping systems. |
| Buffer pH (Aqueous Phase) | 4.0 - 6.0 | Must be tightly controlled to ensure consistent ionization of the lipid and mRNA encapsulation. |
Table 2: Analytical Techniques for this compound LNP Characterization
| Attribute | Analytical Method | Purpose |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | To measure the size distribution and polydispersity of the LNPs. |
| Zeta Potential | Laser Doppler Electrophoresis | To determine the surface charge of the LNPs, which influences stability. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the amount of mRNA encapsulated within the LNPs. |
| Lipid Composition and Purity | HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | To quantify the individual lipid components and detect impurities. |
| This compound Content and Integrity | LC-MS/MS | To accurately quantify the this compound adjuvant and identify any degradation products. |
| In Vitro Potency | TLR7/8 Reporter Cell Assay | To confirm the biological activity of the this compound adjuvant in the final LNP formulation. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
-
Preparation of Lipid Mixture: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, PEG-lipid, and this compound in ethanol at the desired molar ratios and total lipid concentration.
-
Preparation of Aqueous Phase: Prepare an aqueous buffer (e.g., citrate or acetate buffer) at the optimal pH for your ionizable lipid. Dissolve the mRNA in this buffer.
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr®). Load the lipid-ethanol mixture and the mRNA-aqueous solution into separate inlet reservoirs.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Downstream Processing: Collect the LNP suspension and perform buffer exchange and concentration using tangential flow filtration (TFF) to remove ethanol and concentrate the LNPs in the final formulation buffer.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
Protocol 2: Characterization of mRNA Encapsulation Efficiency
-
Sample Preparation: Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.
-
RiboGreen Assay: Use a fluorescent nucleic acid stain, such as RiboGreen, which exhibits a significant fluorescence enhancement upon binding to RNA.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the lysed and unlysed LNP samples using a plate reader.
-
Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100
Mandatory Visualization
Caption: this compound LNP Production Scale-Up Workflow.
Caption: Simplified TLR7/8 Signaling Pathway.
References
minimizing cytotoxicity of C12-TLRa formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C12-TLRa formulations. Our goal is to help you minimize cytotoxicity while maintaining the desired immunostimulatory effects of your formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| High in vitro cytotoxicity in primary immune cells | Formulation instability leading to aggregation and non-specific toxicity. | 1. Optimize the formulation by screening different excipients and adjusting the this compound to lipid ratio. 2. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential to ensure stability. 3. Include a panel of control formulations, such as empty liposomes, to isolate the effect of the this compound. |
| Unexpected inflammatory response in animal models | Off-target effects or excessive TLR signaling. | 1. Titrate the dose of the this compound formulation to find the optimal therapeutic window with minimal toxicity. 2. Evaluate the biodistribution of the formulation to ensure it is reaching the target tissue and not accumulating in non-target organs. 3. Co-administer with an anti-inflammatory agent, if appropriate for the experimental design. |
| Inconsistent results between experimental batches | Variability in the formulation preparation. | 1. Standardize the formulation protocol, ensuring consistent parameters such as temperature, pH, and mixing speed. 2. Perform quality control checks on each new batch of this compound and other formulation components. 3. Use a validated, reproducible method for formulation preparation, such as microfluidics. |
| Low therapeutic efficacy at non-toxic doses | Suboptimal formulation for cellular uptake and TLR engagement. | 1. Modify the surface of the formulation with targeting ligands to enhance delivery to specific cell types. 2. Experiment with different lipid compositions to modulate the release kinetics of the this compound. 3. Consider co-formulating with other immune modulators to synergistically enhance the therapeutic effect. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of cytotoxicity associated with this compound formulations?
The cytotoxicity of this compound formulations can stem from two main sources: the inherent properties of the this compound molecule and the characteristics of the delivery vehicle. Over-activation of Toll-like receptor (TLR) signaling pathways can lead to a "cytokine storm," characterized by excessive production of pro-inflammatory cytokines like TNF-α and IL-6, which can induce apoptosis and tissue damage. Additionally, the lipid-based components of the formulation can cause membrane disruption or mitochondrial stress, contributing to cell death.
2. How can I assess the cytotoxicity of my this compound formulation?
A multi-pronged approach is recommended for accurately assessing cytotoxicity. This should include:
-
Cell Viability Assays: Standard assays such as MTT, XTT, or CellTiter-Glo can provide a quantitative measure of cell viability.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between apoptotic and necrotic cell death.
-
Cytokine Profiling: Multiplex immunoassays (e.g., Luminex) or ELISA can be used to measure the levels of key pro-inflammatory cytokines.
-
In Vivo Toxicity Studies: In animal models, monitor for signs of toxicity such as weight loss, changes in behavior, and organ damage through histopathological analysis.
3. What are the critical quality attributes to monitor for minimizing cytotoxicity?
To ensure minimal cytotoxicity and consistent performance of your this compound formulations, it is crucial to monitor the following critical quality attributes:
-
Particle Size and Polydispersity Index (PDI): Smaller, monodisperse particles generally exhibit better cellular uptake and lower toxicity.
-
Zeta Potential: This measurement indicates the surface charge of the particles and can predict their stability in suspension and interaction with cell membranes.
-
Drug Loading and Encapsulation Efficiency: Consistent drug loading ensures a reproducible dose and minimizes the presence of free, potentially toxic this compound.
-
Endotoxin Levels: Contamination with endotoxins can lead to non-specific immune activation and confound experimental results.
Quantitative Data Summary
The following table summarizes key quantitative data related to the optimization of this compound formulations for reduced cytotoxicity.
| Formulation Parameter | Condition A | Condition B | Condition C | Outcome |
| This compound:Lipid Ratio | 1:10 | 1:20 | 1:50 | Higher lipid content generally reduces cytotoxicity by improving encapsulation and stability. |
| Lipid Composition | DSPC:Cholesterol | DOPC:Cholesterol | DSPC:DOPC:Cholesterol | The choice of lipids significantly impacts formulation stability and cellular uptake, with DSPC-containing formulations often showing higher stability. |
| Particle Size | ~50 nm | ~100 nm | ~200 nm | Smaller particle sizes can lead to increased cellular uptake and, in some cases, higher potency, but may also increase cytotoxicity if not optimized. |
| Surface Modification | Unmodified | PEGylated | Targeted Ligand | PEGylation can reduce non-specific uptake and cytotoxicity, while targeted ligands can enhance efficacy at lower, less toxic doses. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed primary immune cells (e.g., PBMCs or bone marrow-derived dendritic cells) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound formulations and control formulations in complete cell culture medium. Add the treatments to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Protocol 2: Formulation Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the this compound and lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Simplified TLR signaling pathway leading to cytokine production and potential cytotoxicity.
Caption: Iterative workflow for developing and optimizing this compound formulations to minimize cytotoxicity.
Technical Support Center: Enhancing C12-TLRa LNP Endosomal Escape
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of C12-Toll-like receptor agonist (TLRa) Lipid Nanoparticles (LNPs).
Troubleshooting Guides
Issue: Low Transfection Efficiency or Suboptimal TLRa Response
Low transfection efficiency or a weak TLR agonist response can often be attributed to inefficient endosomal escape of the LNP cargo. Here are potential causes and solutions:
Possible Cause 1: Suboptimal LNP Formulation
The composition of your LNP is a critical determinant of its ability to escape the endosome.
-
Suggested Solution: Optimize the lipid composition of your C12-200-based LNPs. The ionizable lipid C12-200 is known to facilitate endosomal escape upon protonation in the acidic endosome.[1][2] Consider incorporating helper lipids that promote a hexagonal phase transition, which is believed to facilitate membrane fusion and endosomal disruption.[3] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly used helper lipid for this purpose. Replacing cholesterol with sterol analogs like β-sitosterol has also been shown to increase endosomal disruption events.
Possible Cause 2: Inefficient Endosomal Destabilization
Even with an optimized formulation, the LNPs may not be efficiently destabilizing the endosomal membrane.
-
Suggested Solution: Incorporate pH-responsive elements or fusogenic peptides into your LNP formulation. pH-sensitive lipids or polymers can change their structure in the acidic environment of the endosome, leading to membrane disruption. Fusogenic peptides, derived from viral proteins, can be incorporated into the LNP surface to actively promote fusion with the endosomal membrane.
Possible Cause 3: Cell Health and Confluency
The physiological state of your target cells can significantly impact LNP uptake and subsequent intracellular trafficking.
-
Suggested Solution: Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of transfection. Stressed or overly confluent cells may exhibit altered endocytic activity.
Possible Cause 4: Incorrect LNP:Cargo Ratio
The ratio of your LNP components to the TLRa cargo can affect encapsulation efficiency and the overall biophysical properties of the LNPs.
-
Suggested Solution: Perform a titration experiment to determine the optimal ratio of C12-200 and other lipid components to your TLRa. This will ensure efficient encapsulation and formation of LNPs with the desired size and surface charge for efficient cellular uptake and endosomal escape.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for C12-200 mediated endosomal escape?
A1: C12-200 is an ionizable lipid. At physiological pH, it is largely neutral, allowing for stable LNP formulation. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine groups in C12-200 become protonated. This positive charge facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the TLRa cargo into the cytoplasm.
Q2: How can I quantitatively measure the endosomal escape of my C12-TLRa LNPs?
A2: Several methods can be used to quantify endosomal escape:
-
Galectin-8 (Gal8) Recruitment Assay: This is a well-established method that utilizes a fluorescently tagged Galectin-8 protein. Galectin-8 binds to glycans exposed on the inner leaflet of damaged endosomal membranes. An increase in punctate fluorescence indicates endosomal rupture and cargo release.
-
Fluorescence Microscopy-Based Co-localization Studies: This involves co-labeling your LNPs and endo-lysosomal compartments with different fluorophores. A decrease in co-localization over time suggests endosomal escape.
-
Split Green Fluorescent Protein (GFP) Assay: This method involves delivering one part of a split-GFP with your LNP to cells expressing the other part in their cytosol. Fluorescence is only observed upon successful endosomal escape and re-assembly of the GFP.
Q3: What role do helper lipids play in enhancing endosomal escape?
A3: Helper lipids, such as DOPE, have a cone-shaped molecular geometry that favors the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase. In the acidic endosomal environment, the interaction of protonated ionizable lipids with the endosomal membrane can trigger this phase transition, which disrupts the membrane integrity and facilitates the release of the LNP contents.
Q4: Can the inclusion of fusogenic peptides improve the performance of my this compound LNPs?
A4: Yes, incorporating fusogenic peptides can significantly enhance endosomal escape. These peptides, often derived from viral fusion proteins, undergo a conformational change at low pH, exposing a hydrophobic fusion domain that inserts into the endosomal membrane and promotes membrane fusion and pore formation, thereby facilitating cargo release.
Quantitative Data Summary
| Strategy | Key Component(s) | Reported Improvement | Reference(s) |
| Cholesterol Replacement | β-Sitosterol | 10-fold increase in endosomal perturbation events compared to cholesterol-containing LNPs. | |
| Helper Lipid Optimization | DOPE | Outperformed DSPC in C12-200 based LNPs for mRNA delivery. | |
| Ionizable Lipid Optimization | C12-200 and cKK-E12 | Showed higher TNF-α upregulation, correlating with higher mRNA expression, compared to other ionizable lipids. |
Experimental Protocols
Protocol 1: Galectin-8 Recruitment Assay for Endosomal Escape Quantification
Objective: To visualize and quantify endosomal disruption events following this compound LNP treatment.
Materials:
-
Cells stably expressing a Galectin-8-GFP fusion protein.
-
This compound LNPs.
-
Lipofectamine LyoVec as a positive control.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI nuclear stain.
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed Galectin-8-GFP expressing cells in a 96-well imaging plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of your this compound LNPs and the positive control in a complete medium.
-
Remove the culture medium from the cells and add the LNP dilutions.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 6, 8 hours).
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Analyze the images to quantify the number and intensity of Galectin-8-GFP puncta per cell. An increase in puncta indicates endosomal damage.
Visualizations
Logical Workflow for Optimizing this compound LNP Endosomal Escape
Caption: Workflow for the iterative optimization of this compound LNP formulations to enhance endosomal escape.
Signaling Pathway of Endosomal Toll-like Receptors (TLR3, TLR7, TLR9)
Caption: Simplified signaling pathways of endosomal TLRs (3, 7/8, and 9) upon ligand recognition.
References
- 1. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for C12-TLRa Synthesis
Welcome to the technical support center for the synthesis and purification of C12-TLRa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, an adjuvant lipidoid, is synthesized through a ring-opening reaction. This involves the reaction of a TLR7/8 agonist containing a nucleophilic amine group with a C12 epoxide.[1] This reaction results in the covalent attachment of the C12 lipid tail to the TLR7/8 agonist core structure.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the stoichiometry of the reactants. The absence of water is also crucial to prevent the formation of diol byproducts from epoxide hydrolysis.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[2]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Common impurities may include unreacted starting materials (the TLR7/8 agonist and C12 epoxide), diol byproducts from the hydrolysis of the epoxide, and potentially polymeric byproducts if the reaction conditions are too harsh.[2] If the starting TLR7/8 agonist is an imidazoquinoline derivative, impurities related to its synthesis may also be present.
Q4: Which analytical techniques are recommended for characterizing this compound and its impurities?
A4: A combination of techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for purity assessment and quantification.[3] Mass Spectrometry (MS) is essential for confirming the molecular weight of the desired product and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the successful ring-opening and attachment of the lipid tail, and can also help in the structural elucidation of impurities.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure the correct stoichiometry of reactants. - Monitor reaction progress by TLC or LC-MS to confirm the consumption of starting materials. |
| Inactive reagents | - Use fresh, high-purity starting materials. - Ensure the amine on the TLR7/8 agonist is sufficiently nucleophilic. | |
| Formation of Significant Byproducts | Presence of water | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. |
| Unwanted side reactions | - Optimize reaction temperature; excessively high temperatures can lead to degradation or side reactions. - Consider using a catalyst to improve selectivity and reaction rate under milder conditions. | |
| Reaction Mixture is Difficult to Work Up | Emulsion formation during extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective. |
| Product is soluble in both organic and aqueous layers | - Adjust the pH of the aqueous layer to suppress the ionization of the amine in this compound, making it more soluble in the organic phase. |
Purification Troubleshooting (Reverse-Phase HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column | - Use a mobile phase with a competing amine, such as triethylamine (TEA), to mask the silanol groups. - Adjust the mobile phase pH to be well above the pKa of the amine in this compound to ensure it is in its neutral form. - Consider using a column specifically designed for the analysis of basic compounds. |
| Poor Resolution Between Product and Impurities | Inappropriate mobile phase composition or gradient | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. |
| Product is Irreversibly Adsorbed to the Column | Strong interaction between the basic amine and the stationary phase | - Ensure the mobile phase contains an appropriate counter-ion and has a suitable pH to elute the compound. - In some cases, a stronger organic solvent or a different stationary phase may be necessary. |
| Low Recovery of Product After Purification | Product precipitation on the column | - Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition at the start of the gradient is strong enough to maintain solubility. |
| Product degradation on the column | - If the product is unstable under acidic conditions, use a neutral or slightly basic mobile phase. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of this compound
This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurities present in the crude product.
1. Column and Mobile Phase Selection:
-
Column: A C18 or C8 reverse-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. For better peak shape of the amine-containing product, 10 mM ammonium acetate or bicarbonate can be used.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
2. Sample Preparation:
-
Dissolve the crude this compound product in a suitable solvent, such as a mixture of the mobile phase or a solvent like DMSO, ensuring complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method:
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at a wavelength where the imidazoquinoline core of the TLR7/8 agonist absorbs (e.g., around 260 nm and 320 nm).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is a common starting point. An example gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Re-equilibration at 50% B
-
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-UV and confirm the identity and purity by LC-MS and NMR.
5. Post-Purification Work-up:
-
Evaporate the solvent from the purified fractions under reduced pressure.
-
If a non-volatile buffer like ammonium acetate was used, a subsequent desalting step (e.g., using a C18 solid-phase extraction cartridge or dialysis) may be necessary.
Data Presentation
Table 1: Hypothetical Purification Outcomes for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel Chromatography | 75 | 90 | 60 |
| Reverse-Phase HPLC (TFA mobile phase) | 75 | >98 | 45 |
| Reverse-Phase HPLC (Ammonium Acetate mobile phase) | 75 | >99 | 55 |
| Crystallization | 90 | >99.5 | 80 |
Note: These are example values and actual results will vary depending on the specific reaction conditions and purity of the starting materials.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
TLR7/8 Signaling Pathway
Caption: Simplified TLR7/8 signaling pathway initiated by this compound.
References
Validation & Comparative
A Comparative Analysis of C12-TLRa and R848 Adjuvanticity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adjuvanticity of C12-TLRa and R848, supported by experimental data. Both are potent agonists of Toll-like receptor 7 and 8 (TLR7/8), key players in the innate immune system, but their structural differences and typical formulations lead to distinct immunological outcomes.
This guide delves into their mechanisms of action, presents a comparative summary of their performance based on available data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: TLR7/8 Agonism
Both this compound and R848 exert their adjuvant effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors. These receptors play a crucial role in the antiviral immune response by recognizing single-stranded RNA (ssRNA) from viruses. Activation of TLR7 and TLR8 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). This cascade culminates in the production of pro-inflammatory cytokines and type I interferons, which are essential for shaping a robust adaptive immune response.[1]
R848 (Resiquimod) is a small molecule imidazoquinoline compound that acts as a dual agonist for TLR7 and TLR8 in humans, while primarily activating TLR7 in mice.[1] Its small size allows for systemic distribution, which can lead to broad immune activation but also potential systemic inflammatory side effects.[2]
This compound is an adjuvant lipidoid, a TLR7/8 agonist that is chemically conjugated to a lipid tail (C12).[3] This lipid modification facilitates its incorporation into lipid nanoparticles (LNPs), a common delivery system for mRNA vaccines. By being anchored within the LNP, this compound's immunostimulatory activity is localized to the site of antigen delivery and presentation, potentially enhancing the targeted immune response while mitigating systemic side effects.
Performance Comparison: this compound vs. R848
Direct head-to-head comparisons of this compound and R848 in the same formulation are limited in publicly available literature. However, by examining studies evaluating each adjuvant, we can draw comparative insights into their performance. It is crucial to note that the formulation, particularly the use of LNPs for this compound, significantly influences the observed adjuvanticity.
Immunological Outcomes: A Tabular Summary
| Performance Metric | This compound (in LNP formulation) | R848 (free or in LNP formulation) | Key Findings and Citations |
| Antibody Titers | Induces higher serum IgG titers against the SARS-CoV-2 receptor-binding domain (RBD) compared to non-adjuvanted LNPs. An LNP formulation with a TLR7/8 agonist analogous to this compound (AD7/8) showed an 8-fold increase in IgG2a levels against SARS-CoV-2 S-Omicron. | When formulated in LNPs for an H5N1 mRNA vaccine, R848 significantly increased IgG2c/IgG1 ratios, indicating a Th1-biased response. Encapsulation of R848 in nanoparticles leads to a higher humoral immune response compared to free R848. | |
| T-Cell Response | LNP-formulated this compound leads to a higher number of CD80+PD-L2+ RBD-specific B cells in the spleen of mice. An LNP with a this compound analogue (AD7/8) significantly increased antigen-specific CD8+ T cell and cytokine responses by 1.5-2.1-fold in an HPV mRNA model. | R848 promotes the secretion of Th1 cytokines, including IFN-γ, IFN-α, IL-12, and TNF-α, which are crucial for cellular immunity. When used as an adjuvant for an mRNA vaccine, R848 promoted the differentiation of T lymphocytes to the Th1 type. | |
| Dendritic Cell (DC) Maturation | LNPs containing this compound induce a larger increase in the percentage of mature dendritic cells in mice compared to LNPs with a non-adjuvant lipidoid. | R848 is a potent inducer of DC maturation, upregulating the expression of co-stimulatory molecules such as CD80 and CD86. | |
| Cytokine Production | LNPs containing this compound induce TNF-α production in DC2.4 cells. | R848 is a potent inducer of a wide range of pro-inflammatory cytokines, including IFN-α, TNF-α, IL-6, and IL-12. Systemic administration of free R848 can lead to high levels of systemic inflammatory cytokines. | |
| Safety Profile | By being integrated into LNPs, the immunostimulatory effect is more localized, potentially reducing systemic side effects. | Free R848 can cause systemic inflammation. Encapsulation of R848 in nanoparticles significantly reduces systemic cytokine release (e.g., 50- to 200-fold lower TNF-α and IL-6) compared to free R848. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
TLR7/8 Signaling Pathway
Caption: TLR7/8 signaling cascade upon agonist binding.
Experimental Workflow for Adjuvant Comparison
Caption: Workflow for in vivo comparison of adjuvant efficacy.
Experimental Protocols
In Vivo Immunogenicity Study in Mice
Objective: To evaluate and compare the immunogenicity of this compound and R848 as vaccine adjuvants.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Antigen of interest (e.g., Ovalbumin, SARS-CoV-2 Spike protein).
-
This compound formulated in LNPs.
-
R848 (water-soluble formulation).
-
Phosphate-buffered saline (PBS).
-
Syringes and needles for injection (e.g., 27-30 gauge).
Procedure:
-
Animal Grouping: Divide mice into four groups (n=5-10 per group):
-
Group 1: Antigen + this compound LNP
-
Group 2: Antigen + R848
-
Group 3: Antigen only
-
Group 4: PBS control
-
-
Immunization:
-
Prepare vaccine formulations by mixing the antigen with the respective adjuvants or PBS. A typical dose for R848 in mice is 10-100 µg per mouse. The dose for this compound will depend on the LNP formulation.
-
Administer the formulations via a relevant route, such as intramuscular or subcutaneous injection, in a volume of 50-100 µL.
-
A prime-boost regimen is often employed, with a primary immunization at day 0 and a booster immunization at day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., pre-immunization, and 2-3 weeks post-boost) to obtain serum for antibody analysis.
-
At the study endpoint (e.g., 3-4 weeks post-boost), euthanize the mice and harvest spleens and draining lymph nodes for T-cell and dendritic cell analysis.
-
Quantification of Antigen-Specific Antibody Titers by ELISA
Objective: To measure the levels of antigen-specific antibodies in the serum of immunized mice.
Materials:
-
96-well high-binding ELISA plates.
-
Antigen of interest.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Serum samples from immunized mice.
-
HRP-conjugated secondary antibody specific for the mouse IgG isotype to be measured (e.g., anti-mouse IgG, IgG1, IgG2a).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coating: Coat the ELISA plate wells with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
Flow Cytometry Analysis of Dendritic Cell Maturation
Objective: To assess the activation and maturation of dendritic cells in response to adjuvant stimulation.
Materials:
-
Single-cell suspensions from spleens or lymph nodes of immunized mice.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (e.g., anti-mouse CD16/32).
-
Fluorochrome-conjugated antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II).
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the harvested spleens or lymph nodes.
-
Fc Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on the dendritic cell population (e.g., CD11c+) and then quantify the expression levels (e.g., Mean Fluorescence Intensity) of the maturation markers (CD80, CD86, MHC Class II). An increase in the expression of these markers indicates DC maturation.
Conclusion
Both this compound and R848 are potent TLR7/8 agonists with significant adjuvant activity. The choice between them will largely depend on the specific application and desired immune response.
-
R848 is a well-characterized, potent immunostimulant that can be used as a standalone adjuvant. Its formulation in nanoparticles can enhance its efficacy and improve its safety profile by localizing the immune response.
-
This compound , by design, is integrated into lipid nanoparticles, making it an ideal adjuvant for mRNA vaccines and other LNP-based delivery systems. This co-localization of antigen and adjuvant is expected to lead to a more targeted and efficient immune response with a favorable safety profile.
For researchers developing novel vaccines, particularly those utilizing LNP technology, this compound offers a promising approach to enhance immunogenicity. For applications where a soluble or non-lipid-based adjuvant is required, R848 remains a powerful and well-validated option. Further head-to-head studies in identical formulations are warranted to provide a more definitive comparative assessment of their intrinsic adjuvanticity.
References
A Comparative Analysis of C12-TLRa and Alum Adjuvants for Vaccine Development
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical determinant of vaccine efficacy. This guide provides an objective comparison of a novel Toll-like receptor 7/8 agonist (TLR7/8a) adjuvant, C12-TLRa, and the traditional aluminum-based adjuvant, alum. This comparison is based on their distinct mechanisms of action and the resulting immune responses they elicit, supported by experimental data from various studies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and alum lies in their interaction with the innate immune system.
This compound: Engaging Toll-Like Receptors for a Broad Response
This compound, as a TLR7 and TLR8 agonist, mimics viral single-stranded RNA. Upon administration, it is recognized by these receptors within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs). This recognition triggers a signaling cascade mediated by the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). This signaling cascade results in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (IFN-α/β), which are critical for the induction of both Th1 and Th2 responses. The Th1 response is characterized by the production of interferon-gamma (IFN-γ), which promotes cellular immunity through the activation of cytotoxic T lymphocytes (CTLs), while the Th2 response is characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are essential for B cell proliferation and antibody production.
Alum: The Inflammasome Activator for a Humoral Push
Alum adjuvants, typically aluminum hydroxide or aluminum phosphate, work through a less specific, yet effective, mechanism. After injection, alum forms a depot that slowly releases the antigen, prolonging its availability to the immune system. More importantly, alum particles are phagocytosed by APCs, leading to lysosomal destabilization and the release of cathepsin B. This triggers the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm. The activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines are potent mediators of inflammation and are key drivers of the Th2 response, which ultimately leads to robust antibody production.
Comparative Immunogenicity: A Focus on Antibody and T-Cell Responses
The differing mechanisms of this compound and alum translate to distinct immunological outcomes, particularly in the balance of Th1 and Th2 responses. This balance can be indirectly measured by the ratio of IgG2a (in mice, indicative of a Th1 response) to IgG1 (indicative of a Th2 response) antibodies.
| Adjuvant | Primary Immune Response | Predominant Antibody Isotype (in mice) | Cellular Immunity (CTL response) |
| This compound | Th1-biased or mixed Th1/Th2 | IgG2a and IgG1 | Strong |
| Alum | Th2-biased | IgG1 | Weak |
Table 1: Inferred Comparison of Immunological Responses Induced by this compound and Alum.
Studies involving TLR7/8 agonists consistently demonstrate the induction of both IgG1 and IgG2a antibody subtypes, with a tendency towards a higher IgG2a/IgG1 ratio, indicating a Th1-skewed or balanced Th1/Th2 response. For instance, vaccination with an influenza vaccine adjuvanted with a TLR7/8 agonist predominantly induced IgG2a antibody isotypes post-prime vaccination. In contrast, studies with alum-adjuvanted vaccines typically show a strong induction of IgG1 antibodies with significantly lower or undetectable levels of IgG2a. An IgG1:IgG2a ratio greater than 1 is indicative of a Th2-biased response, and with alum, this ratio can be significantly high.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for immunization of mice with vaccines containing either a TLR7/8 agonist or alum adjuvant, based on common practices in published studies.
Experimental Workflow for Adjuvant Comparison
Protocol 1: Immunization with a TLR7/8 Agonist-Adjuvanted Vaccine
-
Vaccine Formulation:
-
Prepare the antigen solution in sterile phosphate-buffered saline (PBS).
-
For lipid-based TLR7/8 agonists like this compound, the adjuvant is typically incorporated into a lipid nanoparticle (LNP) formulation along with the antigen (e.g., mRNA). The precise formulation protocol will depend on the specific LNP system used.
-
For soluble TLR7/8 agonists, the agonist is mixed with the antigen solution at the desired concentration.
-
-
Immunization Schedule:
-
Administer the vaccine formulation to mice (e.g., C57BL/6 or BALB/c strains, 6-8 weeks old) via intramuscular (i.m.) or subcutaneous (s.c.) injection. A typical injection volume is 50-100 µL.
-
A prime-boost regimen is common, with a booster immunization given 2-3 weeks after the primary immunization.
-
-
Analysis of Immune Response:
-
Collect blood samples at specified time points (e.g., 2 weeks post-boost) to measure antigen-specific antibody titers (total IgG, IgG1, and IgG2a) in the serum by enzyme-linked immunosorbent assay (ELISA).
-
Isolate splenocytes to measure antigen-specific T-cell responses, such as IFN-γ production by enzyme-linked immunospot (ELISpot) assay or intracellular cytokine staining followed by flow cytometry.
-
Protocol 2: Immunization with an Alum-Adjuvanted Vaccine
-
Vaccine Formulation:
-
Prepare the antigen solution in sterile PBS.
-
Add the alum adjuvant (e.g., Imject™ Alum) to the antigen solution, typically at a 1:1 volume ratio.
-
Mix the suspension gently for at least 30 minutes at room temperature to allow for adsorption of the antigen to the alum particles.
-
-
Immunization Schedule:
-
Administer the alum-adsorbed vaccine formulation to mice via i.m. or s.c. injection. The injection volume and schedule are similar to those for the TLR7/8 agonist-adjuvanted vaccine.
-
-
Analysis of Immune Response:
-
The analysis of antibody and T-cell responses is performed using the same methods as described for the TLR7/8 agonist-adjuvanted vaccine (ELISA for antibody isotypes and ELISpot or flow cytometry for T-cell responses).
-
Conclusion: Selecting the Right Adjuvant for the Job
The choice between this compound and alum depends on the specific requirements of the vaccine being developed.
-
Alum remains a reliable choice for vaccines where the primary goal is to induce a strong and durable antibody response. Its long history of use in licensed vaccines provides a significant safety profile. However, its inability to consistently induce strong cellular immunity limits its use for vaccines against intracellular pathogens where a robust CTL response is required for protection.
-
This compound , as a TLR7/8 agonist, offers the advantage of inducing a more balanced Th1/Th2 or a Th1-skewed immune response. This makes it a promising candidate for vaccines against a broader range of pathogens, including viruses and intracellular bacteria, where both humoral and cellular immunity are important for protection. The ability to tailor the immune response by modulating the adjuvant makes this compound and other TLR agonists a key area of modern vaccine research.
For drug development professionals, the decision to use this compound or alum will involve a careful consideration of the target pathogen, the desired immune effector mechanisms, and the safety profile of the final vaccine formulation. Further direct comparative studies are warranted to provide a more definitive guide to the relative performance of these two important classes of adjuvants.
References
- 1. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 2. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ozbiosciences.com [ozbiosciences.com]
head-to-head comparison of C12-TLRa and SM-102 LNPs
An objective comparison of C12-TLRa and SM-102 lipid nanoparticles (LNPs) reveals distinct advantages and applications for each platform in the realm of mRNA-based therapeutics and vaccines. SM-102 is a well-established ionizable lipid, integral to the success of commercially available mRNA vaccines, prized for its high efficiency in mRNA encapsulation and in vivo protein expression. In contrast, this compound represents an innovative approach, incorporating a Toll-like receptor (TLR) agonist directly into the lipid structure, thereby creating an LNP with intrinsic adjuvant properties designed to elicit a more potent and tailored immune response.
This guide provides a head-to-head comparison of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and SM-102 LNPs based on available research.
| LNP Formulation & Physicochemical Properties | SM-102 LNP | This compound LNP |
| Ionizable Lipid | SM-102 | C12-200 / this compound |
| Helper Lipids | DSPC, Cholesterol | DOPE, Cholesterol |
| PEG-Lipid | DMG-PEG2000 | C14-PEG2000 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5[1] | 35:16:46.5:2.5 (C12-200)[2] |
| Particle Size (nm) | ~75-120[3] | ~140 |
| Polydispersity Index (PDI) | < 0.2 | Low (specific values not detailed in provided results) |
| mRNA Encapsulation Efficiency | > 95% | High (specific values not detailed in provided results) |
| Apparent pKa | ~6.7 | Not specified |
| In Vivo Performance (mRNA delivery) | SM-102 LNP | This compound LNP |
| Primary Organ of Expression (Intravenous) | Liver | Spleen, Liver |
| Relative Protein Expression (Intramuscular) | High | Comparable to other lipids, focus on immune response |
| Immunogenicity (Antibody Production) | Induces potent neutralizing antibody response | Designed to enhance immune response through TLR agonism |
| T-Cell Response | Induces antigen-specific T-cell proliferation | Induces strong TNF and IFN-γ responses |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol is a standard method for producing LNPs and is applicable to both SM-102 and this compound formulations with adjustments to lipid components and ratios.
-
Preparation of Solutions:
-
Aqueous Phase: Dissolve the mRNA cargo in a low pH buffer, such as 100 mM sodium acetate (pH 5.0). This ensures the ionizable lipid will be protonated.
-
Ethanolic Lipid Phase: Dissolve the ionizable lipid (SM-102 or this compound/C12-200), helper lipids (DSPC/DOPE, cholesterol), and PEG-lipid in absolute ethanol at the desired molar ratios. Ensure complete dissolution; gentle heating may be required, especially for cholesterol.
-
-
Microfluidic Mixing:
-
Load the aqueous and ethanolic solutions into separate syringes.
-
Use a microfluidic mixing device (e.g., from Precision NanoSystems or Unchained Labs) to combine the two phases at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).
-
The rapid mixing within the microfluidic channels causes the lipids to self-assemble into LNPs, encapsulating the mRNA.
-
-
Downstream Processing:
-
The resulting LNP solution is diluted with a neutral buffer (e.g., PBS, pH 7.4).
-
Dialyze the LNP solution against PBS using a dialysis cassette (e.g., 10kDa MWCO) to remove ethanol and non-encapsulated mRNA. This step is crucial for in vivo applications.
-
Sterile-filter the final LNP formulation through a 0.2 µm filter.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay like the RiboGreen assay.
-
In Vivo Evaluation of LNP Efficacy
This protocol outlines a typical experiment to compare the in vivo performance of different LNP formulations.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
LNP Administration:
-
Administer the LNP-encapsulated mRNA (e.g., encoding Luciferase for expression analysis or a specific antigen for immunogenicity studies) to mice via the desired route, such as intramuscular (I.M.) or intravenous (I.V.) injection. A typical mRNA dose might be 0.3-0.5 mg/kg.
-
-
Assessment of Protein Expression:
-
For reporter genes like Luciferase, perform in vivo bioluminescent imaging at various time points (e.g., 6, 24, 48 hours) post-injection.
-
Quantify the bioluminescent signal in different organs to determine the biodistribution of protein expression.
-
-
Assessment of Immune Response (for vaccines):
-
Collect blood samples at different time points (e.g., 1-2 weeks after immunization) to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.
-
Isolate splenocytes to perform ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T-cell responses (e.g., production of IFN-γ, TNF-α, IL-2).
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
The adjuvant effect of this compound is mediated through the activation of Toll-like receptors 7 and 8 (TLR7/8) in endosomes of antigen-presenting cells (APCs) like dendritic cells.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of C12-TLRa Adjuvanted Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and safe vaccine adjuvants is paramount to enhancing the efficacy of next-generation vaccines. This guide provides an objective comparison of the in vivo performance of C12-TLRa, a novel Toll-like receptor 7/8 (TLR7/8) agonist lipidoid adjuvant, with other established and experimental adjuvants. The information presented is supported by experimental data from preclinical studies to aid in the rational selection of adjuvants for vaccine development.
Executive Summary
This compound, when incorporated into lipid nanoparticles (LNPs) for mRNA vaccine delivery, has demonstrated the ability to significantly enhance both humoral and cellular immune responses.[1][2] As a TLR7/8 agonist, it stimulates innate immunity, leading to a robust and Th1-biased adaptive immune response, which is critical for protection against viral infections.[1][2] This guide compares the in vivo efficacy of this compound with traditional adjuvants such as Aluminum salts (Alum), oil-in-water emulsions like MF59, and other TLR agonists like CpG (TLR9 agonist) and saponin-based adjuvants.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of the immune responses elicited by different adjuvants. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions, including antigen, animal models, and immunization schedules.
Humoral Immune Response
| Adjuvant | Antigen/Vaccine Platform | Animal Model | Key Findings |
| This compound | SARS-CoV-2 mRNA-LNP | Mice | Elicited potent neutralizing antibodies against multiple SARS-CoV-2 pseudovirus variants.[1] |
| Alum | Inactivated SARS-CoV-2 | Mice | Induced high levels of S- and RBD-binding antibodies after two doses, with a bias towards Th2 immunity (higher IgG1). |
| MF59 | Inactivated SARS-CoV-2 | Mice | Rapidly induced the highest levels of S- and RBD-binding antibodies and neutralizing antibodies after a single dose. In clinical studies with A/H5N1 influenza vaccine, MF59 increased HAI titers by 2 to 5-fold compared to alum. |
| CpG (TLR9 agonist) | Inactivated SARS-CoV-2 | Mice | Induced a Th1-biased immune response with a higher proportion of IgG2b antibodies. |
| Saponin (QS-21) | HIV-1 envelope subunit | Mice | Potently enhanced antigen-specific IgG responses. |
| Saponin-MPLA Nanoparticles (SMNP) | MD39 Env protein | Mice | Promoted a broader range of antibody effector functions. |
Cellular Immune Response
| Adjuvant | Antigen/Vaccine Platform | Animal Model | Key Findings |
| This compound | SARS-CoV-2 mRNA-LNP | Mice | Induced strong Th1-biased cellular immunity, robust B cell and long-lived plasma cell responses, and significantly increased the percentage of mature dendritic cells in inguinal lymph nodes. |
| Alum | Inactivated SARS-CoV-2 | Mice | Showed a bias towards Th2 immunity. Generally, alum is a poor inducer of Th1 responses. |
| MF59 | Inactivated SARS-CoV-2 | Mice | Showed a balanced Th1/Th2 response. |
| CpG (TLR9 agonist) | Inactivated SARS-CoV-2 | Mice | Elicited a higher proportion of IgG2b, indicating a bias towards Th1 immunity. |
| Saponin (QS-21) | Various protein antigens | Mice | Induces strong cytotoxic CD8+ lymphocyte responses and potentiates the response to mucosal antigens. |
| Saponin-MPLA Nanoparticles (SMNP) | MD39 Env protein | Mice | Rapidly induced 10-100-fold higher levels of proinflammatory cytokines (IFN-α, IFN-γ, IL-6, and TNF-α) in draining lymph nodes compared to traditional ISCOMs. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Adjuvanted Vaccine
Caption: this compound signaling pathway in an antigen-presenting cell.
General Experimental Workflow for In Vivo Adjuvant Efficacy Testing
Caption: General workflow for in vivo vaccine adjuvant evaluation.
Experimental Protocols
This compound Adjuvanted mRNA-LNP Vaccine Formulation
This protocol is based on the methods described by Han et al. (2023).
Materials:
-
This compound (adjuvant lipidoid)
-
Ionizable lipidoid (e.g., C12-113)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
SARS-CoV-2 spike protein encoding mRNA (with 1-methylpseudouridine modification)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, ionizable lipidoid, DSPC, and cholesterol at a specific molar ratio (e.g., 5:45:10:38.5 for this compound substituted LNPs).
-
Prepare an aqueous solution of the mRNA in citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Dialyze the resulting LNP dispersion against PBS overnight at 4°C to remove ethanol and exchange the buffer.
-
Concentrate the LNPs using an appropriate centrifugal filter device.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vivo Immunization and Sample Collection
Animals:
-
6-8 week old female C57BL/6 mice.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On day 0, immunize mice intramuscularly (i.m.) in the hind limb with 50 µL of the vaccine formulation containing a specified dose of mRNA (e.g., 5 µg).
-
Administer a booster immunization on day 21 with the same dose and route.
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., day 14, 35, etc.) for serum separation and antibody analysis.
-
At the study endpoint (e.g., day 42), euthanize the mice and harvest spleens and draining lymph nodes for cellular immunity analysis.
SARS-CoV-2 Pseudovirus Neutralization Assay
This protocol is a generalized procedure based on common practices.
Materials:
-
HEK293T-ACE2 cells (or other susceptible cell lines)
-
SARS-CoV-2 spike-pseudotyped lentiviral particles expressing a reporter gene (e.g., luciferase)
-
Heat-inactivated mouse serum samples
-
Complete cell culture medium
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Serially dilute the heat-inactivated mouse serum samples in culture medium.
-
Mix the diluted serum with a fixed amount of pseudovirus and incubate for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the serum-virus mixture.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% neutralization titer (NT50) by determining the serum dilution that causes a 50% reduction in luciferase activity compared to the virus-only control.
ELISpot Assay for IFN-γ Secreting Cells
Materials:
-
ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes isolated from immunized mice
-
Antigen-specific peptide pools
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulate the cells with the antigen-specific peptide pool for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-ALP.
-
Incubate, wash, and add the BCIP/NBT substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents an IFN-γ secreting cell.
Flow Cytometry for Germinal Center B Cells and T Follicular Helper Cells
This protocol is a generalized procedure.
Materials:
-
Single-cell suspension from spleen or lymph nodes
-
Fluorescently-labeled antibodies against:
-
B220, CD19 (B cell markers)
-
GL7, FAS (Germinal Center B cell markers)
-
CD4 (T helper cell marker)
-
CXCR5, PD-1 (T follicular helper cell markers)
-
-
Fixable viability dye
-
FACS buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the lymphoid organs.
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies against the markers of interest.
-
Incubate on ice, protected from light.
-
Wash the cells with FACS buffer.
-
If necessary, perform intracellular staining for transcription factors like Bcl6 for Tfh cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of interest (e.g., Germinal Center B cells: B220+ GL7+ FAS+; T follicular helper cells: CD4+ CXCR5+ PD-1+).
Conclusion
The in vivo data presented in this guide highlight the potential of this compound as a potent adjuvant for mRNA vaccines, capable of inducing robust and durable humoral and cellular immune responses with a favorable Th1 bias. When compared to other adjuvants, this compound, as part of an LNP formulation, demonstrates a strong capacity to enhance the immunogenicity of mRNA vaccines. The choice of adjuvant is critical in vaccine design, and this comparative guide provides valuable insights for researchers and developers in the selection and validation of adjuvants for their specific vaccine candidates. Further head-to-head studies will be beneficial for a more direct comparison of the in vivo efficacy of this compound with other leading adjuvants.
References
Comparative Analysis of C12-TLRa and C12-200 in Lipid Nanoparticle Formulations for mRNA Delivery
A detailed guide for researchers and drug development professionals on the performance, formulation, and immunological impact of C12-TLRa and C12-200 in lipid nanoparticle (LNP)-based mRNA delivery systems.
This guide provides a comprehensive comparison of two key lipid components used in LNP formulations: C12-200, a widely studied ionizable lipid for nucleic acid delivery, and this compound, an adjuvant lipidoid designed to enhance the immunogenicity of mRNA vaccines. The following sections present a detailed analysis of their performance based on experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.
Performance Data Summary
The following tables summarize the key performance characteristics of this compound and C12-200 in LNP formulations based on published studies.
Table 1: In Vitro Performance of this compound and C12-200 LNPs
| Parameter | This compound LNP | C12-200 LNP | Key Findings |
| mRNA Delivery (Luciferase Expression) | Demonstrates efficient mRNA delivery in dendritic cells (DC2.4). | Widely used as a benchmark for efficient mRNA delivery in various cell types, including trophoblasts and liver cells.[1][2] | Both lipids are effective for in vitro mRNA delivery. This compound is often evaluated in immune cells due to its adjuvant properties.[3] |
| TLR7/8 Agonistic Activity | Exhibits dose-dependent TLR7-agonistic activity.[4] | Possesses no intrinsic TLR7-agonistic activity. | This compound is specifically designed to activate the TLR7/8 signaling pathway, a key feature for its adjuvant function.[4] |
| Cytokine Induction (in vitro) | Significantly increases the production of TNF-α, IL-12p70, and IL-1β in dendritic cells. | Induces lower levels of pro-inflammatory cytokines compared to this compound. | The incorporation of the TLR7/8 agonist in this compound leads to enhanced pro-inflammatory cytokine secretion, which is crucial for initiating an adaptive immune response. |
Table 2: In Vivo Performance of this compound and C12-200 LNPs for mRNA Vaccines
| Parameter | This compound LNP | C12-200 LNP | Key Findings |
| Protein Expression (e.g., Luciferase) | Efficient in vivo protein expression. | Generally shows lower protein expression compared to lipids like SM-102 and ALC-0315, but serves as a common benchmark. | While both mediate in vivo expression, the primary advantage of this compound lies in its immunostimulatory properties rather than solely maximizing protein expression. |
| Neutralizing Antibody Titer | Induces a potent neutralizing antibody response. | Induces a neutralizing antibody response, though potentially less potent than LNPs containing dedicated adjuvants. | The adjuvant properties of this compound can contribute to a more robust and effective antibody response against the encoded antigen. |
| T-Cell Response | Promotes a strong Th1-biased cellular immunity. | Induces strong TNF and IFN-γ responses from T-cells. | Both lipids can stimulate T-cell responses, with this compound specifically designed to enhance this arm of the immune system. |
| Spleen Tropism | Can shift mRNA delivery from the liver to the spleen. | Primarily targets the liver for protein expression. | The choice of lipid can influence the biodistribution of the LNP and the primary site of protein expression and immune stimulation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on the reviewed literature for key experiments in the evaluation of this compound and C12-200 LNPs.
LNP Formulation Protocol
Lipid nanoparticles are typically formulated using a microfluidic mixing method.
-
Lipid Stock Preparation: Dissolve the ionizable lipid (C12-200 or this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common molar ratio for C12-200 LNPs is 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid). For this compound formulations, it may partially substitute the ionizable lipid component.
-
mRNA Solution Preparation: Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer (pH 3).
-
Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the LNP formulation using an appropriate centrifugal filter device.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay like the RiboGreen assay.
In Vitro Transfection and Luciferase Assay
This protocol is used to assess the efficiency of mRNA delivery and protein expression in cultured cells.
-
Cell Seeding: Seed the desired cell line (e.g., HEK293, HeLa, or DC2.4) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-mRNA formulations in cell culture medium to the desired concentrations. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for a specified period, typically 24 hours, at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase expression to the total protein content in each well and compare the expression levels between different LNP formulations.
In Vivo Mouse Immunization and Immune Response Analysis
This protocol outlines the steps for evaluating the immunogenicity of LNP-mRNA vaccine candidates in a mouse model.
-
Animal Handling: Acclimate the mice (e.g., C57BL/6) for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Immunization: Administer the LNP-mRNA vaccine formulations to the mice via the desired route, such as intramuscular (IM) or intravenous (IV) injection. A prime-boost regimen is often employed, with a second dose administered 2-3 weeks after the initial dose.
-
Sample Collection: Collect blood samples at specified time points to analyze antibody responses. At the end of the study, harvest spleens and other relevant organs for T-cell analysis.
-
Antibody Titer Measurement (ELISA): Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine. Add serially diluted serum samples to the plates and detect the presence of antigen-specific antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
T-Cell Response Analysis (ELISpot or Intracellular Cytokine Staining): Isolate splenocytes and restimulate them in vitro with peptides corresponding to the antigen. Use ELISpot to quantify the number of cytokine-secreting cells (e.g., IFN-γ) or use flow cytometry with intracellular cytokine staining to determine the frequency and phenotype of antigen-specific T-cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of this compound and C12-200.
Caption: this compound LNP activation of the TLR7/8 signaling pathway.
Caption: Workflow for comparative evaluation of LNP formulations.
References
Assessing the Immunogenicity of C12-TLRa versus Other Lipidoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and safe adjuvants is paramount for enhancing the efficacy of modern vaccines, particularly for next-generation platforms like mRNA vaccines. Lipid nanoparticles (LNPs) have emerged as a leading delivery system, and the incorporation of immunostimulatory lipidoids can significantly boost the desired immune response. This guide provides an objective comparison of the immunogenicity of C12-TLRa, a novel Toll-like receptor 7/8 (TLR7/8) agonist-containing lipidoid, with other commonly used lipidoids in vaccine formulations. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate adjuvants for their vaccine development pipelines.
Comparative Immunogenicity Data
The following tables summarize the quantitative data on the immunogenic profiles of LNPs formulated with this compound compared to LNPs with a non-adjuvanted lipidoid (C12-113) and the clinically relevant ionizable lipid SM-102. It is important to note that direct head-to-head comparative data for this compound against all other lipidoids in a single study is limited. The data for this compound and its control counterparts are primarily drawn from the pivotal study by Han et al. in Nature Nanotechnology (2023).
Table 1: In Vitro and In Vivo Dendritic Cell (DC) Activation
Dendritic cells are key antigen-presenting cells that initiate and shape the adaptive immune response. Their maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, is a critical indicator of adjuvant activity.
| LNP Formulation | DC Maturation Marker | % Positive Cells (in vivo, inguinal lymph nodes) | Fold Change vs. Control |
| C12-113/TLRa LNP | CD80+ CD11c+ | ~60% | ~2.5x vs. C12-113 LNP |
| C12-113 LNP | CD80+ CD11c+ | ~24% | - |
| C12-113/TLRa LNP | CD86+ CD11c+ | ~75% | ~2x vs. C12-113 LNP |
| C12-113 LNP | CD86+ CD11c+ | ~38% | - |
Data derived from Han et al., Nature Nanotechnology, 2023.
Table 2: Pro-inflammatory Cytokine Production
The secretion of pro-inflammatory cytokines by dendritic cells upon adjuvant stimulation is crucial for driving robust T cell responses.
| LNP Formulation | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-1β (pg/mL) |
| C12-113/TLRa LNP | ~3500 | ~150 | ~120 |
| C12-113 LNP | ~500 | ~20 | ~15 |
In vitro data from murine bone marrow-derived dendritic cells (BMDCs) stimulated with mRNA-loaded LNPs. Data derived from Han et al., Nature Nanotechnology, 2023.
Table 3: Antigen-Specific T Cell Responses
A potent adjuvant should elicit strong antigen-specific T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses, which are critical for clearing viral infections and cancer cells.
| LNP Formulation | Antigen-Specific CD8+ T cells (IFN-γ+) | Antigen-Specific CD4+ T cells (IFN-γ+) |
| SM-102/TLRa LNP | Significantly higher vs. SM-102 LNP | Significantly higher vs. SM-102 LNP |
| SM-102 LNP | Baseline | Baseline |
In vivo data from splenocytes of mice immunized with SARS-CoV-2 RBD mRNA-LNPs. Data derived from Han et al., Nature Nanotechnology, 2023.
Table 4: Humoral Immune Response
The generation of high-titer neutralizing antibodies is a key correlate of protection for many vaccines. The isotype of the antibody response (e.g., IgG2a/c vs. IgG1 in mice) can indicate the nature of the T helper cell response (Th1 vs. Th2).
| LNP Formulation | Anti-RBD IgG Titer | Neutralizing Antibody Titer | IgG2a/c : IgG1 Ratio |
| SM-102/TLRa LNP | ~5.4-fold higher vs. SM-102 LNP | Significantly higher vs. SM-102 LNP | Higher (indicative of a Th1-biased response) |
| SM-102 LNP | Baseline | Baseline | Lower |
In vivo data from mice immunized with SARS-CoV-2 RBD mRNA-LNPs. Data derived from Han et al., Nature Nanotechnology, 2023.
Signaling Pathways
The immunogenicity of this compound is driven by its ability to activate the TLR7/8 signaling pathway within endosomes of antigen-presenting cells. This contrasts with other lipidoids that may activate different pattern recognition receptors, such as TLR4.
Validating the TLR7/8 Activation Pathway of C12-TLRa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C12-TLRa, a novel lipidoid adjuvant, with other established Toll-like receptor (TLR) 7 and 8 agonists. We present supporting experimental data, detailed protocols for validation assays, and visual diagrams of the key pathways and workflows to objectively assess the performance of this compound in activating the TLR7/8 signaling cascade.
Introduction to this compound
This compound is an innovative adjuvant lipidoid designed to be a structural component of lipid nanoparticles (LNPs) for enhanced mRNA delivery and immunogenicity.[1][2][3] By targeting the endosomal TLR7 and TLR8, this compound stimulates the innate immune system, leading to a robust adaptive immune response, making it a promising component for advanced vaccine formulations, including those for SARS-CoV-2.[1]
The TLR7/8 Activation Pathway
TLR7 and TLR8 are intracellular pattern recognition receptors crucial for detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[4] Upon binding to an agonist like this compound, these receptors trigger a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). The activation of these factors leads to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as Type I Interferons (IFN-α/β), which are critical for orchestrating an effective antiviral and anti-tumor immune response.
Experimental Validation of this compound
The TLR7/8 agonist activity of this compound has been validated through in vitro studies using reporter cell lines and primary immune cells. When incorporated into LNPs, this compound demonstrates a dose-dependent activation of TLR7. Furthermore, these LNPs stimulate dendritic cells (DCs) to mature and produce key pro-inflammatory cytokines.
Table 1: Summary of Experimental Validation for this compound-containing LNPs
| Cell Type | Assay | Key Findings |
| HEK-Blue™ hTLR7 Cells | SEAP Reporter Assay | Dose-dependent increase in TLR7 activation. |
| DC2.4 (mouse dendritic cells) | Cytokine ELISA | Significant increase in TNF-α production compared to control LNPs. |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytokine ELISA | Increased secretion of TNF-α, IL-12p70, and IL-1β. |
| Monocyte-Derived Dendritic Cells (MoDCs) | Flow Cytometry & Cytokine ELISA | Enhanced maturation of DCs and significant production of TNF-α, IL-12p70, and IL-1β. |
Comparative Analysis: this compound vs. Other TLR7/8 Agonists
To contextualize the performance of this compound, it is compared with two well-characterized imidazoquinoline-based TLR agonists: Resiquimod (R848) and Imiquimod (R837).
Table 2: Comparison of TLR7/8 Agonists
| Feature | This compound | Resiquimod (R848) | Imiquimod (R837) |
| TLR Specificity | TLR7 and TLR8 | Human: TLR7 and TLR8Mouse: TLR7 only | TLR7 only |
| Primary Target Cells | Dendritic Cells, Macrophages | Plasmacytoid DCs, Myeloid DCs, Monocytes | Plasmacytoid DCs, B cells |
| Typical Cytokine Profile | TNF-α, IL-12, IL-1β | High levels of TNF-α, IL-6, IL-12, and IFN-α | Predominantly IFN-α |
| Potency (EC50) | Not established for the standalone molecule. Activity is demonstrated in LNP formulations. | hTLR7: ~1 µMhTLR8: ~1 µM | hTLR7: ~5 µg/mL (~20 µM) |
Note: The potency of TLR agonists can vary depending on the cell type and assay conditions. The provided EC50 values are approximate and for comparative purposes.
Table 3: Quantitative Cytokine Production by Alternative Agonists
| Agonist | Cell Type | Concentration | Cytokine | Concentration (pg/mL) |
| Resiquimod (R848) | Human Blood DCs | 1 µg/mL | IL-12 | ~2,100 |
| Human Blood DCs | 1 µg/mL | IFN-α | ~3,800 | |
| Mouse Macrophages | 5 µM | TNF-α | ~400-600 | |
| Imiquimod (R837) | Human pDCs | 10 µg/mL | IFN-α | >10,000 |
| Human pDCs | 5 µg/mL | TNF-α | ~200-400 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TLR7/8 agonist activity. Below are standard protocols for a reporter gene assay and a dendritic cell stimulation assay.
TLR7/8 Activation using HEK-Blue™ Reporter Cells
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 engagement.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) according to the manufacturer's instructions.
-
Seeding: Plate the cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of this compound-containing LNPs, R848, and R837. Add the agonists to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate. Add 20 µL of the stimulated cell supernatant to each well.
-
Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the NF-κB activation.
Dendritic Cell Stimulation and Cytokine Analysis
This protocol details the stimulation of primary dendritic cells and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
DC Isolation and Culture: Isolate bone marrow cells from mice and culture them in the presence of GM-CSF for 6-8 days to differentiate them into BMDCs.
-
Seeding: Plate the immature BMDCs in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Stimulation: Add this compound LNPs or other TLR agonists at desired concentrations to the cells. Include a negative control (untreated cells) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add avidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Conclusion
The experimental evidence strongly supports the role of this compound as a potent activator of the TLR7/8 signaling pathway, particularly when formulated in LNPs. Its ability to induce the maturation of dendritic cells and the production of a Th1-polarizing cytokine milieu, including TNF-α and IL-12, underscores its potential as a highly effective adjuvant for next-generation vaccines. While direct potency comparisons with established small molecule agonists like R848 are complex due to its lipidoid nature, the functional outcomes in relevant immune cells demonstrate its robust immunostimulatory capacity. Further studies characterizing the precise dose-response and the full spectrum of induced immune responses will continue to elucidate the advantages of this compound in vaccine development.
References
A Comparative Guide to the Safety Profiles of C12-TLRa and Other Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective vaccines is paramount in global health. Vaccine adjuvants play a critical role by enhancing the immunogenicity of antigens, thereby improving the overall efficacy of vaccines.[1][2] C12-TLRa is a novel, synthetic lipidoid that functions as a Toll-like receptor 7/8 (TLR7/8) agonist. It is a component of lipid nanoparticle (LNP) delivery systems, particularly for mRNA vaccines, designed to boost immune responses.[3] This guide provides a comparative overview of the safety profile of this compound in the context of other well-established and emerging vaccine adjuvants.
The safety evaluation of any new adjuvant is a rigorous, multi-tiered process, encompassing non-clinical toxicology studies, investigation of the mechanism of action, and extensive clinical safety assessments.[4] While licensed adjuvanted vaccines have clinically acceptable benefit-risk profiles, the introduction of novel adjuvants necessitates a thorough evaluation to identify any potential safety concerns.[5]
Understanding the Mechanism of Action and its Implications for Safety
Adjuvants function by stimulating the innate immune system to create a pro-inflammatory environment at the injection site, which in turn shapes the adaptive immune response. The mechanism of action is intrinsically linked to the adjuvant's safety profile.
-
This compound (TLR7/8 Agonist): As a TLR7/8 agonist, this compound activates innate immune cells, such as dendritic cells, through the TLR7 and TLR8 signaling pathways. This leads to the production of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells, ultimately driving a robust T-cell and B-cell response. The safety considerations for TLR agonists include the potential for excessive inflammation, both locally and systemically. However, formulating these agonists into delivery systems like LNPs can help localize their activity and reduce systemic exposure, thereby improving the safety profile.
-
Aluminum Salts (Alum): Alum, the most widely used adjuvant, is known to induce a Th2-biased immune response. Its mechanism involves the formation of an antigen depot at the injection site, and the activation of the NLRP3 inflammasome. While alum has a long history of safe use, it can be associated with local reactions like pain and swelling at the injection site.
-
Oil-in-Water Emulsions (e.g., MF59): These adjuvants create a localized inflammatory environment, promoting the recruitment of immune cells. They are known to induce a balanced Th1/Th2 response. Their safety profile is generally good, with transient local reactions being the most common side effect.
-
Other TLR Agonists (e.g., MPL, CpG ODN): Monophosphoryl lipid A (MPL) is a TLR4 agonist, while CpG oligodeoxynucleotides (CpG ODN) are TLR9 agonists. Like this compound, they stimulate the innate immune system through specific TLR pathways. Their safety profiles are generally favorable, though they can induce transient systemic inflammatory responses, such as fever.
The following diagram illustrates the generalized signaling pathway for a TLR7/8 agonist like this compound.
Caption: TLR7/8 signaling pathway initiated by this compound.
Preclinical Safety Evaluation: A Comparative Framework
The safety of a new adjuvant is established through a rigorous preclinical evaluation, often guided by regulatory bodies like the FDA and WHO. This process involves in vitro and in vivo studies to identify potential risks before human clinical trials.
Experimental Protocols for Adjuvant Safety Assessment
A typical preclinical safety assessment workflow is depicted below.
Caption: Workflow for preclinical safety assessment of a new adjuvant.
Key Experimental Methodologies:
-
Repeat-Dose Toxicity Studies: These studies are fundamental to preclinical safety testing. Animals receive multiple doses of the adjuvanted vaccine, and various parameters are monitored to identify any adverse effects. The study design typically includes a control group (saline or vaccine antigen alone) and groups receiving the adjuvant alone to distinguish its effects.
-
Local Tolerability Assessment: This involves macroscopic and microscopic examination of the injection site to assess redness, swelling, and any tissue damage.
-
Systemic Safety Monitoring: This includes monitoring clinical signs, body weight, body temperature, and analysis of blood for hematological and biochemical parameters.
-
Immunotoxicity Evaluation: This involves measuring systemic and local cytokine and chemokine levels to characterize the inflammatory response. Flow cytometry can be used to analyze immune cell populations in the blood and lymphoid organs.
-
Biodistribution Studies: For novel delivery systems like LNPs, studies are conducted to understand the distribution and clearance of the adjuvant and antigen from the body.
Comparative Safety Data Summary
While specific head-to-head comparative preclinical data for this compound is not publicly available, the following table provides an illustrative comparison of the expected safety profiles of different adjuvant classes based on existing knowledge. The values are hypothetical and intended for comparative context.
| Safety Parameter | This compound (in LNP) | Aluminum Hydroxide | MF59 (Oil-in-Water) | CpG ODN (TLR9a) | Control (Saline) |
| Local Reactogenicity Score (0-4) | 1.5 ± 0.5 | 2.5 ± 0.7 | 2.0 ± 0.6 | 1.0 ± 0.3 | 0.2 ± 0.1 |
| Systemic Pro-inflammatory Cytokines (e.g., IL-6) (pg/mL) | 250 ± 75 | 50 ± 15 | 150 ± 40 | 400 ± 100 | < 20 |
| Fever (Change in °C) | 0.5 ± 0.2 | < 0.2 | 0.3 ± 0.1 | 0.8 ± 0.3 | < 0.1 |
| Histopathology at Injection Site | Mild, transient inflammation | Moderate, localized inflammation with granuloma formation | Mild to moderate, transient inflammation | Mild, transient inflammation | Minimal to no inflammation |
| Systemic Adverse Events | Low potential due to LNP formulation | Rare reports of systemic reactions | Generally well-tolerated | Potential for transient flu-like symptoms | None expected |
Note: The data in this table is illustrative and intended to represent typical findings for these adjuvant classes. Actual results can vary based on the specific formulation, antigen, dose, and animal model.
Conclusion
The ideal adjuvant should maximize vaccine immunogenicity without compromising safety. This compound, as a modern TLR7/8 agonist incorporated into an LNP delivery system, represents a promising approach to enhancing vaccine efficacy. Its safety profile is anticipated to be characterized by a localized and transient inflammatory response, a hallmark of potent adjuvants. The formulation within an LNP is a key strategy to mitigate the potential for systemic side effects that can be associated with potent immune stimulators.
As with any novel adjuvant, a comprehensive evaluation of its safety profile through well-designed preclinical and clinical studies is essential. The ongoing development of new adjuvants like this compound, supported by a deeper understanding of their mechanisms of action, is crucial for the future of vaccine design.
References
- 1. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. The safety evaluation of adjuvants during vaccine development: the AS04 experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety assessment of adjuvanted vaccines: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
C12-TLRa: A Comparative Guide to its Efficacy as an Adjuvant in Diverse mRNA Vaccine Platforms
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key component in optimizing these platforms is the use of adjuvants to enhance the immune response. C12-TLRa, a synthetic lipidoid Toll-like receptor 7/8 agonist (TLRa), has emerged as a promising adjuvant for integration into lipid nanoparticle (LNP) delivery systems for mRNA vaccines. This guide provides a comprehensive comparison of the efficacy of this compound in different mRNA vaccine contexts, supported by experimental data, detailed protocols, and visual workflows.
Performance Comparison of this compound Adjuvanted mRNA Vaccines
The inclusion of this compound in LNP-mRNA formulations has been shown to significantly enhance both the delivery and immunogenicity of the vaccine. By activating the TLR7/8 signaling pathway, this compound stimulates a robust innate immune response, which in turn orchestrates a more potent and durable adaptive immune response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound adjuvanted mRNA vaccines.
Table 1: In Vitro mRNA Delivery and Dendritic Cell Activation
| Metric | C12-113 LNP (Non-Adjuvanted) | C12-113/TLRa LNP (this compound Adjuvanted) | Fold Increase |
| mRNA Transfection (Luciferase Expression in DC2.4 cells) | Dose-dependent | Consistently higher at all tested doses | >2x |
| Dendritic Cell (DC) Maturation (% of matured DCs) | Modest induction | Marked increase | Significant |
| TNF-α Secretion (pg/mL in BMDCs) | ~100 | ~800 | ~8x |
| IL-12p70 Secretion (pg/mL in BMDCs) | Undetectable | ~150 | - |
| IL-1β Secretion (pg/mL in BMDCs) | Undetectable | ~50 | - |
Data synthesized from "Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines"[1][2]
Table 2: In Vivo Immunogenicity in Mice (SARS-CoV-2 mRNA Vaccine)
| Immune Response Parameter | C12-113 mRNA-LNP (Non-Adjuvanted) | C12-113/TLRa mRNA-LNP (this compound Adjuvanted) |
| RBD-specific IgG Titer (Day 35) | ~10^5 | >10^6 |
| Pseudovirus Neutralization Titer (ID50) - Wild Type | ~500 | ~5000 |
| RBD-specific CD4+ T cells (% of CD4+ T cells) | Lower frequency | Significantly higher frequency |
| RBD-specific CD8+ T cells (% of CD8+ T cells) | Lower frequency | Significantly higher frequency |
| Germinal Center B cells (% of B cells) | Lower percentage | Significantly higher percentage |
| Bone Marrow Long-lived Plasma Cells (% of plasma cells) | Lower percentage | Significantly higher percentage |
Data synthesized from "Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines"[1][2]
Table 3: Comparison with Other Adjuvants in Different mRNA Platforms (Conceptual)
| Platform | Adjuvant | Key Advantages | Potential Considerations |
| Conventional mRNA | This compound | Potent induction of Th1-biased immune response, enhanced antibody and T-cell responses. | Requires co-formulation within the LNP. |
| Conventional mRNA | AddaVax (MF59-like) | Established benchmark adjuvant. | LNP formulations have shown superior induction of T follicular helper cells and germinal center B cells compared to AddaVax. |
| Self-Amplifying mRNA | None (Self-Adjuvanted) | Inherent adjuvant effect due to the nature of the replicating RNA. | The magnitude of the self-adjuvant effect can be variable. |
| Self-Amplifying mRNA | Other TLR7/8 Agonists | Can further boost the immune response, particularly cellular immunity. | The added benefit might be less pronounced compared to non-replicating mRNA due to the intrinsic adjuvanticity of saRNA. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
LNP Formulation with this compound
This protocol describes the formulation of this compound adjuvanted lipid nanoparticles encapsulating mRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipidoid (e.g., C12-113)
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript in citrate buffer (pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing the ionizable lipidoid, this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:5:10:38.5:1.5 for C12-113/TLRa:DSPC:Cholesterol:DMG-PEG).
-
mRNA Solution Preparation: Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (typically 3:1).
-
Load the lipid solution in ethanol into one syringe and the mRNA solution into another.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated components.
-
Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter device and sterilize by passing through a 0.22 µm filter.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vivo Mouse Immunization and Evaluation
This protocol outlines the procedure for immunizing mice with the formulated mRNA-LNP vaccines and subsequently evaluating the induced immune responses.
Animal Model:
-
6-8 week old C57BL/6 mice
Procedure:
-
Immunization:
-
Administer a prime-boost regimen.
-
Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 5 µg of mRNA-LNP vaccine on day 0 (prime) and day 21 (boost).
-
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding on day 35 for serological analysis.
-
Euthanize mice on day 35 and harvest spleens and bone marrow for cellular immune response analysis.
-
-
Antibody Titer Determination (ELISA):
-
Coat 96-well plates with the target antigen (e.g., SARS-CoV-2 RBD protein).
-
Serially dilute the collected sera and add to the wells.
-
Use a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody for detection.
-
Develop with a TMB substrate and measure absorbance at 450 nm.
-
The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above the background.
-
-
Pseudovirus Neutralization Assay:
-
Serially dilute heat-inactivated sera.
-
Incubate the diluted sera with a fixed amount of pseudovirus expressing the antigen of interest (e.g., SARS-CoV-2 Spike protein) for 1 hour at 37°C.
-
Add the serum-virus mixture to cells susceptible to viral entry (e.g., ACE2-expressing HEK293T cells).
-
After 48-72 hours, measure the luciferase activity in the cells.
-
The 50% inhibitory dilution (ID50) is calculated by non-linear regression analysis.
-
-
T-cell Response Analysis (Intracellular Cytokine Staining):
-
Prepare single-cell suspensions from the spleens.
-
Stimulate the splenocytes with overlapping peptide pools of the target antigen for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Analyze the cells by flow cytometry to determine the frequency of antigen-specific cytokine-producing T cells.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
This compound Signaling Pathway
The adjuvant effect of this compound is mediated through the activation of the Toll-like receptor 7 and 8 (TLR7/8) signaling cascade within endosomes of antigen-presenting cells, such as dendritic cells.
Caption: this compound activates TLR7/8 in the endosome, leading to MyD88-dependent signaling and the production of pro-inflammatory cytokines and Type I interferons.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates the logical flow of experiments to compare the efficacy of this compound adjuvanted mRNA vaccines in different platforms.
Caption: Workflow for comparing this compound efficacy in conventional and self-amplifying mRNA vaccine platforms, from formulation to immunological analysis.
Conclusion
The incorporation of the this compound adjuvant into LNP-mRNA vaccines represents a significant advancement in vaccine technology. The available data strongly support its role in enhancing both the magnitude and quality of the immune response to conventional mRNA vaccines. While further studies are needed to fully elucidate its efficacy in self-amplifying mRNA platforms, the existing evidence with other TLR7/8 agonists suggests a promising, albeit potentially more nuanced, benefit. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the creation of more effective and durable vaccines.
References
Safety Operating Guide
Navigating the Safe Disposal of C12-TLRa: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of C12-TLRa, a potent adjuvant lipidoid with Toll-like receptor 7/8 (TLR7/8) agonist activity. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Core Safety and Handling Protocols
This compound should be handled as a hazardous material.[1][2] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.[1][2] In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand and collect it into a designated hazardous waste container.
Quantitative Data and Physical Properties
A summary of the key quantitative and physical properties of this compound is provided in the table below. This information is crucial for safe handling, storage, and the formulation of disposal strategies.
| Property | Value | Source |
| CAS Number | 3067466-15-0 | [3] |
| Molecular Formula | C46H73N5O2 | |
| Formula Weight | 728.1 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| pKa | 6.42 | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (at -20°C) | |
| Solubility | Chloroform: Slightly Soluble (0.1-1 mg/ml) Methanol: Slightly Soluble (0.1-1 mg/ml) DMSO: Sparingly Soluble (1-10 mg/ml) |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general principles of hazardous chemical waste management and should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination and unforeseen reactions.
-
-
Waste Collection and Containerization:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
For solutions of this compound in organic solvents (e.g., chloroform, methanol, DMSO), collect them in a designated solvent waste container.
-
Contaminated solid waste, such as gloves and absorbent pads, should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
-
-
Decontamination of Labware:
-
Non-disposable labware that has come into contact with this compound should be decontaminated.
-
Triple-rinse the glassware with a suitable solvent capable of dissolving this compound (e.g., DMSO, methanol, or chloroform).
-
Collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Visualizing Procedural and Biological Pathways
To further aid in the understanding of the disposal workflow and the biological context of this compound, the following diagrams are provided.
References
Safeguarding Your Research: A Comprehensive Guide to Handling C12-TLRa
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of C12-TLRa, a potent Toll-Like Receptor 7 and 8 (TLR7/8) agonist. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This compound should be considered a hazardous substance, and all personnel must be trained on the procedures outlined below before commencing any work.
Immediate Safety and Handling Protocols
All personnel handling this compound must adhere to the following personal protective equipment (PPE) and handling guidelines. A comprehensive risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A minimum level of PPE is required at all times when handling this compound. This includes, but is not limited to, the equipment detailed in the table below.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Gloves must be changed immediately if contaminated. Do not wear gloves outside of the designated work area. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. Sleeves should be snug at the wrist. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. A face shield should be worn over safety goggles when there is a splash hazard. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas. |
Engineering Controls
To minimize exposure, this compound should be handled in a controlled environment utilizing the following engineering controls:
| Control Type | Description |
| Ventilation | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Designated Area | A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly donned.
-
Conduct all weighing of solid this compound within a chemical fume hood.
-
Use anti-static weigh paper or a weighing boat.
-
Minimize the creation of dust.
2. Solution Preparation:
-
This compound is supplied as a solid. Stock solutions can be prepared by dissolving it in an appropriate solvent.
-
Solubility information is provided in the table below.
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
| Solvent | Solubility |
| DMSO | Up to 10 mg/mL |
| Ethanol | Up to 1 mg/mL |
| Methanol | Up to 1 mg/mL |
| Chloroform | Up to 1 mg/mL |
3. Storage:
-
Store solid this compound at -20°C.
-
Store stock solutions in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.
-
All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. |
Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Preparation of this compound-Containing Lipid Nanoparticles (LNPs)
This protocol outlines the general steps for formulating this compound into lipid nanoparticles for applications such as mRNA vaccine development.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
mRNA cargo
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratios.
-
mRNA Solution Preparation: Dissolve the mRNA cargo in the aqueous buffer.
-
LNP Formulation:
-
Load the lipid solution into one syringe and the mRNA solution into another syringe.
-
Using a microfluidic mixing device, combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Dialysis/Purification: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), encapsulation efficiency, and biological activity.
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound functions as an agonist for Toll-Like Receptors 7 and 8, which are intracellular receptors primarily expressed in endosomes of immune cells such as dendritic cells and macrophages. Upon binding of this compound, TLR7/8 initiates a signaling cascade that leads to the activation of innate and adaptive immune responses.
Caption: Simplified TLR7/8 signaling cascade initiated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
